GI254023X
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
(2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-2-[(1S)-1-[formyl(hydroxy)amino]ethyl]-5-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-15(24(28)14-25)17(13-9-12-16-10-7-6-8-11-16)19(26)23-18(20(27)22-5)21(2,3)4/h6-8,10-11,14-15,17-18,28H,9,12-13H2,1-5H3,(H,22,27)(H,23,26)/t15-,17+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVMTHKJUAOZJP-CGTJXYLNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CCCC1=CC=CC=C1)C(=O)NC(C(=O)NC)C(C)(C)C)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](CCCC1=CC=CC=C1)C(=O)N[C@H](C(=O)NC)C(C)(C)C)N(C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433275 | |
| Record name | (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260264-93-5 | |
| Record name | (2R,3S)-3-(Formylhydroxyamino)-2-(3-phenyl-1-propyl)butanoic acid [(1S)-2,2-dimethyl-1-(methylcarbamoyl)-1-propyl]amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20433275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GI254023X
For Researchers, Scientists, and Drug Development Professionals
Abstract
GI254023X is a potent and selective hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10), a key sheddase involved in the ectodomain shedding of a multitude of cell surface proteins. By chelating the essential zinc ion in the active site of ADAM10, this compound effectively blocks its proteolytic activity. This inhibition has significant downstream consequences on various signaling pathways, including Notch and Amyloid Precursor Protein (APP) processing, thereby influencing cellular processes such as proliferation, adhesion, and signaling. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the pertinent biological pathways and experimental workflows.
Core Mechanism of Action: Selective ADAM10 Inhibition
This compound functions as a competitive inhibitor of ADAM10. Its hydroxamate group coordinates with the zinc ion within the catalytic domain of the enzyme, preventing the binding and subsequent cleavage of its substrates. This targeted inhibition is highly selective for ADAM10 over other metalloproteinases, particularly ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE).
Quantitative Inhibition Data
The inhibitory potency and selectivity of this compound have been characterized through various in vitro enzymatic assays. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) against key metalloproteinases.
| Target Enzyme | IC₅₀ (nM) | Selectivity vs. ADAM17 | Reference(s) |
| ADAM10 | 5.3 | >100-fold | [1][2] |
| ADAM17 (TACE) | 541 | - | [1][2] |
| MMP9 | 2.5 | Not Applicable | [2] |
| ADAM9 | 280 | Not Applicable | [1] |
Key Biological Consequences of ADAM10 Inhibition by this compound
The inhibition of ADAM10 by this compound leads to the suppression of the shedding of numerous cell surface proteins, thereby modulating critical signaling pathways.
Modulation of Notch Signaling
ADAM10 is the primary sheddase responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling. By inhibiting this cleavage, this compound prevents the release of the Notch intracellular domain (NICD) and its subsequent translocation to the nucleus to regulate gene expression. This has been demonstrated to induce apoptosis and inhibit proliferation in cell lines dependent on Notch signaling, such as Jurkat cells (a T-cell acute lymphoblastic leukemia line).
Alteration of Amyloid Precursor Protein (APP) Processing
ADAM10 is the primary α-secretase involved in the non-amyloidogenic processing of APP. Cleavage of APP by ADAM10 produces the soluble ectodomain sAPPα and a C-terminal fragment. This pathway precludes the formation of the amyloid-β (Aβ) peptide, which is central to the pathology of Alzheimer's disease. In the context of certain cancers, such as pancreatic cancer, sAPPα has been shown to promote cell proliferation. This compound, by inhibiting ADAM10, blocks the generation of sAPPα, thereby reducing cancer cell survival and proliferation.
Inhibition of Cell Adhesion Molecule Shedding
This compound has been shown to inhibit the shedding of various cell adhesion molecules, including E-cadherin and CD23 (the low-affinity IgE receptor). The inhibition of E-cadherin shedding can strengthen cell-cell adhesion. The reduction of soluble CD23 (sCD23) release has implications for IgE synthesis and allergic responses.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
In Vitro ADAM10 Enzymatic Assay for IC₅₀ Determination
This protocol outlines a fluorogenic assay to determine the IC₅₀ of this compound against recombinant human ADAM10.
-
Materials:
-
Recombinant human ADAM10 (catalytic domain)
-
Fluorogenic peptide substrate for ADAM10 (e.g., Mca-PLAQAV-Dpa-RSSSR-NH₂)
-
Assay buffer: 25 mM Tris-HCl, pH 7.5, 2.5 µM ZnCl₂, 0.005% Brij-35
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add 25 µL of recombinant ADAM10 (final concentration ~0.5 nM) to each well.
-
Incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~10 µM).
-
Measure the fluorescence intensity (e.g., Ex/Em = 320/420 nm) every 5 minutes for 60 minutes at 37°C.
-
Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.
-
Cell Proliferation Assay (MTT Assay)
This protocol describes the use of an MTT assay to assess the effect of this compound on the proliferation of a cancer cell line (e.g., MiaPaCa2).
-
Materials:
-
MiaPaCa2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well clear microplate
-
Microplate reader
-
-
Procedure:
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Incubate for 4-12 hours at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Western Blot Analysis of Notch1 Cleavage
This protocol details the detection of Notch1 cleavage inhibition by this compound in Jurkat cells.
-
Materials:
-
Jurkat cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution in DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved Notch1 (Val1744)
-
Primary antibody against β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
-
-
Procedure:
-
Culture Jurkat cells and treat with this compound (e.g., 5 µM) or vehicle for 24 hours.
-
Harvest cells, wash with cold PBS, and lyse in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibody against cleaved Notch1 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and detect the signal using ECL reagent and an imaging system.
-
Strip the membrane and re-probe with β-actin antibody as a loading control.
-
Summary and Future Directions
This compound is a valuable research tool for elucidating the diverse roles of ADAM10 in health and disease. Its high selectivity allows for the specific interrogation of ADAM10-mediated processes. The profound effects of this compound on key signaling pathways such as Notch and APP processing highlight the therapeutic potential of ADAM10 inhibition in various pathologies, including cancer and neurodegenerative diseases. Further research is warranted to explore the full spectrum of its biological activities and to assess its potential for clinical development.
References
GI254023X: A Technical Guide to a Selective ADAM10 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
GI254023X is a potent and selective hydroxamate-based inhibitor of the metalloprotease ADAM10 (A Disintegrin and Metalloproteinase 10). By chelating the essential zinc ion in the catalytic domain of ADAM10, this compound effectively blocks its proteolytic activity.[1][2][3] This inhibition has significant implications for a multitude of physiological and pathological processes, as ADAM10 is a key sheddase for a wide array of cell surface proteins. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental data related to this compound, intended to support further research and drug development efforts in oncology, neurobiology, and inflammatory diseases.
Core Mechanism of Action
This compound functions as a competitive inhibitor of ADAM10. Its hydroxamate group coordinates with the Zn2+ ion at the active site of the enzyme, preventing the binding and subsequent cleavage of ADAM10 substrates.[1][2][3] This mechanism confers high selectivity for ADAM10 over other metalloproteases, particularly ADAM17 (also known as TACE), with a reported selectivity of over 100-fold.[4][5][6][7]
The inhibition of ADAM10 by this compound prevents the ectodomain shedding of numerous transmembrane proteins. This blockade directly impacts various signaling pathways crucial for cell-cell communication, adhesion, and proliferation.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity
| Target | IC50 | Assay Type | Reference |
| ADAM10 | 5.3 nM | Recombinant Enzyme Assay | [4][5] |
| ADAM10 | 13.67 nM | In Vitro Enzymatic Assay | [3] |
| ADAM17 | 541 nM | Recombinant Enzyme Assay | [4][5] |
| ADAM17 | 1673 nM | In Vitro Enzymatic Assay | [3] |
| ADAM9 | 280 nM | Not Specified | [4] |
| MMP9 | 2.5 nM | Not Specified | [5] |
Table 2: Cellular Activity
| Cell Line | Effect | Concentration | Reference |
| KM-H2 | Inhibition of pervanadate-induced TNFα shedding | IC50 = 10 µM | [4] |
| HCA-7 | Inhibition of constitutive EGF-R phosphorylation | 3 µM | [4] |
| A2780 | Inhibition of CXCL16 shedding | Not Specified | [5] |
| Jurkat | Inhibition of cell proliferation, induction of apoptosis | Concentration-dependent | [6] |
| HPAECs | Inhibition of VE-cadherin cleavage | Not Specified | [6] |
| A549 | Prevention of E-cadherin cleavage | Not Specified | [7] |
| IMPE | Inhibition of calcium ionophore-induced betacellulin shedding | Not Specified | [7] |
| R6/2 mouse model neurons | Reduction of N-cadherin proteolysis | 1-1000 nM | [3] |
| MiaPaCa2 | Inhibition of sAPPα generation | Not Specified | [8] |
| RB355 and Y79 | Inhibition of PMA-induced L1CAM shedding | 2 µM | [9] |
Signaling Pathways and Experimental Workflows
Inhibition of ADAM10-Mediated Substrate Shedding
This compound directly inhibits the shedding of various ADAM10 substrates, thereby modulating their downstream signaling. The following diagram illustrates this core mechanism.
Caption: this compound inhibits ADAM10, preventing substrate cleavage and downstream signaling.
Experimental Workflow for Assessing ADAM10 Inhibition in Cell Culture
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A generalized workflow for testing this compound in cell culture experiments.
Experimental Protocols
In Vitro ADAM10 Inhibition Assay (Fluorogenic Substrate)
Objective: To determine the IC50 of this compound against recombinant human ADAM10.
Materials:
-
Recombinant human ADAM10
-
Fluorogenic ADAM10 substrate
-
Assay buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
This compound stock solution in DMSO
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add 50 µL of each this compound dilution or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 25 µL of recombinant ADAM10 solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths every minute for 30 minutes at 37°C.
-
Calculate the reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Shedding Assay (Western Blot)
Objective: To assess the effect of this compound on the shedding of a specific substrate from cultured cells.
Materials:
-
Cell line expressing the substrate of interest (e.g., A549 for E-cadherin)
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
PBS, RIPA buffer, protease inhibitors
-
Primary antibody against the shed ectodomain and a loading control
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubate for 24 hours.
-
Collect the conditioned medium and concentrate it using centrifugal filter units.
-
Lyse the cells in RIPA buffer.
-
Determine the protein concentration of the concentrated supernatant and cell lysates.
-
Perform SDS-PAGE and Western blot analysis on both the supernatant and cell lysates using the specific primary antibody.
-
Detect the signal using a chemiluminescence imaging system.
In Vivo Administration in Mouse Models
Objective: To evaluate the in vivo efficacy of this compound in a disease model.
Materials:
-
This compound
-
Vehicle solution (e.g., 25% DMSO in 0.1 M Na2CO3 or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[1][5]
-
Appropriate mouse model for the disease of interest
Procedure:
-
Prepare the dosing solution of this compound in the appropriate vehicle.
-
Administer this compound to the mice via intraperitoneal (i.p.) injection at a specified dose (e.g., 100 mg/kg).[1]
-
Administer the vehicle solution to the control group.
-
Follow the established experimental timeline for the specific disease model, which may include single or multiple doses.
-
At the end of the experiment, collect tissues or plasma for downstream analysis (e.g., histology, ELISA, Western blot).
Applications in Research and Drug Development
The selective inhibition of ADAM10 by this compound makes it a valuable tool for investigating the role of this protease in various biological processes. Its potential therapeutic applications are being explored in several areas:
-
Neurodegenerative Diseases: In models of Alzheimer's disease, this compound has been shown to reduce the shedding of LRP1, potentially enhancing the clearance of amyloid-beta from the brain.[4] In Huntington's disease models, it has demonstrated neuroprotective effects by reducing the proteolysis of N-cadherin.[1][3]
-
Cancer: ADAM10 is overexpressed in several cancers and its activity is linked to tumor progression, metastasis, and drug resistance.[2][10] this compound has been shown to inhibit cancer cell proliferation and migration in vitro.[10]
-
Inflammation and Immunity: ADAM10 mediates the shedding of various inflammatory molecules, including cytokines and adhesion molecules.[1][2] this compound has shown anti-inflammatory effects in models of sepsis and traumatic brain injury.[1]
-
Cardiovascular Disease: By inhibiting the cleavage of VE-cadherin, this compound can protect against vascular injury.[1][6]
Conclusion
This compound is a highly selective and potent inhibitor of ADAM10 that serves as a critical research tool for elucidating the multifaceted roles of this key sheddase. The data presented in this guide highlight its potential for therapeutic development across a range of diseases. Further investigation into its in vivo efficacy, safety profile, and pharmacokinetic properties is warranted to fully realize its clinical potential. However, it is important to note that clinical trials of this compound were discontinued due to hepatotoxicity, suggesting that future drug development efforts may focus on analogs with improved safety profiles.[10]
References
- 1. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Inhibition of Amyloid Precursor Protein Processing Enhances Gemcitabine-mediated Cytotoxicity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting ADAM10 in Cancer and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
GI254023X: A Potent and Selective ADAM10 Inhibitor - A Technical Guide
This in-depth technical guide provides a comprehensive overview of the ADAM10 inhibitor, GI254023X, for researchers, scientists, and drug development professionals. The document details the compound's inhibitory activity, mechanism of action, and provides detailed protocols for key experimental assays.
Introduction to this compound
This compound is a potent and selective, hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10). ADAM10 is a key sheddase involved in the ectodomain shedding of numerous cell surface proteins, playing a crucial role in various physiological and pathological processes, including neurogenesis, inflammation, and cancer. This compound has been instrumental as a research tool to elucidate the biological functions of ADAM10 and as a potential therapeutic agent.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 391.5 g/mol | [1][2] |
| Formula | C₂₁H₃₃N₃O₄ | [1][2] |
| CAS Number | 260264-93-5 | [1][2] |
| Solubility | Soluble to 20 mM in DMSO | [1][2] |
| Purity | ≥98% | [1][2] |
| Storage | Store at -20°C | [1][2] |
In Vitro Inhibitory Activity
This compound exhibits high potency and selectivity for ADAM10 over other metalloproteinases, including the closely related ADAM17 (also known as TACE). The half-maximal inhibitory concentrations (IC50) for this compound against various proteases are summarized in Table 2.
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Reference |
| ADAM10 | 5.3 | [3][4][5] |
| MMP9 | 2.5 | [4][6] |
| ADAM17 (TACE) | 541 | [4][5] |
| ADAM9 | 280 | [5] |
Mechanism of Action
This compound functions as a competitive inhibitor by chelating the zinc ion within the catalytic domain of ADAM10, thereby blocking its proteolytic activity. This inhibition prevents the shedding of a wide array of ADAM10 substrates, leading to the modulation of multiple signaling pathways. One of the most well-characterized pathways affected by this compound is the Notch signaling pathway, where ADAM10-mediated cleavage is a critical step for receptor activation. By inhibiting ADAM10, this compound prevents the cleavage of Notch, leading to a downregulation of Notch signaling.
Mechanism of Action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro ADAM10 Enzymatic Activity Assay
This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against recombinant ADAM10.
Materials:
-
Recombinant human ADAM10
-
Fluorogenic ADAM10 substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2)
-
Assay Buffer: 25 mM Tris, pH 9.0, 150 mM NaCl, 2.5 µM ZnCl₂, 0.005% Brij-35
-
This compound stock solution in DMSO
-
96-well black microplate
-
Fluorimeter
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 20 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to the appropriate wells.
-
Add 20 µL of diluted recombinant ADAM10 (final concentration ~1-5 ng/µL) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic ADAM10 substrate (final concentration ~10 µM) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 320 nm, Emission: 420 nm) every 5 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of substrate cleavage (RFU/min) for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting algorithm.
Cell-Based ADAM10 Shedding Assay
This protocol details a method to assess the effect of this compound on the shedding of an ADAM10 substrate from cultured cells.
Materials:
-
Cell line expressing the ADAM10 substrate of interest (e.g., HEK293 cells overexpressing Notch1)
-
Cell culture medium and supplements
-
This compound stock solution in DMSO
-
PMA (phorbol 12-myristate 13-acetate) or other shedding inducers (optional)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Antibodies for Western blotting (primary antibody against the substrate's ectodomain or intracellular domain, and a suitable secondary antibody)
-
ELISA kit for the shed ectodomain (alternative to Western blotting)
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours in serum-free medium.
-
(Optional) Stimulate shedding by adding a known inducer like PMA (e.g., 100 nM) for 30-60 minutes.
-
Collect the conditioned medium (supernatant) and clarify by centrifugation.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Analyze the amount of shed ectodomain in the supernatant and the amount of full-length substrate in the cell lysate by Western blotting or ELISA.
-
Quantify the band intensities or ELISA signals and normalize the amount of shed ectodomain to the total amount of substrate (lysate + supernatant).
In Vivo Traumatic Brain Injury (TBI) Model
This protocol outlines the use of this compound in a controlled cortical impact (CCI) model of TBI in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device
-
Surgical tools
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Perform a craniotomy over the desired brain region (e.g., parietal cortex).
-
Induce a TBI using the CCI device with defined parameters (e.g., impactor tip diameter, velocity, and depth).
-
Administer this compound (e.g., 100 mg/kg) or vehicle via intraperitoneal injection at specific time points post-injury (e.g., 30 minutes and 24 hours).
-
Monitor the animals for recovery and perform behavioral tests at various time points to assess neurological deficits.
-
At the end of the study, euthanize the animals and collect brain tissue for histological and biochemical analyses (e.g., lesion volume measurement, immunohistochemistry for neuronal and glial markers, Western blotting for inflammatory markers).
Visualizations
The following diagrams illustrate key concepts related to this compound and ADAM10.
ADAM10 in the Notch Signaling Pathway.
Experimental Workflow for ADAM10 Inhibitor Discovery.
References
- 1. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 2. Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual High-throughput Screening for Matrix Metalloproteinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurogentec.com [eurogentec.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. PathSpecific™ Adam-10 Protease Assay - Creative Biolabs [creative-biolabs.com]
GI254023X: A Selective ADAM10 Inhibitor for Ectodomain Shedding Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ectodomain shedding, a crucial post-translational modification process, is primarily mediated by the "a disintegrin and metalloproteinase" (ADAM) family of enzymes. Among these, ADAM10 is a key sheddase involved in the release of the extracellular domains of a multitude of cell surface proteins, thereby regulating various physiological and pathological processes, including neurogenesis, inflammation, and cancer. GI254023X has emerged as a potent and selective small-molecule inhibitor of ADAM10, making it an invaluable tool for elucidating the specific roles of this enzyme in cellular signaling and disease. This technical guide provides a comprehensive overview of the role of this compound in ectodomain shedding, including its mechanism of action, substrate specificity, and applications in research. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in the laboratory.
Introduction to this compound and Ectodomain Shedding
Ectodomain shedding is the proteolytic cleavage and release of the extracellular domain of a membrane-bound protein. This process is critical for modulating cell-cell and cell-matrix interactions, as well as for generating soluble protein fragments that can act as signaling molecules. ADAM10, also known as α-secretase for its role in the non-amyloidogenic processing of the amyloid precursor protein (APP), is a major sheddase responsible for the constitutive and regulated shedding of a wide array of substrates.
This compound is a synthetic, hydroxamate-based inhibitor that exhibits high selectivity for ADAM10 over other metalloproteases, particularly ADAM17 (also known as TACE).[1][2][3] This selectivity allows researchers to dissect the specific contributions of ADAM10 to various shedding events.
Mechanism of Action of this compound
This compound functions as a competitive inhibitor by chelating the zinc ion within the catalytic domain of ADAM10. This interaction blocks the enzyme's proteolytic activity, thereby preventing the cleavage of its substrates at the cell surface. Its selectivity for ADAM10 is attributed to the specific chemical structure of the inhibitor, which allows it to fit more favorably into the active site of ADAM10 compared to that of ADAM17 and other metalloproteinases.[4]
Quantitative Data: Inhibitory Potency and Selectivity
The inhibitory activity of this compound has been quantified in various studies. The following tables summarize the key quantitative data regarding its potency and selectivity.
| Enzyme | IC50 (nM) | Selectivity (Fold vs. ADAM10) | Reference |
| Recombinant ADAM10 | 5.3 | 1 | [2] |
| Recombinant ADAM17 | 541 | ~102 | [2] |
| MMP9 | 2.5 | 0.47 | [5] |
| ADAM9 | 280 | ~53 | [2] |
Table 1: In Vitro Inhibitory Activity of this compound against Recombinant Enzymes. This table highlights the high potency of this compound for ADAM10 and its significant selectivity over ADAM17.[2][5]
| Cell Line | Assay | IC50 (µM) | Reference |
| Human L428 | Pervanadate-induced TNFα shedding | 5 | [2] |
| Human L540 | Pervanadate-induced TNFα shedding | 7 | [2] |
| Human KM-H2 | Pervanadate-induced TNFα shedding | 10 | [2] |
Table 2: Cellular Inhibitory Activity of this compound. This table shows the effective concentrations of this compound required to inhibit ADAM10-mediated shedding in different cell lines.[2]
Substrates and Signaling Pathways Modulated by this compound
This compound has been instrumental in identifying and characterizing numerous substrates of ADAM10 and the signaling pathways they regulate.
Amyloid Precursor Protein (APP) and Alzheimer's Disease
ADAM10 is the primary α-secretase responsible for the non-amyloidogenic processing of APP.[6] This cleavage event precludes the formation of the amyloid-beta (Aβ) peptide, which is a hallmark of Alzheimer's disease. Treatment of cells with this compound inhibits the generation of the soluble APPα ectodomain (sAPPα).[6]
Caption: Amyloid Precursor Protein (APP) processing pathways.
Notch Signaling
The Notch signaling pathway is crucial for cell fate decisions during development and in adult tissues. Ligand binding to the Notch receptor triggers a series of proteolytic cleavages, the first of which is mediated by a metalloprotease at the S2 site. While some studies suggest ADAM10 is the primary S2 cleavage enzyme, others have found that this compound does not inhibit Notch1 processing, indicating a more complex regulation.[7][8]
Caption: The Notch signaling pathway and potential inhibition by this compound.
Platelet Glycoprotein VI (GPVI) Shedding
GPVI is a critical receptor on platelets for collagen and plays a key role in thrombus formation. The ectodomain of GPVI can be shed by ADAM10.[9][10][11][12] This shedding process is thought to downregulate platelet reactivity. The use of this compound has helped to confirm the role of ADAM10 in this process.[9][10]
Other Substrates
This compound has been used to demonstrate the role of ADAM10 in the shedding of a variety of other substrates, including:
-
Interleukin-6 Receptor (IL-6R): Constitutive release is blocked by this compound.[1][2]
-
CX3CL1 (Fractalkine) and CXCL16: Constitutive shedding is inhibited by this compound.[1][2][13]
-
E-cadherin: Cleavage in A549 cells is prevented by this compound.
-
CD23: Both constitutive and enhanced shedding are blocked by this compound.[14][15]
-
Low-density lipoprotein receptor-related protein 1 (LRP1): Shedding in the brain is reduced by this compound.[16]
Experimental Protocols
The following are generalized protocols for using this compound in cell-based shedding assays. Specific parameters such as cell type, inhibitor concentration, and incubation time should be optimized for each experimental system.
General Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere and grow to the desired confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 0.1 - 10 µM). A DMSO-only control should be included.
-
Inhibitor Treatment: Remove the existing culture medium and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours for constitutive shedding, or shorter times for stimulated shedding).
-
Sample Collection: After incubation, collect the conditioned medium (containing the shed ectodomains) and lyse the cells to obtain cell lysates (containing the full-length and C-terminal fragments of the substrate).
Caption: General experimental workflow for a cell-based shedding assay.
Analysis of Ectodomain Shedding
5.2.1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat a 96-well plate with a capture antibody specific for the ectodomain of the protein of interest.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer.
-
Sample Incubation: Add the collected conditioned medium to the wells and incubate.
-
Detection: Add a detection antibody (conjugated to an enzyme like HRP) that recognizes a different epitope on the ectodomain.
-
Substrate Addition: Add the enzyme substrate and measure the resulting signal, which is proportional to the amount of shed ectodomain.
5.2.2. Western Blotting
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
SDS-PAGE: Separate the proteins in the conditioned medium and cell lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that recognizes the ectodomain or the C-terminal fragment of the substrate protein.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate. The intensity of the bands corresponding to the shed ectodomain in the medium and the C-terminal fragment in the lysate can be quantified.
Conclusion
This compound is a powerful and selective research tool for investigating the role of ADAM10 in ectodomain shedding. Its high affinity and selectivity for ADAM10 allow for the precise dissection of ADAM10-mediated proteolytic events from those catalyzed by other sheddases. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to design and execute experiments aimed at understanding the complex roles of ADAM10 in health and disease. As our understanding of the "sheddase-ome" continues to expand, selective inhibitors like this compound will remain indispensable for advancing the field.
References
- 1. rndsystems.com [rndsystems.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Amyloid Precursor Protein Processing Enhances Gemcitabine-mediated Cytotoxicity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metalloprotease ADAM10 Is Required for Notch1 Site 2 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Controlled shedding of platelet glycoprotein (GP)VI and GPIb-IX-V by ADAM family metalloproteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]
- 13. SAR Studies of Exosite-Binding Substrate-Selective Inhibitors of A Disintegrin And Metalloprotease 17 (ADAM17) and Application as Selective in Vitro Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Inhibition of ADAM10 promotes the clearance of Aβ across the BBB by reducing LRP1 ectodomain shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of GI254023X: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GI254023X is a potent and selective synthetic inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10). As a member of the adamalysin family of zinc-dependent metalloproteinases, ADAM10 plays a crucial role in the "shedding" of the ectodomains of a wide variety of cell surface proteins. This process is integral to numerous physiological and pathological events, including cell-cell adhesion, migration, proliferation, and signaling. The dysregulation of ADAM10 activity has been implicated in several diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. This compound serves as a critical research tool for elucidating the multifaceted roles of ADAM10 and as a potential therapeutic agent. This technical guide provides an in-depth overview of the biological activity of this compound, summarizing key quantitative data, detailing experimental methodologies, and illustrating its mechanism of action through signaling pathway diagrams.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Selectivity vs. ADAM10 | Assay Type | Reference |
| ADAM10 | 5.3 | - | Cell-free assay | [1] |
| ADAM10 | 13.67 | - | In vitro enzymatic assay | [2] |
| ADAM17 (TACE) | 541 | >100-fold | Cell-free assay | [1] |
| ADAM17 (TACE) | 1673 | ~122-fold | In vitro enzymatic assay | [2] |
| ADAM9 | 280 | Moderate Inhibition | Cell-free assay | [1] |
| MMP9 | 2.5 | N/A | Cell-free assay | [3] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Reference |
| Jurkat (T-ALL) | Proliferation | Inhibition | Concentration-dependent | [1] |
| Jurkat (T-ALL) | Apoptosis | Induction | Concentration-dependent | [1] |
| HCA-7 (Colon Carcinoma) | Constitutive Shedding | Blockade of IL-6R, CX3CL1, CXCL16 release | 3 µM | [1] |
| IMPE (Immortalized Mouse Prostate Epithelial) | Betacellulin Shedding | Inhibition (calcium ionophore-induced) | Not Specified | [4] |
| A549 (Lung Carcinoma) | E-cadherin Cleavage | Prevention | Not Specified | [4] |
| Dorsal Root Ganglion Neurons | Neurite Outgrowth | Inhibition | Not Specified | [4] |
| Human Pulmonary Artery Endothelial Cells (HPAECs) | VE-cadherin Cleavage | Inhibition | Not Specified | [5] |
| KM-H2, L-428, L-540 (Hodgkin's Lymphoma) | TNFα Shedding | Inhibition | IC50 = 5-10 µM | [1][3] |
| A2780 (Ovarian Carcinoma) | CXCL16 Shedding | Prevention | Not Specified | [3] |
| Pancreatic Cancer Cells | sAPPα Generation | Abolished | Not Specified | [6] |
| Human Tonsillar B cells | mCD23 Shedding | Reduction | 10 µM | [7] |
Table 3: In Vivo Activity of this compound
| Animal Model | Disease/Condition | Dosing Regimen | Key Findings | Reference |
| BALB/c Mice | S. aureus α-hemolysin-induced vascular injury | Intraperitoneal injection | Enhanced vascular integrity, limited dye extravasation | [5] |
| C57BL/6N Mice | Traumatic Brain Injury (CCI model) | 100 mg/kg, i.p. (30 min & 24h post-injury) | Reduced brain lesion size and axonal injury | [8] |
| AD Mouse Model | Alzheimer's Disease | Acute treatment | Reduced brain LRP1 shedding, increased plasma Aβ40 | [1] |
| R6/2 Mouse Model | Huntington's Disease | Acute exposure of brain slices (ex vivo) | Reduced N-cadherin proteolysis, rescued electrophysiological defects | [2] |
Experimental Protocols
In Vitro Metalloproteinase Inhibition Assay
A standard in vitro enzymatic assay to determine the IC50 values of this compound against recombinant metalloproteinases like ADAM10 and ADAM17 typically involves a fluorogenic substrate.
-
Reagents and Materials : Recombinant human ADAM10 and ADAM17, a fluorogenic peptide substrate, assay buffer (e.g., Tris-based buffer at physiological pH), this compound, and a multi-well plate reader.
-
Procedure :
-
The recombinant enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured kinetically over time using a plate reader with appropriate excitation and emission wavelengths.
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Shedding Assay
To assess the effect of this compound on the shedding of a specific substrate (e.g., CX3CL1) from cultured cells, an ELISA-based method is commonly employed.
-
Cell Culture : Cells endogenously expressing or transfected with the substrate of interest (e.g., HCA-7 cells for CX3CL1) are cultured to a suitable confluency in multi-well plates.
-
Treatment : The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation : The cells are incubated for a defined period (e.g., 24 hours) to allow for constitutive shedding of the substrate.
-
Sample Collection : The conditioned medium (supernatant) is collected, and the cells are lysed to obtain the cell lysate.
-
Quantification : The concentration of the shed ectodomain in the supernatant is quantified using a specific sandwich ELISA kit. The amount of the full-length substrate in the cell lysate can be analyzed by Western blotting as a control.
-
Data Analysis : The amount of shed substrate in the this compound-treated samples is compared to the vehicle-treated control to determine the percentage of inhibition.
Jurkat Cell Apoptosis Assay
The induction of apoptosis in Jurkat cells by this compound can be quantified using flow cytometry with Annexin V and a viability dye (e.g., 7-AAD).[1]
-
Cell Treatment : Jurkat cells are cultured in suspension and treated with different concentrations of this compound for a specified time (e.g., 24-48 hours).
-
Cell Staining :
-
The cells are harvested by centrifugation and washed with cold PBS.
-
The cell pellet is resuspended in Annexin V binding buffer.
-
FITC-conjugated Annexin V and 7-AAD are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
-
Flow Cytometry : The stained cells are analyzed on a flow cytometer.
-
Annexin V-positive, 7-AAD-negative cells are identified as early apoptotic.
-
Annexin V-positive, 7-AAD-positive cells are considered late apoptotic or necrotic.
-
The percentage of apoptotic cells is calculated for each treatment condition.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of this compound.
Caption: Inhibition of the Notch signaling pathway by this compound.
Caption: Experimental workflow for Jurkat cell apoptosis assay.
References
- 1. [Effect of ADAM10 Inhibitor this compound on Proliferation and Apoptosis of Acute T-Lymphoblastic Leukemia Jurkat Cells In Vitro and Its Possible Mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dp.univr.it [dp.univr.it]
- 7. This compound | MMP9 | ADAM10 Inhibitor | TargetMol [targetmol.com]
- 8. ADAM10 mediates E-cadherin shedding and regulates epithelial cell-cell adhesion, migration, and β-catenin translocation - PMC [pmc.ncbi.nlm.nih.gov]
GI254023X target protein interaction
An In-depth Technical Guide on the Target Protein Interactions of GI254023X
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent, cell-permeable, synthetic hydroxamate-based inhibitor that demonstrates high selectivity for A Disintegrin and Metalloproteinase 10 (ADAM10) and Matrix Metallopeptidase 9 (MMP9).[1][2][3] It functions by chelating the essential zinc ion within the active site of these metalloproteinases, thereby blocking their proteolytic activity.[4][5] Due to its crucial role in downregulating pathways involved in neurodegeneration, inflammation, and oncology, this compound serves as a critical tool for investigating the physiological and pathological functions of its target proteins.[5][6][7] This guide provides a comprehensive overview of the quantitative interaction data, experimental protocols for assessing its activity, and the signaling pathways modulated by this inhibitor.
Data Presentation: Inhibitor Potency
The inhibitory activity of this compound against its primary targets and related metalloproteinases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes these values, showcasing the inhibitor's potency and selectivity.
| Target Protein | IC50 (nM) | Notes |
| ADAM10 | 5.3 | Primary target; this compound shows over 100-fold selectivity for ADAM10 over ADAM17. |
| MMP9 | 2.5 | A potent target of this compound.[1][2] |
| ADAM17 (TACE) | >530 (approx. 100-fold less potent than for ADAM10) | Demonstrates the high selectivity of this compound. |
| ADAM9 | 280 | Moderate inhibitory activity.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction between this compound and its target proteins.
In Vitro Fluorogenic Enzymatic Assay
This protocol is designed to directly measure the enzymatic activity of a purified metalloproteinase (e.g., ADAM10) and determine the IC50 value of an inhibitor like this compound.
Objective: To quantify the inhibitory potency of this compound on recombinant ADAM10 or MMP9.
Materials:
-
Recombinant human ADAM10 or MMP9 (R&D Systems or similar).
-
Fluorogenic peptide substrate specific for the enzyme.
-
This compound.
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35).
-
DMSO for inhibitor dilution.
-
384-well assay plates, black.
-
Fluorescence plate reader.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration would be 1 mM. Then, perform a 1:3 serial dilution to generate a 10-point concentration curve.
-
Enzyme Preparation: Dilute the recombinant enzyme (e.g., ADAM10 to a final concentration of 2.5 nM) in the assay buffer.[4]
-
Assay Reaction: a. To each well of a 384-well plate, add the diluted this compound from the concentration curve. Include a DMSO-only control (vehicle). b. Add the diluted enzyme solution to each well and incubate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme. c. To initiate the reaction, add the fluorogenic peptide substrate to all wells.
-
Data Acquisition: a. Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the substrate. b. Measure the fluorescence intensity every 2 minutes for a total of 60 minutes at 37°C. The rate of substrate cleavage is proportional to the increase in fluorescence.
-
Data Analysis: a. Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time curve) for each inhibitor concentration. b. Normalize the rates relative to the vehicle (DMSO) control (100% activity) and a no-enzyme control (0% activity). c. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Substrate Shedding Assay
This protocol assesses the ability of this compound to inhibit the cleavage (shedding) of a specific cell-surface substrate of ADAM10 in a cellular context.
Objective: To determine the efficacy of this compound in preventing the cleavage of an ADAM10 substrate (e.g., N-cadherin, CX3CL1) from the cell surface.
Materials:
-
A cell line endogenously expressing the target substrate (e.g., A549 cells for E-cadherin).
-
Cell culture medium and supplements.
-
This compound.
-
Vehicle control (DMSO).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Western Blotting reagents (antibodies against the substrate's ectodomain and cytoplasmic tail, secondary antibodies, ECL substrate).
-
ELISA kit for the shed ectodomain (optional).
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to approximately 80-90% confluency. b. Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) for 24 hours in serum-free medium.
-
Sample Collection: a. Conditioned Medium: Collect the cell culture supernatant. Centrifuge to remove any detached cells and debris. This fraction contains the shed ectodomain of the substrate. b. Cell Lysate: Wash the cells with ice-cold PBS, then lyse them directly in the plate with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation. This fraction contains the full-length protein and the cell-associated cleavage fragment.
-
Analysis by Western Blot: a. Determine the protein concentration of the cell lysates. b. Load equal amounts of protein from the cell lysates and equal volumes of the conditioned medium onto an SDS-PAGE gel. c. After electrophoresis and transfer to a PVDF membrane, probe the blots with a primary antibody specific for the ectodomain of the substrate (to detect both full-length protein and the shed fragment) or an antibody for the cytoplasmic tail (to detect the remaining cell-associated fragment). d. Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL substrate.
-
Data Analysis: a. Quantify the band intensities using densitometry software. b. A decrease in the shed ectodomain in the conditioned medium and a corresponding increase in the full-length protein in the cell lysate with increasing concentrations of this compound indicates successful inhibition of shedding.
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the mechanism of action of this compound and the signaling pathways it influences.
Caption: Mechanism of this compound action on ADAM10-mediated pathways.
Caption: Regulation of MMP9 expression and its inhibition by this compound.
Experimental Workflow
The following diagram outlines the logical flow of an in vitro experiment to determine the IC50 of this compound.
Caption: Workflow for an in vitro enzyme inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The disintegrin/metalloproteinase Adam10 is essential for epidermal integrity and Notch-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Disintegrin and Metalloproteinase10 (ADAM10) Regulates NOTCH Signaling during Early Retinal Development | PLOS One [journals.plos.org]
- 4. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ADAM10 - Wikipedia [en.wikipedia.org]
- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 8. A Simple Cell-Based Assay for the Detection of Surface Protein Shedding by Rhomboid Proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
GI254023X: A Selective ADAM10 Inhibitor for Neurodegenerative Disease Models
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
GI254023X is a potent and selective small molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10). ADAM10 is a key sheddase involved in the ectodomain shedding of numerous cell surface proteins, playing a crucial role in various physiological and pathological processes, including neurodevelopment, inflammation, and cancer.[1] In the context of neurodegenerative diseases, the modulation of ADAM10 activity has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in preclinical models of neurodegenerative disorders, with a focus on Alzheimer's disease, Huntington's disease, and traumatic brain injury.
Mechanism of Action
This compound is a hydroxamate-based inhibitor that selectively targets the active site of ADAM10.[2][3] It chelates the zinc ion essential for the catalytic activity of the enzyme, thereby preventing the cleavage of its substrates.[1][2] this compound exhibits significant selectivity for ADAM10 over other metalloproteinases, particularly ADAM17 (also known as TACE).[2][4] This selectivity is critical for targeted therapeutic intervention, as ADAM17 is involved in the shedding of a different subset of substrates with distinct physiological roles.
The primary mechanism by which this compound exerts its effects in neurodegenerative models is by inhibiting the ADAM10-mediated shedding of specific cell surface proteins. This inhibition can lead to various downstream effects, including the modulation of signaling pathways, reduction of protein aggregation, and preservation of synaptic function.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the potency and effects of this compound in various experimental settings.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay System | IC50 | Reference |
| Recombinant ADAM10 | Enzymatic Assay | 5.3 nM | [4] |
| Recombinant ADAM17 | Enzymatic Assay | 541 nM | [4] |
| Recombinant ADAM9 | Enzymatic Assay | 280 nM | [4] |
| Recombinant MMP9 | Enzymatic Assay | 2.5 nM | --- |
| ADAM10 | In vitro enzymatic assay with fluorogenic substrate | 13.67 nM | [3] |
| ADAM17 | In vitro enzymatic assay with fluorogenic substrate | 1673 nM | [3] |
| Pervanadate-induced TNFα shedding in human L428 cells | ELISA | 5 µM | [4] |
| Pervanadate-induced TNFα shedding in human L540 cells | ELISA | 7 µM | [4] |
| Pervanadate-induced TNFα shedding in human KM-H2 cells | ELISA | 10 µM | [4] |
Table 2: In Vivo Efficacy of this compound in Neurodegenerative Disease Models
| Disease Model | Animal | Treatment Regimen | Key Findings | Reference |
| Alzheimer's Disease (AD) | PSAPP mice | 200 mg/kg, i.p., once daily for 5 days | Reduced brain LRP1 shedding; Increased plasma Aβ40 levels.[5] | [5][6][7] |
| Huntington's Disease (HD) | R6/2 mice | Acute exposure of corticostriatal brain slices (1-1000 nM) | Reduced N-Cadherin proteolysis; Rescued electrophysiological defects.[3] | [2][3] |
| Traumatic Brain Injury (TBI) | C57BL/6N mice | 100 mg/kg, i.p., at 30 min and 24 h post-injury | Attenuated brain tissue loss, axonal injury, and pro-inflammatory gene expression.[2] | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in neurodegenerative disease models.
In Vitro ADAM10 Inhibition Assay
Objective: To determine the in vitro potency of this compound in inhibiting ADAM10 activity.
Materials:
-
Recombinant human ADAM10 (e.g., R&D Systems, cat# 936-AD)
-
Fluorogenic ADAM10 substrate (e.g., Enzo Life Sciences, cat# BML-P235)
-
This compound
-
Assay buffer: 25 mM Tris-HCl, pH 9.0, 2.5 µM ZnCl2, 100 mM NaCl, 0.005% Brij-35
-
384-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the this compound dilutions to the wells of the 384-well plate.
-
Add 10 µL of recombinant ADAM10 (final concentration 2.5 nM) to each well.
-
Add 9 µL of assay buffer to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate (final concentration 10 µM).
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission wavelengths of 340/420 nm).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Western Blot Analysis of N-Cadherin Cleavage in Brain Slices
Objective: To assess the effect of this compound on N-Cadherin proteolysis in a Huntington's disease mouse model.
Materials:
-
R6/2 HD mouse model and wild-type littermates (11 weeks old)
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody: anti-N-Cadherin
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
ECL detection reagents
-
Western blotting equipment
Procedure:
-
Prepare acute corticostriatal brain slices (300 µm thick) from R6/2 and wild-type mice.
-
Incubate the slices in aCSF for at least 1 hour to recover.
-
Treat the slices with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) in aCSF for 45 minutes.[3]
-
Homogenize the slices in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with the primary anti-N-Cadherin antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using ECL reagents and visualize the bands using a chemiluminescence imaging system.
-
Quantify the band intensities to determine the ratio of cleaved N-Cadherin to full-length N-Cadherin.
In Vivo Administration in a Traumatic Brain Injury Model
Objective: To evaluate the neuroprotective effects of this compound in a mouse model of TBI.
Materials:
-
C57BL/6N mice
-
Controlled cortical impact (CCI) device
-
This compound
-
Vehicle: 25% DMSO in 0.1 M Na2CO3
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
Procedure:
-
Anesthetize the mice and mount them in a stereotactic frame.
-
Perform a craniotomy over the desired cortical region.
-
Induce TBI using the CCI device with defined parameters (e.g., impactor tip diameter, velocity, duration, and depth).[2]
-
Administer this compound (100 mg/kg) or vehicle via intraperitoneal (i.p.) injection at 30 minutes and 24 hours post-injury.[2]
-
Monitor the animals for neurological deficits using a neurological severity score (NSS) at various time points (e.g., 1 and 7 days post-injury).
-
At the end of the experiment (e.g., 7 days post-injury), sacrifice the animals and collect brain tissue for histological analysis (e.g., lesion volume measurement) and molecular analysis (e.g., Western blotting for markers of axonal injury, qPCR for inflammatory gene expression).[2]
Visualizations
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Inhibition of ADAM10 promotes the clearance of Aβ across the BBB by reducing LRP1 ectodomain shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Inhibition of ADAM10 promotes the clearance of Aβ across the BBB by reducing LRP1 ectodomain shedding - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Selectivity of GI254023X for ADAM10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the selectivity profile of the potent metalloproteinase inhibitor, GI254023X, with a primary focus on its interaction with ADAM10 (A Disintegrin and Metalloproteinase 10). The document details the quantitative measures of its inhibitory activity, the experimental methodologies used for its characterization, and the molecular basis of its selectivity.
Executive Summary
This compound is a synthetic, hydroxamate-based inhibitor that demonstrates high potency and selectivity for ADAM10 over other related enzymes, particularly ADAM17 (also known as TACE).[1][2][3][4] This selectivity is a critical attribute for its use as a research tool to elucidate the specific biological functions of ADAM10 and for its potential as a therapeutic agent. This guide consolidates the available data to offer a clear understanding of this compound's selectivity profile.
Data Presentation: Inhibitory Potency of this compound
The following table summarizes the in vitro inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound against a panel of metalloproteinases. The data clearly illustrates the compound's preferential inhibition of ADAM10.
| Enzyme Target | IC50 (nM) | Ki (nM) | Fold Selectivity (vs. ADAM10) | Reference |
| ADAM10 | 5.3 | 16.4 | - | [2][5][6] |
| ADAM17 | 541 | - | ~102 | [2][5] |
| ADAM9 | 280 | - | ~53 | [2][6] |
| MMP-1 | 108 | 131 | ~20 | [6] |
| MMP-9 | 2.5 | - | 0.47 | [5][7] |
Note: Lower IC50 and Ki values indicate higher inhibitory potency. Fold selectivity is calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for ADAM10.
Experimental Protocols
The selectivity of this compound has been determined through a variety of rigorous experimental methodologies, both in vitro and in cell-based systems.
In Vitro Enzyme Inhibition Assays
A common method to determine the IC50 values involves the use of recombinant human metalloproteinase catalytic domains and a fluorogenic substrate.
Workflow:
-
Enzyme Activation: Pro-enzymes of ADAMs and MMPs are activated according to established protocols, often involving treatment with agents like p-aminophenylmercuric acetate (APMA).
-
Inhibitor Incubation: A fixed concentration of the activated enzyme is pre-incubated with a serial dilution of this compound for a specified period at a controlled temperature.
-
Substrate Addition: A fluorogenic peptide substrate, which is cleaved by the active enzyme to release a fluorescent signal, is added to the enzyme-inhibitor mixture.
-
Signal Detection: The rate of fluorescence increase is measured over time using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is plotted against the inhibitor concentration, and the IC50 value is calculated by fitting the data to a dose-response curve.
Cell-Based Shedding Assays
These assays assess the ability of this compound to inhibit the cleavage of endogenous or overexpressed ADAM10 substrates from the surface of cultured cells.
Workflow:
-
Cell Culture: Cells expressing the substrate of interest (e.g., IL-6R, CX3CL1, CXCL16, E-cadherin) are cultured to a suitable confluency.[2][3]
-
Inhibitor Treatment: The cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Shedding Stimulation (Optional): In some cases, shedding is stimulated using agents like phorbol esters (e.g., PMA) to specifically assess the inhibition of induced shedding, which is often mediated by ADAM17.[2] this compound is particularly effective at blocking constitutive shedding, a process largely attributed to ADAM10.[2][3]
-
Supernatant and Lysate Collection: After incubation, the cell culture supernatant containing the shed ectodomain is collected. The cells are then lysed to obtain the cell-associated fraction.
-
Substrate Detection: The amount of shed substrate in the supernatant and the amount of full-length substrate in the cell lysate are quantified using techniques such as ELISA or Western blotting.
-
Data Analysis: The inhibition of substrate shedding is determined by comparing the amount of shed substrate in the inhibitor-treated samples to the control samples.
Mechanism of Selectivity
This compound is a hydroxamate-based inhibitor that functions by chelating the essential zinc ion within the catalytic site of metalloproteinases.[1][8] Its selectivity for ADAM10 over the closely related ADAM17 is attributed to structural differences in the S1' binding pocket of the two enzymes.[9] The S1' pocket of ADAM10 is larger and can accommodate the bulky phenylpropyl group of this compound, whereas the corresponding pocket in ADAM17 is smaller, leading to a less favorable binding interaction.[9]
Impact on Signaling Pathways
The selective inhibition of ADAM10 by this compound has significant implications for various signaling pathways. ADAM10 is the primary "sheddase" for a multitude of cell surface proteins, and its inhibition can modulate downstream signaling events.
Notch Signaling
ADAM10 is crucial for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling.[10] By inhibiting ADAM10, this compound can effectively block this cleavage event, leading to a downregulation of the Notch signaling pathway.[4] This has been demonstrated in various cell types, including Jurkat T-lymphoblastic leukemia cells, where this compound treatment resulted in decreased levels of cleaved Notch1 and its downstream target, Hes-1.[4]
Conclusion
This compound is a well-characterized and highly selective inhibitor of ADAM10. Its potent activity against ADAM10, coupled with its significantly lower affinity for ADAM17 and other metalloproteinases, makes it an invaluable tool for dissecting the specific roles of ADAM10 in health and disease. The detailed quantitative data, established experimental protocols, and clear understanding of its mechanism of selectivity provide a solid foundation for its application in academic research and drug development.
References
- 1. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | MMP9 | ADAM10 Inhibitor | TargetMol [targetmol.com]
- 8. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. ADAM10 - Wikipedia [en.wikipedia.org]
GI254023X: A Technical Guide to its Background and Initial Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GI254023X is a potent and selective inhibitor of ADAM10 (A Disintegrin and Metalloproteinase 10), a key enzyme involved in the shedding of a wide variety of cell surface molecules. This process, known as ectodomain shedding, plays a crucial role in a multitude of physiological and pathological processes, including cell-cell signaling, inflammation, and neurodegeneration. Due to its high selectivity for ADAM10 over other metalloproteinases, this compound has emerged as a valuable research tool for elucidating the specific functions of ADAM10 and as a potential therapeutic agent for various diseases. This technical guide provides an in-depth overview of the background of this compound, summarizing key findings from its initial studies, and presenting detailed experimental methodologies and the signaling pathways it modulates.
Core Compound Information
| Property | Value |
| Synonyms | GI 4023, SRI028594 |
| Molecular Formula | C₂₁H₃₃N₃O₄ |
| Molecular Weight | 391.5 g/mol |
| CAS Number | 260264-93-5 |
| Solubility | Soluble in DMSO |
Mechanism of Action
This compound is a hydroxamate-based inhibitor that chelates the zinc ion within the catalytic domain of ADAM10, thereby blocking its proteolytic activity.[1] This inhibition is highly selective, with a reported 100-fold greater potency for ADAM10 compared to the closely related ADAM17 (also known as TACE).[1][2]
Signaling Pathway: ADAM10-Mediated Notch Signaling
ADAM10 is responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling. This pathway is fundamental for cell fate determination, proliferation, and differentiation. Upon ligand binding, ADAM10 cleaves the extracellular domain of Notch, which then allows for the subsequent intramembrane cleavage by γ-secretase, releasing the Notch intracellular domain (NICD) to translocate to the nucleus and regulate gene expression. By inhibiting ADAM10, this compound prevents the S2 cleavage and subsequent activation of the Notch signaling pathway.
Signaling Pathway: ADAM10-Mediated Shedding of Cell Surface Proteins
ADAM10 is a primary "sheddase" for a multitude of cell surface proteins, including growth factors, cytokines, and their receptors. The shedding process can either release the active form of a molecule or inactivate a receptor. This compound has been shown to block the constitutive shedding of several important molecules, thereby modulating their signaling pathways.
Quantitative Data
The following tables summarize the key quantitative data from initial studies of this compound.
Table 1: In Vitro Inhibitory Activity
| Target Enzyme | IC₅₀ (nM) | Notes |
| ADAM10 | 5.3 | Highly potent inhibition.[2][3] |
| MMP9 | 2.5 | Potent inhibition, indicating some cross-reactivity.[3][4] |
| ADAM17 (TACE) | 541 | Over 100-fold less potent compared to ADAM10, demonstrating selectivity.[2][4] |
| ADAM9 | 280 | Moderate inhibition.[2] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Line | Assay | Concentration | Duration | Effect |
| HCA-7 | EGF-R Phosphorylation | 3 µM | 24 hours | Inhibition of ADAM10-mediated effects.[2] |
| A2780 | CXCL16 Shedding | Not specified | Not specified | Potent inhibition of CXCL16 shedding.[4] |
| Jurkat | Proliferation and Apoptosis | Concentration-dependent | Not specified | Inhibition of proliferation and induction of apoptosis.[3] |
| H929 | Proliferation and Apoptosis | Concentration-dependent | Not specified | Inhibition of proliferation and induction of apoptosis.[5] |
| RAW264.7 | Osteoclast Differentiation | Not specified | 5 days | Increased osteoclast differentiation.[6] |
| Human Tonsillar B cells | CD23 Shedding and IgE Secretion | 1-15 µM | 7 days (added on day 5 of 12-day culture) | Dose-dependent reduction in sCD23 and IgE.[7] |
Experimental Protocols
In Vitro Cell-Based Assays
General Cell Culture and Treatment:
-
Cell Lines: A variety of cell lines have been utilized, including Jurkat (T-lymphocyte), HPAECs (human pulmonary artery endothelial cells), H929 (multiple myeloma), and RAW264.7 (monocyte/macrophage).[5][6][8]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: A stock solution of this compound is prepared in DMSO and stored at -20°C. For experiments, the stock solution is diluted to the desired final concentration in the cell culture medium.[8]
-
Treatment: Cells are seeded at a specific density and allowed to adhere overnight before being treated with varying concentrations of this compound or vehicle (DMSO) for the indicated duration.
Example Protocol: Inhibition of CD23 Shedding from Human Tonsillar B Cells [7]
-
Cell Isolation: Isolate B cells from human tonsillar tissue.
-
Cell Culture: Culture the B cells for 12 days with IL-4 (200 IU/ml) and anti-CD40 (1 mg/ml) to induce CD23 expression and IgE secretion.
-
Inhibitor Treatment: On day 5 of the culture, add varying concentrations of this compound (e.g., 1-15 µM) to the cell cultures.
-
Analysis: On day 12, harvest the cells and supernatant.
-
Flow Cytometry: Analyze the expression of membrane-bound CD23 (mCD23) on the B cells using flow cytometry.
-
ELISA: Measure the concentration of soluble CD23 (sCD23) and IgE in the culture supernatant using ELISA.
In Vivo Animal Studies
Example Protocol: Traumatic Brain Injury (TBI) Mouse Model [2][9]
-
Animal Model: Use adult male C57BL/6N mice.
-
TBI Induction: Induce a controlled cortical impact (CCI) to model TBI.
-
This compound Administration:
-
Outcome Measures:
-
Neurological Deficit Scoring: Assess neurological function at various time points post-injury.
-
Histological Analysis: At the end of the study period (e.g., 7 days), sacrifice the animals and perform histological analysis of brain tissue to assess lesion volume and axonal injury.
-
Gene Expression Analysis: Use quantitative PCR to measure the mRNA expression of inflammatory markers and other relevant genes in the brain tissue.
-
Workflow Diagram: In Vivo TBI Study
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the diverse roles of ADAM10. Its ability to potently inhibit ADAM10-mediated shedding and signaling has been demonstrated in a range of in vitro and in vivo models. The initial studies summarized in this guide highlight its potential for dissecting the molecular mechanisms underlying various diseases and provide a foundation for further research and potential therapeutic development. The detailed methodologies and pathway diagrams presented here serve as a valuable resource for researchers and drug development professionals working with this important inhibitor.
References
- 1. This compound | MMP9 | ADAM10 Inhibitor | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Low Affinity IgE Receptor (CD23) Is Cleaved by the Metalloproteinase ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for GI254023X: A Selective ADAM10 Inhibitor
Introduction
GI254023X is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10), a key sheddase involved in the ectodomain shedding of various cell surface proteins. It also exhibits inhibitory activity against Matrix Metalloproteinase 9 (MMP9).[1][2] With significantly higher selectivity for ADAM10 over ADAM17, this compound serves as a critical tool for investigating the biological processes mediated by ADAM10.[3][4] These processes include cell-cell adhesion, migration, proliferation, and signaling pathways crucial in development and disease, such as the Notch signaling pathway.[5][6][7][8] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to study its effects on various cellular functions.
Mechanism of Action
This compound functions as a competitive inhibitor by chelating the zinc ion within the catalytic domain of ADAM10 and MMPs.[5] This inhibition blocks the proteolytic activity of ADAM10, thereby preventing the cleavage and release of the extracellular domains of its substrates.[5] A primary and well-studied consequence of ADAM10 inhibition by this compound is the blockade of the Notch signaling pathway. ADAM10 is responsible for the S2 cleavage of the Notch receptor, a critical step for its activation. By inhibiting this cleavage, this compound prevents the subsequent release of the Notch intracellular domain (NICD) and its translocation to the nucleus to regulate target gene expression.[7][9][10]
Applications in Cell Biology Research
-
Inhibition of Substrate Shedding: this compound effectively blocks the constitutive shedding of various ADAM10 substrates, including but not limited to Interleukin-6 Receptor (IL-6R), CX3CL1 (Fractalkine), CXCL16, and CD23.[3][4][5][11]
-
Modulation of Cell Adhesion, Migration, and Invasion: By preventing the cleavage of adhesion molecules and other cell surface proteins, this compound has been shown to impact cell migration and invasion in various cancer cell lines.[12][13]
-
Induction of Apoptosis and Inhibition of Proliferation: In several cancer cell lines, such as multiple myeloma and T-lymphoblastic leukemia, this compound has been demonstrated to inhibit proliferation and induce apoptosis.[7][14]
-
Investigation of the Notch Signaling Pathway: Due to its critical role in Notch receptor cleavage, this compound is an invaluable tool for studying the downstream effects of Notch signaling in various biological contexts.[7][15]
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | IC50 Value | Assay Type | Reference |
| ADAM10 | 5.3 nM | Cell-free assay | [1][3] |
| MMP9 | 2.5 nM | Cell-free assay | [1][2] |
| ADAM17 | 541 nM | Cell-free assay | [1][3] |
| ADAM9 | 280 nM | Not Specified | [3] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| HCA-7 | Western Blot | 3 µM | 24 h | Inhibition of EGF-R phosphorylation | [3] |
| L428 | ELISA | IC50 = 5 µM | 24 h | Reduction in pervanadate-induced TNFα shedding | [3] |
| L540 | ELISA | IC50 = 7 µM | 24 h | Reduction in pervanadate-induced TNFα shedding | [3] |
| KM-H2 | ELISA | IC50 = 10 µM | 24 h | Reduction in pervanadate-induced TNFα shedding | [3] |
| A2780 | Not Specified | Not Specified | Not Specified | Prevention of CXCL16 shedding | [1] |
| BT20 | Cell Viability, Invasion, Migration | Not Specified | Not Specified | Modest reduction in cell number, decreased invasion and migration | [12] |
| MDA-MB-231 | Cell Viability, Invasion, Migration | Not Specified | Not Specified | No effect on cell number, decreased invasion and migration | [12] |
| MDA-MB-453 | Cell Viability, Invasion, Migration | Not Specified | Not Specified | No effect on cell number, decreased invasion and migration | [12] |
| H1299 & A549 | Migration & Invasion Assay | Dose-dependent | Not Specified | Inhibition of migration and invasion | [13] |
| H929 | CCK-8, Flow Cytometry, Western Blot, RT-PCR | Dose-dependent | Time-dependent | Inhibition of proliferation, induction of apoptosis, down-regulation of cleaved Notch1 and Hes-1 | [7] |
| Jurkat | Proliferation & Apoptosis Assay | Concentration-dependent | Time-dependent | Inhibition of proliferation, induction of apoptosis, down-regulation of cleaved Notch1 | [14] |
| Human Tonsillar B cells | Flow Cytometry, ELISA | Varying concentrations | 12 days | Reduction of mCD23 shedding and sCD23 release | [11] |
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reagent: this compound (powder form, store at -20°C)[4]
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.915 mg of this compound (M.Wt: 391.5) in 1 mL of DMSO.[4]
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1]
-
2. General Cell Culture Treatment Protocol
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density that allows for logarithmic growth during the experiment.
-
Cell Adherence: Allow cells to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO2.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations. It is recommended to perform serial dilutions.
-
Note: The final DMSO concentration in the culture medium should be kept constant across all conditions (including vehicle control) and should typically not exceed 0.1% to avoid solvent-induced toxicity.
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the different concentrations of this compound or the vehicle control (medium with the same concentration of DMSO).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.
-
Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses such as proliferation assays, apoptosis assays, protein extraction for western blotting, or RNA isolation for RT-PCR.
3. Cell Proliferation Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Treatment: After overnight incubation, treat the cells with various concentrations of this compound as described in the general protocol.
-
Incubation: Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control.
4. Western Blot for Cleaved Notch1
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described in the general protocol.
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against cleaved Notch1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Visualizations
Caption: Mechanism of this compound in inhibiting the Notch signaling pathway.
Caption: General experimental workflow for studying the effects of this compound in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MMP9 | ADAM10 Inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting ADAM10 in Cancer and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Effect of ADAM10 Inhibitor this compound on Proliferation and Apoptosis of Multiple Myeloma H929 Cells and Its Possible Mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ADAM10 - Wikipedia [en.wikipedia.org]
- 9. Combined inhibition of Notch signaling and Bcl-2/Bcl-xL results in synergistic anti-myeloma effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic approaches to modulating Notch signaling: Current challenges and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADAM10: a new player in breast cancer progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Use of GI254023X
For Researchers, Scientists, and Drug Development Professionals
Introduction
GI254023X is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10), a key sheddase involved in the processing of numerous cell surface proteins.[1][2] With an IC50 of 5.3 nM for ADAM10, it demonstrates over 100-fold selectivity against the related metalloproteinase ADAM17.[1] this compound also exhibits inhibitory activity against ADAM9 (IC50 = 280 nM) and Matrix Metalloproteinase-9 (MMP-9).[1] Its ability to modulate the cleavage of various substrates makes it a valuable tool for investigating the physiological and pathological roles of ADAM10 in a variety of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[3][4] These application notes provide a comprehensive overview of the in vivo use of this compound, including its mechanism of action, demonstrated efficacy in preclinical models, and detailed experimental protocols.
Mechanism of Action
ADAM10 is a transmembrane metalloprotease that cleaves the extracellular domains of a wide range of type I transmembrane proteins, a process known as "shedding." This shedding can either activate or inactivate the substrate or its receptor, leading to diverse downstream signaling events. This compound, as a hydroxamate-based inhibitor, chelates the essential zinc ion in the catalytic domain of ADAM10, thereby blocking its proteolytic activity.[5]
By inhibiting ADAM10, this compound can modulate numerous signaling pathways. Key substrates of ADAM10 include:
-
Amyloid Precursor Protein (APP): ADAM10 is the primary α-secretase that cleaves APP within the amyloid-beta (Aβ) domain, a non-amyloidogenic pathway that precludes the formation of neurotoxic Aβ peptides.
-
Notch Receptors: ADAM10-mediated cleavage of Notch is a critical step in Notch signaling, which regulates cell fate decisions, proliferation, and differentiation.
-
Cadherins (e.g., N-cadherin, E-cadherin): Cleavage of these cell adhesion molecules by ADAM10 can influence cell-cell adhesion, migration, and tissue morphogenesis.[2]
-
Chemokine Ligands (e.g., CX3CL1, CXCL16): The shedding of these chemokines by ADAM10 can regulate immune cell trafficking and inflammatory responses.[1][2]
-
Growth Factor Ligands and Receptors (e.g., HER3 ligand, LRP1): ADAM10-mediated shedding can modulate growth factor signaling pathways.[4][6]
-
Immune Modulatory Molecules (e.g., MICA, ULBP2): Cleavage of these ligands for the NKG2D receptor by ADAM10 can impact immune surveillance.[4]
The diverse array of ADAM10 substrates highlights the pleiotropic effects of this compound and its potential therapeutic applications in various disease contexts.
In Vivo Applications and Efficacy
This compound has been evaluated in several preclinical animal models, demonstrating its potential as a modulator of disease-relevant pathways.
Neurodegenerative Disorders
-
Traumatic Brain Injury (TBI): In a murine model of controlled cortical impact (CCI), administration of this compound (100 mg/kg, i.p.) at 30 minutes and 24 hours post-injury resulted in a significant reduction in brain lesion volume compared to vehicle-treated animals.[3] While neurological deficits were not significantly improved, the treatment attenuated axonal injury, as evidenced by reduced levels of spectrin breakdown products (SBDPs).[7]
-
Huntington's Disease (HD): In ex vivo brain slices from R6/2 and zQ175 mouse models of HD, acute application of this compound (50 nM) rescued deficits in synaptic transmission. Specifically, it restored the pathologically reduced frequencies of spontaneous and miniature excitatory postsynaptic currents (sEPSCs and mEPSCs) in striatal medium spiny neurons. Furthermore, this compound treatment reduced the excessive cleavage of N-cadherin, a key synaptic adhesion molecule, in brain slices from R6/2 mice.[3]
-
Alzheimer's Disease (AD): In a PSAPP mouse model of AD, acute treatment with this compound (200 mg/kg, i.p. for 5 days) led to a significant 1.45-fold increase in plasma Aβ40 levels, suggesting enhanced clearance of Aβ from the brain.[6] This was accompanied by a 60% reduction in the shedding of the Aβ clearance receptor LRP1 in the brain.[6] However, the treatment did not produce a statistically significant decrease in brain Aβ40 and Aβ42 levels in this acute study.[6]
Oncology
While specific in vivo tumor growth inhibition data for this compound is limited in the public literature, its mechanism of action and in vitro data suggest potential anti-cancer effects. ADAM10 is implicated in cancer progression through the shedding of molecules involved in cell migration, invasion, and immune evasion.[4] In vitro studies have shown that this compound can inhibit the migration and invasion of lung and breast cancer cells.[1] In glioblastoma, ADAM10 inhibition has been shown to suppress tumor growth in preclinical models.[4]
Quantitative Data Summary
| Disease Model | Animal Model | Dosage and Administration | Key Findings | Reference |
| Traumatic Brain Injury | C57BL/6N Mice (CCI model) | 100 mg/kg, i.p. at 30 min and 24h post-injury | Statistically significant reduction in brain lesion volume. | [3] |
| Huntington's Disease | R6/2 and zQ175 Mice (ex vivo) | 50 nM, acute slice application | Rescue of sEPSC frequency deficits. | |
| R6/2 Mice (ex vivo) | 50 nM, acute slice application | Rescue of mEPSC frequency deficits. | ||
| R6/2 Mice (ex vivo) | 1-1000 nM, acute slice application | Dose-dependent reduction in N-cadherin cleavage fragment. | [3] | |
| Alzheimer's Disease | PSAPP Mice | 200 mg/kg, i.p. daily for 5 days | 1.45-fold increase in plasma Aβ40. | [6] |
| PSAPP Mice | 200 mg/kg, i.p. daily for 5 days | 60% reduction in brain LRP1 shedding. | [6] |
Experimental Protocols
In Vivo Administration of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
0.1 M Sodium Carbonate (Na₂CO₃) solution
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or ddH₂O
-
Sterile syringes and needles
Vehicle Preparation:
Two common vehicle formulations have been reported:
-
DMSO/Na₂CO₃ Solution: Dissolve this compound in DMSO to create a stock solution. For administration, dilute the stock solution to the final desired concentration in a vehicle of 25% DMSO in 0.1 M Na₂CO₃.[1]
-
DMSO/PEG300/Tween 80/Saline Solution:
-
Dissolve this compound in DMSO to create a stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until clear.
-
Add sterile saline or ddH₂O to the final volume.
-
A typical final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Administration Protocol (Intraperitoneal Injection):
-
Prepare the this compound formulation at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse with an injection volume of 250 µL).
-
Gently restrain the mouse and locate the intraperitoneal injection site in the lower abdominal quadrant.
-
Insert the needle at a 10-20 degree angle to avoid puncturing internal organs.
-
Inject the solution slowly and steadily.
-
Monitor the animal for any adverse reactions post-injection.
Tumor Xenograft Study
Materials:
-
Cancer cell line of interest (e.g., glioblastoma, triple-negative breast cancer)
-
Immunocompromised mice (e.g., NSG or nude mice)
-
Matrigel (optional, can improve tumor take rate)
-
Calipers or imaging system for tumor volume measurement
-
This compound and vehicle
Protocol:
-
Cell Culture and Implantation:
-
Culture cancer cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS or HBSS, optionally mixed 1:1 with Matrigel.
-
Subcutaneously inject the cell suspension (typically 1-5 x 10⁶ cells in 100-200 µL) into the flank of the mice.
-
-
Tumor Growth Monitoring:
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
-
Treatment Initiation and Administration:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Administer this compound or vehicle according to the desired dosage and schedule (e.g., daily intraperitoneal injections).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Calculate tumor growth inhibition (TGI) as a percentage: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
-
Western Blot for N-cadherin in Brain Tissue
Materials:
-
Brain tissue lysates
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody against N-cadherin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Protocol:
-
Sample Preparation: Homogenize brain tissue in lysis buffer containing protease inhibitors. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 25 µg) per lane and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-N-cadherin primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
ELISA for Aβ40 and Aβ42 in Mouse Plasma and Brain
Materials:
-
Mouse plasma or brain homogenates
-
Aβ40 and Aβ42 ELISA kits (containing pre-coated plates, detection antibodies, standards, and buffers)
-
Microplate reader
Protocol:
-
Sample Preparation:
-
Plasma: Collect blood in EDTA-containing tubes and centrifuge to separate plasma.
-
Brain: Homogenize brain tissue in a suitable buffer (e.g., containing 2% SDS and protease inhibitors for soluble Aβ). For insoluble Aβ, the pellet can be further extracted with formic acid.
-
-
ELISA Procedure (follow kit manufacturer's instructions):
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate to allow Aβ to bind to the capture antibody.
-
Wash the plate to remove unbound material.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the substrate and incubate to develop the colorimetric signal.
-
Stop the reaction and read the absorbance at the appropriate wavelength on a microplate reader.
-
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use the standard curve to calculate the concentration of Aβ40 and Aβ42 in the samples.
Electrophysiology for sEPSC and mEPSC Recording in Brain Slices
Materials:
-
Artificial cerebrospinal fluid (aCSF) and slicing solution (e.g., sucrose-based)
-
Vibratome or tissue slicer
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Glass pipettes for recording electrodes
-
Intracellular solution
-
This compound
Protocol:
-
Brain Slice Preparation:
-
Anesthetize the mouse and perfuse with ice-cold slicing solution.
-
Rapidly dissect the brain and prepare acute coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., striatum) using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF.
-
Perform whole-cell patch-clamp recordings from the target neurons (e.g., medium spiny neurons in the striatum).
-
To record mEPSCs, add tetrodotoxin (TTX) to the aCSF to block action potentials.
-
Obtain a stable baseline recording.
-
-
Drug Application:
-
Bath-apply this compound (e.g., 50 nM) to the slice and record the changes in sEPSC or mEPSC frequency and amplitude.
-
-
Data Analysis:
-
Analyze the recorded traces using appropriate software to detect and measure synaptic events.
-
Compare the frequency and amplitude of events before and after drug application.
-
Visualizations
Caption: ADAM10 signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for in vivo studies using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Targeting ADAM10 in Cancer and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting ADAM10 in Cancer and Autoimmunity [frontiersin.org]
- 5. Inhibition of glioblastoma growth and invasion by 125I brachytherapy in rat glioma model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADAM10: a new player in breast cancer progression? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GI254023X for Alzheimer's Disease Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction: GI254023X is a potent and selective inhibitor of the metalloproteinase ADAM10, which plays a crucial role in the proteolytic processing of various cell surface proteins. In the context of Alzheimer's disease (AD), ADAM10 is the primary α-secretase that cleaves the amyloid precursor protein (APP) in a non-amyloidogenic pathway, preventing the formation of amyloid-β (Aβ) peptides. This document provides detailed application notes and protocols for the use of this compound in mouse models of Alzheimer's disease, based on available preclinical research.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound in Mouse Models
| Mouse Model | Dosage | Administration Route | Vehicle/Formulation | Dosing Regimen | Key Findings | Reference |
| PSAPP Transgenic (AD model) | 200 mg/kg | Intraperitoneal (i.p.) | Not specified | 5 consecutive days | Reduced brain LRP1 shedding, increased plasma Aβ40 levels.[1][2] | [2] |
| Traumatic Brain Injury (TBI) | 100 mg/kg | Intraperitoneal (i.p.) | 25% DMSO in 0.1 M Na₂CO₃ | 30 min and 24 h post-injury | Reduced brain lesion volume and axonal injury.[2][3] | [2][3] |
| Staphylococcus aureus infection | 200 mg/kg/day | Intraperitoneal (i.p.) | 0.1 M carbonate buffer | 3-day period | Enhanced vascular integrity.[4] | [4] |
| General In Vivo Study | 200 mg/kg | Intraperitoneal (i.p.) | DMSO | Daily for 13 days | Reduced systemic ADAM10 levels.[5] | [5] |
Table 2: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (ADAM10) | 5.3 nM | Recombinant ADAM10 | [1][6] |
| IC₅₀ (ADAM17) | 541 nM | Recombinant ADAM17 | [1][6] |
| IC₅₀ (MMP9) | 2.5 nM | Recombinant MMP9 | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
This protocol provides two options for the formulation of this compound for intraperitoneal injection in mice, based on methods reported in the literature.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Sodium carbonate (Na₂CO₃)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile, deionized water (ddH₂O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for injection
Formulation Option A (DMSO/Carbonate Buffer): [3]
-
Prepare a 0.1 M sodium carbonate (Na₂CO₃) solution.
-
Dissolve this compound powder in DMSO to create a concentrated stock solution.
-
For a final injection volume, dilute the this compound/DMSO stock solution to the desired final concentration (e.g., 100 mg/kg) using the 0.1 M Na₂CO₃ solution, ensuring the final DMSO concentration is 25%.
-
Vortex the solution thoroughly to ensure it is well-mixed.
-
Administer the solution to mice via intraperitoneal (i.p.) injection based on their body weight.
Formulation Option B (PEG300/Tween 80): [1]
-
Dissolve this compound powder in DMSO to create a concentrated stock solution (e.g., 79 mg/mL).[1]
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 50 µL of the this compound/DMSO stock solution to the PEG300 and mix until clear.[1]
-
Add 50 µL of Tween 80 to the mixture and mix until clear.[1]
-
Add 500 µL of ddH₂O to bring the total volume to 1 mL and mix thoroughly.[1]
-
This solution should be used immediately for optimal results.[1]
-
Administer the solution to mice via i.p. injection based on their body weight.
Protocol 2: Treatment of PSAPP Transgenic Mice with this compound [2]
Animal Model:
-
PSAPP transgenic mice (co-expressing mutant human APP and PSEN1).
-
Age: 35 weeks.[2]
Dosing and Administration:
-
Prepare this compound for injection using one of the formulations described in Protocol 1.
-
Administer a dose of 200 mg/kg this compound via intraperitoneal injection.[2]
-
Repeat the injection daily for 5 consecutive days.[2]
-
A control group of mice should receive vehicle-only injections following the same schedule.
Endpoint Analysis:
-
Plasma Collection: At the end of the treatment period, collect blood samples to measure plasma Aβ levels.
-
Brain Tissue Collection: Perfuse the mice and collect brain tissue for biochemical and histological analysis.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of LRP1 (low-density lipoprotein receptor-related protein 1) and soluble/insoluble Aβ40 and Aβ42.[1]
-
Histological Analysis: Prepare brain sections for immunohistochemical staining to assess amyloid plaque burden.
Mandatory Visualizations
Caption: Mechanism of action of this compound in APP processing pathways.
Caption: Experimental workflow for this compound treatment in an AD mouse model.
References
- 1. selleckchem.com [selleckchem.com]
- 2. glpbio.com [glpbio.com]
- 3. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. The metalloproteinase ADAM10 requires its activity to sustain surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Preparing GI254023X Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
Abstract
GI254023X is a potent and selective dual inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and Matrix Metallopeptidase 9 (MMP9)[1][2][3]. It exhibits high selectivity for ADAM10 over ADAM17 (TACE). Due to its role in regulating cell signaling pathways critical to processes like cell proliferation, migration, and inflammation, this compound is a valuable tool in cancer research and neurobiology[1]. Accurate preparation of stock solutions is the first critical step for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in Dimethyl Sulfoxide (DMSO).
Chemical and Physical Properties
This compound is a white to beige solid powder. Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₃₃N₃O₄ | [1] |
| Molecular Weight | 391.5 g/mol | [1] |
| CAS Number | 260264-93-5 | [1] |
| Purity | ≥98% (HPLC) | [4] |
| IC₅₀ Values | ADAM10: 5.3 nM, MMP9: 2.5 nM, ADAM17: 541 nM | [2][3][5] |
Solubility
This compound is insoluble in water but soluble in organic solvents like DMSO and Ethanol[6]. The solubility in DMSO can vary, and using fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility[5].
| Solvent | Reported Solubility | Reference |
| DMSO | ≥42.6 mg/mL (~108.8 mM) | [6] |
| DMSO | 79 mg/mL (~201.8 mM) | [5] |
| DMSO | 100 mg/mL (~255.4 mM) (sonication recommended) | [1][3] |
| Ethanol | ≥46.1 mg/mL (~117.7 mM) | [6] |
Signaling Pathway of this compound
This compound exerts its effects by inhibiting the enzymatic activity of ADAM10 and MMP9. ADAM10 is a key α-secretase involved in the ectodomain shedding of numerous cell surface proteins, including the Notch receptor, which is critical for cell fate decisions[6]. It also cleaves substrates like IL-6R, CX3CL1, and E-cadherin. MMP9 is a matrix metalloproteinase that degrades extracellular matrix components, playing a role in cell migration and invasion.
Caption: Mechanism of this compound inhibition of ADAM10 and MMP9.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath (recommended)
-
Pipettes and sterile filter tips
Preparation of a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes as necessary.
Calculation: To prepare a 10 mM (0.01 mol/L) solution, the required mass of this compound (MW = 391.5 g/mol ) is calculated as follows:
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) *Mass (mg) = 10 mM x 0.001 L x 391.5 g/mol x 1000 mg/g = 3.915 mg
| Component | For 1 mL of 10 mM Stock |
| This compound (MW 391.5) | 3.915 mg |
| Anhydrous DMSO | 1 mL |
Procedure:
-
Weighing: Accurately weigh 3.915 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of sterile, anhydrous DMSO to the tube containing the powder.
-
Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes.
-
Sonication (Recommended): To ensure complete dissolution, place the tube in an ultrasonic bath for 5-10 minutes[1][3][6]. The solution should become clear. Visually inspect the solution to ensure no solid particles remain.
-
Sterilization (Optional): If required for your application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles[5].
Storage and Stability
Proper storage is essential to maintain the activity of this compound.
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | -20°C | Up to 3 years | [1][3] |
| In DMSO | -80°C | 1 to 2 years | [1][2][5] |
| In DMSO | -20°C | 1 month to 1 year | [2][5][6] |
Note: For long-term storage of the stock solution, -80°C is recommended[1][2]. Avoid repeated freeze-thaw cycles[5].
Application Example: In Vitro Cell Proliferation Assay
This compound has been shown to inhibit the proliferation of various cell lines, such as Jurkat cells (acute T-lymphoblastic leukemia)[1][6].
Workflow:
Caption: Workflow for a cell-based assay using this compound.
Protocol:
-
Prepare Working Solution: Dilute the 10 mM DMSO stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 20 µM)[1][6][7].
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
-
Cell Treatment: Treat cells with the prepared working solutions and the vehicle control.
-
Incubation and Analysis: After the desired incubation period (e.g., 48 hours), assess cell viability using a suitable method.
References
- 1. This compound | MMP9 | ADAM10 Inhibitor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. GI 254023X | ADAMs | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. apexbt.com [apexbt.com]
- 7. Inhibition of Amyloid Precursor Protein Processing Enhances Gemcitabine-mediated Cytotoxicity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GI254023X in Traumatic Brain Injury Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Traumatic Brain Injury (TBI) is a significant cause of mortality and long-term disability, characterized by a complex series of secondary injury cascades including neuroinflammation, axonal injury, and neuronal cell death. A disintegrin and metalloprotease 10 (ADAM10) is an α-secretase involved in the ectodomain shedding of various cell surface proteins, and its role in the pathophysiology of TBI is an active area of investigation. GI254023X is a potent and selective inhibitor of ADAM10 and has been investigated as a potential therapeutic agent to mitigate the detrimental effects of TBI.[1][2]
These application notes provide a comprehensive overview of the use of this compound in a preclinical model of TBI, including detailed experimental protocols and a summary of key findings.
Mechanism of Action
This compound is a hydroxamate-based inhibitor that potently and selectively targets the active site of ADAM10. By inhibiting ADAM10, this compound modulates the shedding of various substrates involved in inflammatory and neurodegenerative processes. In the context of TBI, the inhibition of ADAM10 by this compound has been shown to attenuate neuroinflammation and reduce axonal injury.[1][2]
Key Experimental Findings
Treatment with this compound in a mouse model of TBI has demonstrated several beneficial effects. While it did not lead to an improvement in neurological deficits as measured by the Neurological Severity Score (NSS), it significantly reduced brain lesion volume and attenuated axonal injury.[1][2] Furthermore, this compound was found to mitigate the TBI-induced upregulation of pro-inflammatory genes and matrix metalloproteinases.[1][2]
Quantitative Data Summary
| Outcome Measure | Vehicle-Treated TBI | This compound-Treated TBI | p-value | Reference |
| Brain Lesion Volume (% of ipsilateral hemisphere) | Larger | Smaller | < 0.05 | [3] |
| Spectrin Breakdown Products (SBDPs) Level | Increased | Reduced | < 0.05 | [2] |
| SMI-32 Immunostaining (axonal injury marker) | Increased | Decreased | Not specified | [1] |
| mRNA Expression (fold change vs. sham) | ||||
| Il6 | Upregulated | Attenuated upregulation | Not specified | [2] |
| Tnfa | Upregulated | Attenuated upregulation | Not specified | [2] |
| Lcn2 | Upregulated | Attenuated upregulation | Not specified | [2] |
| Mmp2 | Upregulated | Attenuated upregulation | Not specified | [1][2] |
| Mmp9 | Upregulated | Attenuated upregulation | Not specified | [1][2] |
Experimental Protocols
Detailed protocols for replicating the key experiments investigating the effects of this compound in a TBI model are provided below.
Animal Model: Controlled Cortical Impact (CCI)
The Controlled Cortical Impact (CCI) model is a widely used and reproducible method for inducing a focal TBI in rodents.
Materials:
-
Adult male C57BL/6N mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
CCI device
-
Suturing material
-
Warming pad
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Perform a craniotomy (e.g., 5 mm diameter) over the desired cortical region (e.g., parietal cortex), keeping the dura mater intact.
-
Position the impactor tip of the CCI device perpendicular to the exposed cortical surface.
-
Induce the cortical impact with defined parameters (e.g., 3 mm tip diameter, impact velocity of 5 m/s, deformation depth of 1 mm).
-
After impact, suture the scalp incision.
-
Allow the animal to recover on a warming pad until ambulatory.
This compound Formulation and Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Preparation of Vehicle: The vehicle consists of 25% DMSO and 0.1 M Na2CO3 in sterile water.[1][2]
-
Preparation of this compound Solution: Dissolve this compound in the vehicle to a final concentration that allows for the administration of 100 mg/kg in a reasonable injection volume (e.g., 10 ml/kg).
-
Administration: Administer this compound (100 mg/kg) or vehicle via intraperitoneal (i.p.) injection at 30 minutes and 24 hours post-TBI.[1][2]
Neurological Severity Score (NSS) Assessment
The NSS is a composite score used to evaluate motor and sensory function, balance, and reflexes. A higher score indicates greater neurological impairment.
Procedure: The NSS is typically assessed at multiple time points post-injury (e.g., 1, 3, 5, and 7 days). The scoring is based on the animal's ability to perform a series of tasks. A score of 1 is given for failure to perform a task, and a score of 0 is given for successful performance. The total score is the sum of the scores for all tasks.
Tasks may include:
-
Motor tests: Hemiplegia, ability to walk straight.
-
Sensory tests: Visual and tactile placement.
-
Beam balance tests: Balancing on beams of different widths.
-
Reflexes: Pinna, corneal, and startle reflexes.
Western Blot for Spectrin Breakdown Products (SBDPs)
This protocol is used to quantify axonal injury by measuring the levels of SBDPs, which are generated following calpain and caspase activation.
Procedure:
-
Tissue Homogenization: Homogenize ipsilateral cortical tissue samples in lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for α-II spectrin that recognizes both the intact protein and its breakdown products.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometric Analysis: Quantify the band intensities for intact spectrin and SBDPs (typically at ~145-150 kDa).
Immunohistochemistry for Non-phosphorylated Neurofilament (SMI-32)
This technique is used to visualize and assess axonal pathology. SMI-32 is an antibody that specifically recognizes a non-phosphorylated epitope on neurofilament H, which is exposed in damaged axons.
Procedure:
-
Tissue Preparation:
-
Perfuse animals with 4% paraformaldehyde (PFA).
-
Post-fix the brains in 4% PFA and then transfer to a sucrose solution for cryoprotection.
-
Cut coronal brain sections (e.g., 30 µm thick) using a cryostat.
-
-
Immunostaining:
-
Wash the sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., PBS containing normal goat serum and Triton X-100).
-
Incubate the sections with the primary antibody (anti-SMI-32).
-
Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Microscopy and Analysis:
-
Capture images of the stained sections using a fluorescence microscope.
-
Quantify the SMI-32 immunoreactivity in the perilesional cortex.
-
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
qPCR is used to measure the mRNA levels of genes of interest, such as pro-inflammatory cytokines and matrix metalloproteinases.
Procedure:
-
RNA Extraction: Extract total RNA from ipsilateral cortical tissue samples using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR:
-
Perform qPCR using a real-time PCR system with specific primers for the target genes (e.g., Il6, Tnfa, Lcn2, Mmp2, Mmp9) and a reference gene (e.g., Gapdh).
-
Use a SYBR Green or TaqMan-based detection method.
-
-
Data Analysis: Calculate the relative gene expression levels using the ΔΔCt method.
Conclusion
The ADAM10 inhibitor this compound shows promise as a neuroprotective agent in the acute phase of TBI. The experimental data indicate that it can reduce brain tissue loss, axonal injury, and neuroinflammation. The protocols outlined in these application notes provide a framework for further investigation into the therapeutic potential of this compound and the role of ADAM10 in the pathophysiology of TBI. Further research is warranted to explore the long-term effects of this compound treatment and to assess its efficacy in improving functional outcomes.
References
- 1. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 2. A Preclinical Controlled Cortical Impact Model for Traumatic Hemorrhage Contusion and Neuroinflammation [jove.com]
- 3. Controlled cortical impact (CCI) TBI model of the mouse [bio-protocol.org]
Application Notes and Protocols for Studying Cancer Cell Migration with GI254023X
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GI254023X, a potent and selective inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10), in the study of cancer cell migration. The provided protocols and data will enable researchers to design and execute experiments to investigate the role of ADAM10 in cancer progression and to evaluate the therapeutic potential of its inhibition.
This compound has been demonstrated to effectively inhibit the migration and invasion of various cancer cell types, including those from breast, lung, and skin cancers.[1][2][3] Its mechanism of action is centered on the inhibition of ADAM10, a key enzyme responsible for the shedding of cell surface proteins that are critically involved in cell-cell adhesion, signaling, and motility.[4][5] By blocking ADAM10 activity, this compound prevents the cleavage of substrates such as N-cadherin and E-cadherin, and modulates signaling pathways like Notch, thereby impeding the migratory and invasive capabilities of cancer cells.[4][6]
Data Presentation
The following table summarizes the quantitative effects of this compound on the migration and invasion of various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Assay Type | This compound Concentration | Observed Effect | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Migration | 5 µM | Significant decrease in migration (P=0.005) | [1] |
| BT20 | Triple-Negative Breast Cancer | Migration | 5 µM | Significant decrease in migration (P<0.0001) | [1] |
| MDA-MB-453 | Breast Cancer | Migration | 5 µM | Significant decrease in migration (P=0.023) | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Invasion | 5 µM | Significant decrease in invasion (P=0.02) | [1] |
| BT20 | Triple-Negative Breast Cancer | Invasion | 5 µM | Significant decrease in invasion (P=0.02) | [1] |
| MDA-MB-453 | Breast Cancer | Invasion | 5 µM | Significant decrease in invasion (P=0.007) | [1] |
| H1299 | Non-Small Cell Lung Cancer | Migration & Invasion | Not specified | Significant inhibition | [2] |
| A549 | Non-Small Cell Lung Cancer | Migration & Invasion | Not specified | Significant inhibition | [2] |
| A375 | Skin Cutaneous Melanoma | Migration | Not specified | Inhibition of migration | [3] |
| M14 | Skin Cutaneous Melanoma | Migration | Not specified | Inhibition of migration | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its use in cell migration assays.
References
- 1. ADAM10: a new player in breast cancer progression? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting ADAM10 in Cancer and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting ADAM10 in Cancer and Autoimmunity [frontiersin.org]
- 6. [Effect of ADAM10 Inhibitor this compound on Proliferation and Apoptosis of Multiple Myeloma H929 Cells and Its Possible Mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GI254023X in Inhibiting E-cadherin Cleavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing GI254023X, a potent and selective inhibitor of ADAM10 (A Disintegrin and Metalloproteinase 10), to study and inhibit the cleavage of E-cadherin. E-cadherin, a crucial cell-cell adhesion molecule, is frequently shed from the cell surface by proteases like ADAM10, a process implicated in cancer progression and loss of tissue integrity. This compound offers a targeted approach to investigate the functional consequences of E-cadherin cleavage.
Introduction to this compound
This compound is a synthetic, cell-permeable hydroxamate-based inhibitor that exhibits high selectivity for ADAM10 over other metalloproteinases, such as ADAM17 (TACE) and various matrix metalloproteinases (MMPs).[1][2][3][4] Its ability to prevent the proteolytic processing of ADAM10 substrates makes it an invaluable tool for elucidating the roles of this "sheddase" in diverse biological processes.
Mechanism of Action: this compound functions by chelating the essential zinc ion within the active site of ADAM10, thereby reversibly inhibiting its enzymatic activity.[5] This targeted inhibition prevents the cleavage of the E-cadherin ectodomain, maintaining its full-length form at the cell surface and preserving cell-cell adhesion.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound.
Table 1: Inhibitory Potency of this compound
| Target Protease | IC50 Value | Selectivity vs. ADAM17 |
| ADAM10 | 5.3 nM[1][2][6] | ~100-fold[1][2] |
| ADAM17 (TACE) | 541 nM[6] | - |
| ADAM9 | 280 nM[2] | - |
| MMP9 | 2.5 nM[6] | - |
Table 2: Recommended Working Concentrations
| Application | Cell Line Example | Concentration Range | Reference |
| In Vitro E-cadherin Cleavage Inhibition | HaCaT, A549 | 1-10 µM | [3][4][7] |
| Cell Adhesion Assays | HaCaT | 5 µM | [7][8] |
| In Vivo Studies (mice) | - | 100 mg/kg (i.p.) | [5] |
Signaling Pathway
The cleavage of E-cadherin by ADAM10 has significant downstream consequences on cell signaling, primarily through the liberation of β-catenin from the adhesion complex.
Caption: E-cadherin cleavage by ADAM10 and its inhibition by this compound.
Experimental Protocols
General Guidelines for this compound Handling and Storage
-
Solubility: this compound is soluble in DMSO at concentrations up to 20 mM.[3][4]
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. To aid dissolution, warm the tube at 37°C for 10 minutes and/or sonicate briefly.[1]
-
Storage: Store the stock solution at -20°C for several months or at -80°C for up to two years.[1][6] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, dilute the stock solution to the desired final concentration in cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: Inhibition of E-cadherin Cleavage and Analysis by Western Blotting
This protocol details the treatment of cells with this compound and subsequent analysis of E-cadherin cleavage products.
Experimental Workflow
Caption: Workflow for Western blot analysis of E-cadherin cleavage.
Materials:
-
Cell line of interest (e.g., HaCaT, A549)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (sterile DMSO)
-
Optional: Inducer of E-cadherin shedding (e.g., Ionomycin, PMA)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit or mouse anti-E-cadherin (recognizing the C-terminal cytoplasmic domain)
-
Primary antibody: Anti-β-actin or anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Treatment:
-
Pre-treat cells with this compound (e.g., 5 µM) or vehicle control (DMSO) for 1-2 hours in serum-free medium.
-
(Optional) To induce cleavage, add an inducer like Ionomycin (5 µM) for 30 minutes or PMA (200 ng/mL) for 4 hours in the continued presence of this compound or vehicle.[7]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel (e.g., 10% or 4-12% gradient gel).
-
Run the gel until adequate separation is achieved.
-
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Antibody Probing:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-E-cadherin antibody (diluted in blocking buffer) overnight at 4°C. This antibody should detect both full-length E-cadherin (~120 kDa) and the C-terminal fragment (CTF1, ~38 kDa).[7]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities. A successful inhibition by this compound will show a decrease in the ~38 kDa CTF1 band and a corresponding increase or stabilization of the ~120 kDa full-length E-cadherin band compared to the control.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Protocol 2: Immunofluorescence Staining for E-cadherin Localization
This protocol allows for the visualization of E-cadherin at the cell surface and assesses the effect of this compound on its localization, particularly after inducing cleavage.
Materials:
-
Cells grown on glass coverslips in a 24-well plate
-
This compound and vehicle control (DMSO)
-
Optional: Ionomycin
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Anti-E-cadherin (recognizing the extracellular N-terminal or intracellular C-terminal domain)
-
Fluorophore-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Seed cells on sterile glass coverslips in a 24-well plate.
-
Treat the cells as described in Protocol 1, Step 2. For example, stimulate with Ionomycin (5 µM) for 30 minutes in the presence or absence of this compound (5 µM).[9]
-
-
Fixation:
-
Wash cells gently with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate with the primary anti-E-cadherin antibody (diluted in blocking buffer) for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
-
Imaging:
-
Visualize the slides using a fluorescence or confocal microscope.
-
In control cells treated with an inducer, E-cadherin staining at cell-cell junctions will appear disrupted. In cells co-treated with this compound, the junctional E-cadherin staining should be preserved.[9]
-
Protocol 3: Cell Adhesion Assay
This assay quantitatively measures the effect of this compound on E-cadherin-mediated cell-cell adhesion.
Materials:
-
Confluent monolayer of cells in a 96-well plate
-
Suspension of labeled cells
-
Calcein-AM fluorescent dye
-
Adhesion buffer (e.g., growth medium with 1 mM CaCl2)
-
This compound, vehicle control, and other controls (e.g., EGTA, inhibitory E-cadherin antibody)
Procedure:
-
Prepare Cell Monolayer: Grow a confluent monolayer of cells in a 96-well plate.
-
Label Suspension Cells:
-
Harvest cells and resuspend them at 2 x 10^6 cells/mL in PBS with 0.1% BSA.
-
Add Calcein-AM to a final concentration of 2.5 µM and incubate at 37°C for 30 minutes.[8]
-
Wash the labeled cells and resuspend them in adhesion buffer.
-
-
Treatment of Labeled Cells: Pre-incubate the labeled cells with this compound (5 µM), vehicle, or controls like EGTA (5 mM) or an inhibitory anti-E-cadherin antibody for 30 minutes.[8]
-
Adhesion:
-
Add 5 x 10^4 labeled cells to each well of the 96-well plate containing the cell monolayer.[8]
-
Incubate for 20-30 minutes at 37°C to allow for adhesion.
-
-
Washing: Gently wash the wells with pre-warmed PBS to remove non-adherent cells.
-
Quantification:
-
Measure the fluorescence in each well using a fluorescence plate reader.
-
The amount of fluorescence is proportional to the number of adherent cells.
-
Compare the fluorescence in this compound-treated wells to controls. Increased fluorescence in the presence of the inhibitor indicates enhanced cell adhesion due to the prevention of E-cadherin cleavage.
-
Mechanism of Action Visualization
The following diagram illustrates the direct inhibitory action of this compound on ADAM10, preventing the shedding of the E-cadherin ectodomain.
Caption: this compound directly inhibits ADAM10, preventing E-cadherin cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Cadherin signaling: keeping cells in touch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target [frontiersin.org]
- 5. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cadherin Signaling in Cancer: Its Functions and Role as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ADAM10 mediates E-cadherin shedding and regulates epithelial cell-cell adhesion, migration, and β-catenin translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Assessing GI254023X Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
GI254023X is a potent and selective inhibitor of ADAM10 (A Disintegrin and Metalloproteinase 10), a key sheddase involved in the proteolytic processing of a wide range of cell surface proteins.[1] ADAM10 plays a crucial role in various physiological and pathological processes, including neurodegeneration, cancer, and inflammation. Its substrates include the amyloid precursor protein (APP), Notch receptors, and various cytokines and adhesion molecules.[2][3] The inhibition of ADAM10 by this compound offers a promising therapeutic strategy for diseases driven by aberrant ADAM10 activity.
These application notes provide a comprehensive set of in vitro protocols to assess the efficacy and mechanism of action of this compound. The protocols cover direct enzymatic inhibition, cellular substrate shedding, impact on cell signaling, and functional cellular assays.
Mechanism of Action of this compound
This compound is a hydroxamate-based inhibitor that selectively targets the active site of ADAM10. It exhibits over 100-fold selectivity for ADAM10 over the related metalloprotease ADAM17.[1] By inhibiting ADAM10, this compound prevents the ectodomain shedding of numerous transmembrane proteins, thereby modulating downstream signaling pathways and cellular functions.
A key pathway affected by this compound is the non-amyloidogenic processing of APP. ADAM10 is the primary α-secretase that cleaves APP within the amyloid-β (Aβ) domain, precluding the formation of neurotoxic Aβ peptides and generating the neuroprotective soluble APPα (sAPPα) fragment. This compound has been shown to inhibit the generation of sAPPα.
Furthermore, ADAM10 is essential for the activation of the Notch signaling pathway, which is critical for cell fate determination.[4][5] ADAM10-mediated cleavage of the Notch receptor is a prerequisite for its subsequent processing and the release of the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression. Inhibition of ADAM10 by this compound is therefore expected to suppress Notch signaling.
This compound also blocks the constitutive release of various cytokines and chemokines, such as IL-6R, CX3CL1, and CXCL16, and the shedding of adhesion molecules like E-cadherin and LRP1.[6] This modulation of protein shedding can impact inflammation, cell adhesion, migration, and invasion.
Below is a diagram illustrating the primary signaling pathways affected by this compound.
Caption: this compound inhibits ADAM10, affecting APP processing, Notch signaling, and other substrate shedding.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various assays.
Table 1: Inhibitory Activity of this compound on Recombinant Enzymes
| Enzyme | IC50 (nM) | Selectivity vs. ADAM10 |
| ADAM10 | 5.3[1] | - |
| ADAM17 | 541[1] | ~102-fold |
| MMP9 | 2.5 | - |
Table 2: Cellular Activity of this compound in Substrate Shedding Assays
| Cell Line | Substrate | Assay Type | This compound Concentration | % Inhibition |
| Human Tonsillar B-cells | CD23 | Flow Cytometry (MFI) | 10 µM | Significant increase in mCD23 |
| Human Tonsillar B-cells | sCD23 | ELISA | 10 µM | 71.7% |
| HDLECs | CX3CL1 | ELISA | 10 µM | ~75% |
| HaCaT Keratinocytes | E-cadherin | ELISA | 5 µM | Abolished constitutive and stimulated release |
| HBMECs | LRP1 | ELISA | 1 µM | Abrogated Aβ42-induced shedding |
Table 3: Functional Cellular Effects of this compound
| Cell Line | Assay | This compound Concentration | Observed Effect |
| H1299 & A549 (Lung Cancer) | Migration & Invasion | Dose-dependent | Significant inhibition |
| Jurkat (T-cell leukemia) | Proliferation | Not specified | Significant inhibition |
| Pancreatic Cancer Cells | Cytotoxicity | Not specified | Increased cell death |
Experimental Protocols
ADAM10 Enzymatic Activity Assay (Fluorogenic)
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on ADAM10 activity using a fluorogenic substrate.
Materials:
-
Recombinant human ADAM10
-
ADAM10 fluorogenic substrate (e.g., MCA-PLAQAV-Dpa-RSSSR-NH2)
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl2, 0.005% Brij-35)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorimeter (Excitation: ~320-340 nm, Emission: ~390-420 nm, depending on substrate)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Assay Buffer to the desired final concentrations. The final DMSO concentration should be ≤1%.
-
Add 50 µL of Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer) to the respective wells.
-
Add 20 µL of recombinant ADAM10 (at a final concentration optimized for linear reaction kinetics) to each well, except for the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity at 1-minute intervals for 30-60 minutes at 37°C.
-
Calculate the reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for determining the IC50 of this compound against recombinant ADAM10.
Soluble Amyloid Precursor Protein α (sAPPα) Shedding Assay (ELISA)
This protocol measures the amount of sAPPα released into the cell culture medium, which is an indicator of α-secretase (ADAM10) activity.
Materials:
-
Human cell line expressing APP (e.g., HEK293-APP, SH-SY5Y)
-
Complete culture medium
-
Serum-free culture medium
-
This compound
-
DMSO
-
Human sAPPα ELISA kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
The following day, replace the culture medium with fresh serum-free medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the conditioned medium from each well.
-
Centrifuge the collected medium to pellet any detached cells and debris.
-
Perform the sAPPα ELISA on the supernatant according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader.
-
Generate a standard curve using the provided sAPPα standards.
-
Calculate the concentration of sAPPα in each sample from the standard curve.
-
Normalize the sAPPα concentration to the total protein content of the corresponding cell lysate, if necessary.
Notch Signaling Reporter Assay
This assay measures the activity of the Notch signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase) under the control of a Notch-responsive promoter.
Materials:
-
HEK293T or other suitable cell line
-
Notch receptor expression plasmid (e.g., full-length Notch1)
-
Notch ligand expression plasmid (e.g., Delta-like 1, Dll1) or co-culture with ligand-expressing cells
-
Notch-responsive reporter plasmid (e.g., CSL-luciferase)
-
Control reporter plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound
-
DMSO
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect the "receiver" cells with the Notch receptor and reporter plasmids.
-
In a separate plate, transfect "sender" cells with the Notch ligand plasmid.
-
After 24 hours, re-plate the receiver and sender cells together in a 1:1 ratio in a 96-well plate.
-
Allow the cells to attach, then treat with various concentrations of this compound or vehicle control.
-
Incubate for 24-48 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the this compound concentration.
Caption: Inhibition of ADAM10 by this compound blocks Notch cleavage, preventing reporter gene expression.
Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the effect of this compound on the migratory and invasive potential of cells.
Materials:
-
Cancer cell line of interest (e.g., H1299, A549)
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Medium with chemoattractant (e.g., 10% FBS)
-
This compound
-
DMSO
-
Cotton swabs
-
Methanol or paraformaldehyde for fixation
-
Crystal violet or DAPI for staining
-
Microscope
Procedure:
For Migration Assay:
-
Pre-hydrate the Transwell inserts in serum-free medium.
-
Seed cells in the upper chamber in serum-free medium containing different concentrations of this compound or vehicle control.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for a period determined by the cell type's migration rate (e.g., 24 hours).
-
Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Count the number of stained cells in several fields of view under a microscope.
For Invasion Assay:
-
Coat the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Follow the same procedure as the migration assay (steps 1-7).
LRP1 Shedding Assay (ELISA)
This protocol is for quantifying the amount of soluble LRP1 (sLRP1) released from cells into the culture medium.
Materials:
-
Human Brain Microvascular Endothelial Cells (HBMECs) or other LRP1-expressing cells
-
Complete culture medium
-
This compound
-
DMSO
-
Optional: Aβ42 to induce shedding
-
Human or Mouse sLRP1 ELISA kit
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Seed HBMECs in a 96-well plate and grow to near confluency.
-
Replace the medium with fresh medium containing this compound at the desired concentrations, with or without an inducer of shedding like Aβ42 (e.g., 2 µM).
-
Incubate for 48 hours at 37°C.[7]
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Perform the sLRP1 ELISA on the supernatant according to the manufacturer's protocol.[8][9][10]
-
Measure absorbance and calculate the concentration of sLRP1 based on the standard curve.
CXCL16 Shedding Assay (Flow Cytometry)
This protocol measures the cell surface expression of CXCL16, which is expected to increase upon inhibition of its shedding by this compound.
Materials:
-
Cells endogenously expressing CXCL16 (e.g., bronchial epithelial cells)
-
This compound
-
DMSO
-
Anti-CXCL16 antibody (PE-conjugated or with a fluorescent secondary antibody)
-
Isotype control antibody
-
FACS buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Culture cells in the presence of various concentrations of this compound or vehicle control for 24 hours.
-
Harvest the cells and wash them with FACS buffer.
-
Incubate the cells with the anti-CXCL16 antibody or isotype control on ice for 30-45 minutes in the dark.[11]
-
If using an unconjugated primary antibody, wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Wash the cells and resuspend them in FACS buffer.
-
Analyze the cells using a flow cytometer, gating on the live cell population.
-
Quantify the mean fluorescence intensity (MFI) of CXCL16 staining for each condition.
Conclusion
The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By employing these assays, researchers can effectively determine the potency and selectivity of this compound, elucidate its mechanism of action on key cellular pathways, and evaluate its functional consequences on cell behavior. The presented data and methodologies will aid in the continued investigation and development of this compound as a potential therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. ADAM10 mediates E-cadherin shedding and regulates epithelial cell-cell adhesion, migration, and β-catenin translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ADAM10-Dependent Signaling Through Notch1 and Notch4 Controls Development of Organ-Specific Vascular Beds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Quantification of soluble very low-density lipoprotein receptor in human serum using a sandwich enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. img.abclonal.com [img.abclonal.com]
- 9. Human LRP1 ELISA Kit (ab278128) | Abcam [abcam.com]
- 10. Mouse LRP1 ELISA Kit [ABIN628083] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]
- 11. Chemokine CXCL16 Expression Suppresses Migration and Invasiveness and Induces Apoptosis in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GI254023X in Huntington's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GI254023X is a potent and selective inhibitor of the metalloproteinase ADAM10 (A Disintegrin and Metalloproteinase Domain-containing protein 10).[1][2][3] In the context of Huntington's disease (HD), research has demonstrated that the activity of ADAM10 is elevated, leading to aberrant proteolytic cleavage of synaptic proteins, such as N-cadherin.[4][5] This pathological activity contributes to the synaptic dysfunction and cognitive decline observed in HD.[4][5] this compound serves as a critical research tool to investigate the role of ADAM10 in HD pathogenesis and to evaluate the therapeutic potential of ADAM10 inhibition.[5][6] These application notes provide detailed protocols for the use of this compound in HD-related studies.
Compound Information
| Property | Value | Source |
| CAS Number | 260264-93-5 | [2] |
| Molecular Formula | C21H33N3O4 | [2] |
| Molecular Weight | 391.5 g/mol | [2] |
| Solubility | Soluble in DMSO (e.g., 78 mg/mL or 199.23 mM) | [1] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [1][7] |
Quantitative Data: Inhibitory Activity
This compound exhibits high selectivity for ADAM10 over other metalloproteinases, particularly ADAM17.
| Target | IC50 | Notes | Source |
| ADAM10 | 5.3 nM | Recombinant protein assay | [1][2][4] |
| ADAM10 | 13.67 nM | In vitro enzymatic assay with fluorogenic substrate | [6] |
| ADAM17 (TACE) | 541 nM | Recombinant protein assay, demonstrating ~100-fold selectivity for ADAM10 | [1][4] |
| ADAM17 (TACE) | 1673 nM | In vitro enzymatic assay, demonstrating ~122-fold selectivity for ADAM10 | [6] |
| MMP9 | 2.5 nM | Recombinant protein assay | [2][4] |
| ADAM9 | 280 nM | Moderate inhibition | [1] |
Signaling Pathway in Huntington's Disease
In Huntington's disease, the mutant huntingtin protein (mHTT) leads to an overabundance of active ADAM10 at the synapse.[4] This results in the excessive cleavage of N-cadherin, a protein crucial for synaptic structure and function.[4] The inhibition of ADAM10 by this compound prevents this aberrant N-cadherin proteolysis, which in turn helps to restore synaptic function.[6] This neuroprotective effect is mediated, at least in part, through the BDNF/TrkB signaling pathway, leading to the activation of ERK.[8][9]
Experimental Protocols
In Vitro Administration: Inhibition of N-Cadherin Cleavage in Neuronal Cell Cultures
This protocol is designed to assess the efficacy of this compound in preventing mHTT-induced N-cadherin cleavage in primary neuronal cultures or iPSC-derived neurons from HD models.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Neuronal cell culture medium
-
Primary neurons or iPSC-derived neurons from wild-type and HD mouse models (e.g., R6/2)
-
Plates for cell culture
-
Lysis buffer for protein extraction
-
Reagents and equipment for Western blotting (e.g., antibodies against N-cadherin C-terminal fragment (CTF), full-length N-cadherin, and a loading control like α-tubulin)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Aliquot and store at -80°C.
-
Cell Plating: Plate neurons at the desired density and allow them to mature.
-
Treatment:
-
Prepare working solutions of this compound by diluting the stock solution in culture medium to final concentrations ranging from 1 nM to 1000 nM. Include a vehicle control (DMSO equivalent to the highest this compound concentration).
-
Replace the culture medium with the medium containing this compound or vehicle.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer containing protease inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against the N-cadherin CTF and full-length N-cadherin.
-
Use an appropriate loading control antibody.
-
Incubate with secondary antibodies and visualize the bands.
-
Quantify band intensities to determine the ratio of cleaved N-cadherin to full-length N-cadherin.
-
Ex Vivo Administration: Acute Brain Slice Treatment and Electrophysiology
Due to its inability to cross the blood-brain barrier, this compound is best studied in the context of brain tissue using acute brain slice preparations.[6] This protocol is adapted from studies on R6/2 and zQ175 HD mouse models.[6]
Materials:
-
This compound
-
DMSO
-
Artificial cerebrospinal fluid (aCSF)
-
HD mouse model (e.g., 11-week-old R6/2) and wild-type littermates
-
Vibratome for brain slicing
-
Incubation chamber for brain slices
-
Electrophysiology rig for whole-cell patch-clamp recordings
Procedure:
-
Brain Slice Preparation:
-
Anesthetize the mouse and perfuse transcardially with ice-cold aCSF.
-
Rapidly dissect the brain and prepare corticostriatal slices (e.g., 300 µm thick) using a vibratome in ice-cold aCSF.
-
-
Slice Recovery and Treatment:
-
Allow slices to recover in a submerged chamber with aCSF bubbled with 95% O2 / 5% CO2 at room temperature for at least 1 hour.
-
For N-cadherin cleavage analysis, incubate slices with this compound at concentrations of 1, 10, 100, and 1000 nM (or vehicle) in aCSF for 45 minutes.[6] Subsequently, process for Western blotting as described in Protocol 1.
-
For electrophysiology, incubate slices in aCSF containing 50 nM this compound or vehicle for 45 minutes prior to recording.[6]
-
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Perform whole-cell patch-clamp recordings from medium spiny neurons (MSNs) in the striatum.
-
Record spontaneous excitatory postsynaptic currents (sEPSCs) and miniature excitatory postsynaptic currents (mEPSCs) to assess synaptic function.
-
Analyze the frequency and amplitude of these currents to determine the effect of this compound on synaptic transmission.
-
Experimental Workflow: From Brain Slice to Data Analysis
Concluding Remarks
This compound is an invaluable tool for dissecting the role of ADAM10 in Huntington's disease pathology. The provided protocols offer a framework for investigating its effects on a key pathological event—aberrant N-cadherin cleavage—and the resulting synaptic dysfunction. Given the compound's limited blood-brain barrier permeability, ex vivo and in vitro models are the most appropriate systems for its application in neuroscience research. These studies can provide crucial preclinical evidence for the therapeutic strategy of ADAM10 inhibition in HD.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. tocris.com [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | MMP9 | ADAM10 Inhibitor | TargetMol [targetmol.com]
- 8. Neuroprotection by ADAM10 inhibition requires TrkB signaling in the Huntington's disease hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring ADAM10 Inhibition by GI254023X
For Researchers, Scientists, and Drug Development Professionals
Introduction
A Disintegrin and Metalloproteinase 10 (ADAM10) is a critical cell surface protease involved in the shedding of the extracellular domains of numerous transmembrane proteins. This process, known as ectodomain shedding, plays a pivotal role in various physiological and pathological processes, including neurogenesis, inflammation, and cancer.[1][2] this compound is a potent and selective small molecule inhibitor of ADAM10, exhibiting over 100-fold selectivity for ADAM10 over the closely related ADAM17 (also known as TACE).[3][4][5] This high selectivity makes this compound an invaluable tool for elucidating the specific functions of ADAM10 and for the development of targeted therapeutics.
These application notes provide detailed protocols for measuring the inhibitory activity of this compound against ADAM10 using a variety of in vitro and cell-based assays.
Quantitative Data Summary
The inhibitory potency of this compound against ADAM10 and other metalloproteinases has been determined across various assay formats. The following tables summarize the key quantitative data.
Table 1: In Vitro (Cell-Free) Inhibitory Activity of this compound
| Target Enzyme | IC50 (nM) | Assay Conditions |
| Recombinant ADAM10 | 5.3 | Cell-free enzymatic assay.[3][4][6] |
| Recombinant ADAM17 | 541 | Cell-free enzymatic assay.[3][4][6] |
| MMP9 | 2.5 | Cell-free enzymatic assay.[6][7][8] |
| ADAM9 | 280 | Cell-free enzymatic assay.[3] |
Table 2: Cell-Based Inhibitory Activity of this compound
| Cell Line | ADAM10 Substrate Shedding Inhibition | IC50 (µM) | Assay Method |
| L428 | TNFα | 5 | ELISA |
| L540 | TNFα | 7 | ELISA |
| KM-H2 | TNFα | 10 | ELISA |
Signaling Pathway Affected by ADAM10 Inhibition
ADAM10 is a key enzyme in the Notch signaling pathway, where it is responsible for the S2 cleavage of the Notch receptor, a critical step in its activation.[9] Inhibition of ADAM10 by this compound can therefore modulate Notch signaling, which has implications for cell proliferation, differentiation, and apoptosis.
Caption: ADAM10-mediated Notch signaling pathway and its inhibition by this compound.
Experimental Protocols
In Vitro ADAM10 Activity Assay (Fluorogenic Substrate)
This protocol describes a cell-free assay to determine the direct inhibitory effect of this compound on recombinant ADAM10 activity.
Materials:
-
Recombinant human ADAM10 (catalytic domain)
-
Fluorogenic ADAM10 substrate (e.g., a quenched fluorescent peptide)
-
Assay Buffer (e.g., 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂)
-
This compound
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence microplate reader
Workflow Diagram:
Caption: Workflow for the in vitro ADAM10 activity assay.
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Include a DMSO-only control.
-
In a 96-well black microplate, add the diluted this compound or control to the appropriate wells.
-
Add recombinant ADAM10 to each well to a final concentration in the low nanomolar range.
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the enzymatic reaction by adding the fluorogenic ADAM10 substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for the substrate.
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.
-
Plot the reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based ADAM10 Substrate Shedding Assay (ELISA)
This protocol measures the ability of this compound to inhibit the shedding of a specific ADAM10 substrate (e.g., IL-6R, CX3CL1, or TNFα) from the surface of cultured cells.[1][3]
Materials:
-
Cell line known to express high levels of ADAM10 and the substrate of interest (e.g., THP-1 for CXCL16 shedding).[10][11]
-
Cell culture medium and supplements
-
This compound
-
DMSO
-
Phorbol 12-myristate 13-acetate (PMA) - optional, as a non-specific shedding stimulus that is not ADAM10-dependent.[1][3]
-
ELISA kit for the specific shed substrate
-
96-well cell culture plate
-
Plate reader for ELISA
Workflow Diagram:
Caption: Workflow for the cell-based ADAM10 substrate shedding assay.
Procedure:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for a period sufficient to allow for substrate shedding (e.g., 24 hours).
-
Carefully collect the cell culture supernatant from each well.
-
Quantify the amount of the shed substrate in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
Plot the concentration of the shed substrate against the logarithm of the this compound concentration and determine the IC50 value.
Western Blot Analysis of ADAM10 Substrate Cleavage
This method provides a qualitative or semi-quantitative assessment of ADAM10 inhibition by observing the reduction in the appearance of the cleaved substrate fragment or the accumulation of the full-length substrate in cell lysates or membrane fractions.
Materials:
-
Cell line expressing the ADAM10 substrate of interest
-
This compound
-
DMSO
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors[9]
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibody specific for the ADAM10 substrate (recognizing either the cleaved ectodomain or the remaining cell-associated fragment)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat them with this compound at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease inhibitors. To prevent post-lysis autocatalytic degradation of ADAM10, it is recommended to include an ADAM10 inhibitor like this compound in the lysis buffer.[12]
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the ADAM10 substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to assess the effect of this compound on substrate cleavage. A decrease in the cleaved product or an increase in the full-length substrate indicates ADAM10 inhibition.
Troubleshooting and Considerations
-
Solubility of this compound: this compound is soluble in DMSO.[3][7] Prepare a concentrated stock solution in DMSO and then dilute it in aqueous buffers or cell culture medium. Be mindful of the final DMSO concentration in your assays, as high concentrations can be toxic to cells.
-
Specificity of Inhibition: While this compound is highly selective for ADAM10 over ADAM17, it can inhibit other metalloproteinases like MMP9 at low nanomolar concentrations.[6][7][8] Consider using appropriate controls, such as inhibitors with different selectivity profiles or cells with genetic knockout of ADAM10, to confirm that the observed effects are indeed due to ADAM10 inhibition.[1]
-
Cell Line Selection: The choice of cell line is crucial for cell-based assays. Ensure that the selected cells endogenously express sufficient levels of both ADAM10 and the substrate of interest for a robust assay window.
-
Long-term Inhibition Effects: Long-term treatment with this compound has been shown to reduce the cell surface expression of ADAM10 itself, which may be due to increased internalization and degradation of the inhibited enzyme.[10][11][13] This should be considered when designing and interpreting experiments involving prolonged exposure to the inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved synthesis of ADAM10 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. ≥98% (HPLC), powder, ADAM10 metalloproteinase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | MMP9 | ADAM10 Inhibitor | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. Metalloprotease ADAM10 Is Required for Notch1 Site 2 Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The metalloproteinase ADAM10 requires its activity to sustain surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The metalloprotease ADAM10 (a disintegrin and metalloprotease 10) undergoes rapid, postlysis autocatalytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]
Troubleshooting & Optimization
GI254023X not dissolving properly in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with dissolving GI254023X in DMSO.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving properly in DMSO. What are the potential reasons?
A1: Several factors can contribute to the incomplete dissolution of this compound in DMSO:
-
Concentration: You might be attempting to prepare a solution that exceeds the solubility limit of this compound in DMSO.
-
Temperature: The solubility of chemical compounds is often temperature-dependent. Room temperature may not be sufficient for complete dissolution, especially at higher concentrations.[1]
-
DMSO Quality: The purity and water content of your DMSO can significantly impact solubility. DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1] Water contamination can reduce the solubility of many organic compounds.
-
Compound Purity: Impurities within the this compound powder can affect its dissolution characteristics.[1]
-
Insufficient Agitation: The compound may require more vigorous mixing to fully dissolve.
Q2: I've observed a precipitate in my this compound DMSO stock solution after storing it. What should I do?
A2: Precipitation upon storage, particularly after freeze-thaw cycles, can occur.[1][2][3] To address this, gently warm the vial to 37°C in a water bath for 10-15 minutes and vortex or sonicate the solution.[1][4] Visually inspect the solution to ensure the precipitate has fully redissolved before use. If the precipitate persists, your intended stock concentration may be inaccurate.[1] To minimize this issue, it is recommended to prepare fresh solutions or aliquot the stock into single-use vials to avoid repeated freeze-thaw cycles.[1]
Q3: What is the recommended storage condition for this compound stock solutions in DMSO?
A3: For optimal stability, stock solutions of this compound in DMSO should be stored at -20°C or -80°C.[4][5][6] It is advisable to use the solution soon after preparation and avoid long-term storage if possible.[4]
Troubleshooting Guide
If you are encountering issues with dissolving this compound in DMSO, follow these troubleshooting steps:
1. Verify Concentration and Solubility Limits:
-
Cross-reference the intended concentration of your solution with the known solubility of this compound in DMSO. Different suppliers report varying solubility limits.
Data Summary: Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility | Molar Concentration (approx.) |
| APExBIO | ≥42.6 mg/mL[4] | ≥108.8 mM |
| TargetMol | 100 mg/mL (Sonication recommended)[5] | 255.4 mM |
| R&D Systems | Soluble to 20 mM[6] | 20 mM |
| MedChemExpress | 100 mg/mL (Need ultrasonic)[7] | 255.4 mM |
| Sigma-Aldrich | 15 mg/mL (clear) | 38.3 mM |
2. Enhance Dissolution with Heat and Agitation:
-
Gently warm the vial containing the this compound and DMSO mixture in a 37°C water bath for 10-15 minutes.[1][4]
-
Vortex the solution for 1-2 minutes.
-
If the compound is still not fully dissolved, sonicate the vial for 5-10 minutes.[1][4][5][7]
3. Assess DMSO Quality:
-
Ensure you are using anhydrous (water-free), high-purity DMSO.[1] If your DMSO has been opened multiple times or stored improperly, consider using a fresh, unopened bottle.
4. Prepare a Fresh Stock Solution:
-
If the above steps do not resolve the issue, it is recommended to prepare a fresh stock solution following the detailed experimental protocol below.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Sonicator
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 391.5 g/mol * 1000 mg/g = 3.915 mg
-
-
-
Weigh the this compound powder:
-
Carefully weigh out 3.915 mg of this compound powder and transfer it to a sterile vial.
-
-
Add DMSO:
-
Add 1 mL of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
-
Initial Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
-
Warming and Sonication (if necessary):
-
Final Inspection and Storage:
Visualizations
References
Technical Support Center: Optimizing GI254023X Concentration for Cell-Based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of GI254023X in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of ADAM10 (A Disintegrin and Metalloproteinase domain-containing protein 10).[1][2][3] Its primary mechanism of action is to block the sheddase activity of ADAM10, which is responsible for the ectodomain shedding of various cell surface proteins.[2][3] this compound has been shown to be over 100-fold more selective for ADAM10 than for ADAM17 (also known as TACE).[1][2] It also exhibits inhibitory activity against MMP9.[1][4]
Q2: What are the common applications of this compound in cell-based assays?
This compound is widely used in cell-based assays to:
-
Investigate the role of ADAM10 in various biological processes.
-
Block the shedding of specific ADAM10 substrates like IL-6R, CX3CL1, CXCL16, E-cadherin, and CD23.[3][5]
-
Study the downstream effects of ADAM10 inhibition on signaling pathways, such as the Notch signaling pathway.[2][6][7]
-
Evaluate the therapeutic potential of ADAM10 inhibition in diseases like cancer, neurodegenerative disorders, and inflammatory conditions.[8][9][10]
Q3: How should I prepare and store this compound stock solutions?
-
Solubility: this compound is soluble in DMSO.[1] For example, it is soluble up to 20 mM in DMSO. To achieve higher concentrations, warming the solution at 37°C for 10 minutes or using an ultrasonic bath may be helpful.[2]
-
Storage: The powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guides
Issue 1: Determining the Optimal Concentration of this compound
Question: How do I determine the optimal concentration of this compound for my specific cell line and assay?
Answer: The optimal concentration of this compound is cell-type and assay-dependent. A dose-response experiment is crucial to determine the effective concentration for your specific experimental setup.
Experimental Protocol: Dose-Response Study
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is from 10 nM to 10 µM. Remember to include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Treat the cells with the different concentrations of this compound for a predetermined duration (e.g., 24, 48, or 72 hours), depending on your assay.
-
Assay: Perform your specific cell-based assay to measure the desired endpoint (e.g., inhibition of substrate shedding, cell viability, apoptosis).
-
Data Analysis: Plot the results as a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or the optimal effective concentration.
Table 1: Reported Effective Concentrations of this compound in Various Cell-Based Assays
| Cell Line | Assay Type | Effective Concentration | Incubation Time | Reference |
| L428 | TNFα shedding | IC50 = 5 µM | 24 hrs | [1] |
| L540 | TNFα shedding | IC50 = 7 µM | 24 hrs | [1] |
| KM-H2 | TNFα shedding | IC50 = 10 µM | 24 hrs | [1] |
| Jurkat | Proliferation/Apoptosis | Concentration-dependent | - | [2][7] |
| H929 | Proliferation/Apoptosis | Concentration-dependent | - | [6] |
| Pancreatic Cancer Cells | Cytotoxicity | Effective | - | [8] |
| HCA-7 | EGF-R phosphorylation | 3 µM | 24 hrs | [1] |
| A549 | E-cadherin cleavage | - | - | [3] |
| IMPE | Betacellulin shedding | - | - | [3] |
| Human Tonsillar B cells | sCD23 release | 10 µM | 7 days | [5] |
Issue 2: Potential Cytotoxicity and Off-Target Effects
Question: I am observing unexpected cell death or off-target effects. How can I troubleshoot this?
Answer: While this compound is a selective ADAM10 inhibitor, high concentrations or prolonged exposure can lead to cytotoxicity or off-target effects.
Troubleshooting Steps:
-
Confirm Cytotoxicity: Perform a cell viability assay (e.g., MTT, CellTox Green) in parallel with your primary assay to assess the cytotoxic effects of this compound at different concentrations.[11]
-
Optimize Concentration and Incubation Time: If cytotoxicity is observed, try lowering the concentration of this compound or reducing the incubation time.
-
Consider Off-Target Effects: Be aware that this compound can also inhibit ADAM9 and MMP9 at certain concentrations.[1][4] If your experimental system is sensitive to the inhibition of these proteases, consider using a more specific ADAM10 inhibitor if available, or validate your findings with complementary approaches like siRNA-mediated knockdown of ADAM10.
Diagram 1: Experimental Workflow for Optimizing this compound Concentration
Caption: A flowchart outlining the key steps for determining the optimal this compound concentration.
Signaling Pathway
Diagram 2: Simplified ADAM10 Signaling Pathway and Inhibition by this compound
Caption: Inhibition of ADAM10 by this compound prevents the cleavage of transmembrane substrates.
References
- 1. selleckchem.com [selleckchem.com]
- 2. apexbt.com [apexbt.com]
- 3. GI 254023X | ADAMs | Tocris Bioscience [tocris.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. [Effect of ADAM10 Inhibitor this compound on Proliferation and Apoptosis of Multiple Myeloma H929 Cells and Its Possible Mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Effect of ADAM10 Inhibitor this compound on Proliferation and Apoptosis of Acute T-Lymphoblastic Leukemia Jurkat Cells In Vitro and Its Possible Mechanisms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Amyloid Precursor Protein Processing Enhances Gemcitabine-mediated Cytotoxicity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting ADAM10 in Cancer and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of ADAM17 increases the cytotoxic effect of cisplatin in cervical spheroids and organoids - PMC [pmc.ncbi.nlm.nih.gov]
GI254023X off-target effects in experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of GI254023X in experiments, with a focus on its off-target effects and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its selectivity profile?
This compound is a potent and selective inhibitor of ADAM10 (A Disintegrin and Metalloproteinase 10).[1] It demonstrates approximately 100-fold greater selectivity for ADAM10 over the closely related metalloproteinase ADAM17 (also known as TACE).[2][3]
Q2: What are the known off-target effects of this compound?
While highly selective for ADAM10, this compound has been shown to inhibit other metalloproteinases. Its most significant off-target activities are against MMP9, for which it is a potent inhibitor, and ADAM9, for which it is a moderate inhibitor.[2][4] Researchers should consider these off-target effects when interpreting experimental results.
Q3: Can this compound affect gene expression?
Yes, treatment with this compound has been observed to alter gene expression in certain experimental models. For instance, in a mouse model of traumatic brain injury (TBI), this compound treatment attenuated the TBI-induced upregulation of matrix metalloproteinase genes Mmp2 and Mmp9.[1] It also led to a downregulation of Gria1 and an upregulation of Grin2b, which code for glutamate receptor subunits.[1]
Q4: How does this compound impact signaling pathways?
By inhibiting ADAM10, this compound affects the proteolytic processing (shedding) of numerous cell surface proteins, thereby impacting various signaling pathways. Key substrates and pathways affected include:
-
Constitutive Shedding: It blocks the constitutive release of substrates like IL-6R, CX3CL1 (fractalkine), and CXCL16.[2][5]
-
Notch Signaling: By preventing the cleavage of Notch receptors, it can up-regulate the expression of Notch1 while down-regulating cleaved Notch1, affecting cell proliferation and apoptosis.[3]
-
Amyloid Precursor Protein (APP) Processing: As ADAM10 is a primary α-secretase, its inhibition prevents the generation of the soluble neuroprotective fragment sAPPα.[5][6]
-
Inflammatory Signaling: It may interfere with feedback loops involving ADAM10, TNFα, and NF-κB signaling.[1]
Q5: Are there any known toxicities associated with this compound?
Systemic administration of this compound in early-phase clinical trials was associated with hepatotoxicity, which led to the discontinuation of those trials.[7] This is a critical consideration for in vivo studies.
Quantitative Data Summary
The following tables summarize the inhibitory potency and typical working concentrations for this compound.
Table 1: Inhibitory Potency (IC₅₀) of this compound against Various Metalloproteinases
| Target Protein | IC₅₀ Value | Reference(s) |
| ADAM10 | 5.3 nM | [2][3][4] |
| MMP9 | 2.5 nM | [4] |
| ADAM9 | 280 nM | [2] |
| ADAM17 (TACE) | 541 nM | [2][4] |
Table 2: Examples of Effective Concentrations in Cell-Based Assays
| Cell Line | Assay | Effective Concentration (IC₅₀) | Reference(s) |
| L428 (Human) | Inhibition of pervanadate-induced TNFα shedding | 5 µM | [2] |
| L540 (Human) | Inhibition of pervanadate-induced TNFα shedding | 7 µM | [2] |
| KM-H2 (Human) | Inhibition of pervanadate-induced TNFα shedding | 10 µM | [2] |
| HCA-7 (Human) | Assessment of EGF-R phosphorylation | 3 µM | [2] |
| A2780 (Human) | Inhibition of CXCL16 shedding | Not specified, but potent | [4] |
| Various | Inhibition of RAGE shedding | 100 nM - 25 µM | [4] |
| Jurkat (Human) | Inhibition of cell proliferation, apoptosis induction | Concentration-dependent | [3] |
Troubleshooting Guides
Issue 1: Reduced or loss of inhibitory effect over time in long-term cell culture experiments.
-
Possible Cause: Prolonged inhibition of ADAM10's proteolytic activity can lead to its removal from the cell surface.[8] The cell internalizes the mature, inactive form of ADAM10, leading to its lysosomal degradation and release in extracellular vesicles.[8][9]
-
Troubleshooting Steps:
-
Confirm ADAM10 Expression: Use flow cytometry or Western blot to check the surface and total protein levels of ADAM10 in your treated cells compared to vehicle controls. A decrease in mature ADAM10 levels suggests this mechanism is at play.[8]
-
Pulsed Treatment: Consider a pulsed-dosing schedule rather than continuous exposure to allow for the recovery of ADAM10 surface expression, which requires de novo protein synthesis.[8]
-
Time-Course Analysis: Perform a time-course experiment to determine the window in which the inhibitor is most effective before protein depletion becomes significant.
-
Issue 2: Inconsistent results or unexpected cellular responses.
-
Possible Cause: Off-target effects, particularly the potent inhibition of MMP9, may be influencing the experimental outcome.[4] For example, if your experimental system is sensitive to changes in MMP activity, you may be observing a combined effect of ADAM10 and MMP9 inhibition.
-
Troubleshooting Steps:
-
Use a Secondary Inhibitor: Employ a highly selective MMP9 inhibitor as a control to dissect the effects of MMP9 inhibition from those of ADAM10 inhibition.
-
Knockdown/Knockout Controls: The most rigorous control is to use siRNA, shRNA, or CRISPR/Cas9 to specifically reduce ADAM10 expression and compare these results to those obtained with this compound treatment.[10]
-
Substrate-Specific Assays: Focus on assays that measure the shedding of substrates known to be highly specific to ADAM10 (e.g., constitutive CX3CL1 release) versus those that can be cleaved by multiple proteases.[2][5]
-
Issue 3: Poor solubility or precipitation of this compound in media.
-
Possible Cause: this compound has limited aqueous solubility. The final concentration of the solvent (typically DMSO) in the culture medium may be too low to maintain solubility, or the compound may interact with media components.
-
Troubleshooting Steps:
-
Prepare Fresh Dilutions: Always prepare working solutions fresh from a concentrated DMSO stock just before use.
-
Optimize Stock Concentration: The compound is soluble up to 20 mM in DMSO. Avoid making intermediate dilutions in aqueous buffers. Add the DMSO stock directly to the final culture medium with vigorous mixing.
-
Pre-warm Media: Warm the culture media to 37°C before adding the inhibitor stock to aid dissolution.[3]
-
Check Final DMSO Concentration: Ensure the final DMSO concentration in your culture does not exceed a level toxic to your cells (typically <0.5%). Run a vehicle control with the same final DMSO concentration.
-
Experimental Protocols
Protocol 1: In Vitro Cell-Based Shedding Assay
This protocol provides a general framework for assessing the effect of this compound on the shedding of a specific cell-surface protein.
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store at -20°C or -80°C for long-term storage.[3][4]
-
Inhibitor Treatment:
-
Thaw the stock solution and warm to room temperature.
-
Prepare serial dilutions of this compound in pre-warmed, serum-free (or low-serum) medium. Typical final concentrations for initial testing range from 1 nM to 10 µM. Include a DMSO vehicle control.
-
Remove the existing medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
-
Incubation: Incubate the cells for the desired period (e.g., 4 to 24 hours), depending on the turnover rate of the substrate of interest.
-
Supernatant and Lysate Collection:
-
Collect the conditioned medium (supernatant) and centrifuge it to remove any detached cells or debris. Store at -80°C. This fraction contains the shed ectodomain.
-
Wash the remaining cells with cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer with protease inhibitors). This fraction contains the full-length and cell-associated cleaved protein.
-
-
Analysis: Analyze the amount of shed protein in the supernatant and the amount of cell-associated protein in the lysate using Western blot or ELISA.
Protocol 2: In Vivo Administration in a Mouse Model
This protocol is based on a study in a traumatic brain injury model and should be adapted and approved by the relevant institutional animal care and use committee.[1]
-
Inhibitor Formulation:
-
Prepare a vehicle solution of 25% DMSO in 0.1 M Na₂CO₃.
-
Dissolve this compound in the vehicle solution to achieve the desired final concentration for injection. For a 100 mg/kg dose, the final volume will depend on the weight of the mouse.
-
Alternative Formulation: A different formulation consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] This may be suitable for different experimental needs.
-
-
Administration: Administer the this compound solution or vehicle control to the mice via intraperitoneal (i.p.) injection.[1]
-
Dosing Schedule: The dosing schedule must be optimized for the specific disease model. In the TBI study, injections were given 30 minutes and 24 hours after the initial injury.[1]
-
Tissue Collection and Analysis: At the end of the experiment, collect tissues of interest (e.g., brain, liver) for downstream analysis, such as qPCR for gene expression, Western blot for protein levels, or immunohistochemistry.
Visualizations
Caption: On-target and off-target profile of this compound.
Caption: General workflow for an in vitro shedding experiment.
Caption: Simplified Notch signaling pathway and the inhibitory point of this compound.
References
- 1. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Amyloid Precursor Protein Processing Enhances Gemcitabine-mediated Cytotoxicity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ADAM10 in Cancer and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 10. researchgate.net [researchgate.net]
improving GI254023X stability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stable use of GI254023X in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10), a key enzyme involved in the shedding of the extracellular domains of various cell surface proteins. It also demonstrates inhibitory activity against Matrix Metalloproteinase 9 (MMP9). By inhibiting ADAM10, this compound can modulate signaling pathways regulated by ADAM10 substrates, most notably the Notch signaling pathway.
Q2: What are the recommended solvents for dissolving this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol. It is practically insoluble in water.[1] For most in vitro experiments, DMSO is the solvent of choice for preparing concentrated stock solutions.
Q3: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM). To aid dissolution, you can warm the solution to 37°C for 10-15 minutes and/or use an ultrasonic bath.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Stock solutions in DMSO can be stored for several months at -20°C.[1]
Q4: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What can I do to prevent this?
This phenomenon, often called "solvent shock," is common for hydrophobic compounds dissolved in DMSO when diluted into an aqueous environment. Here are several strategies to mitigate precipitation:
-
Optimize Dilution Method: Instead of adding the concentrated DMSO stock directly into the full volume of your cell culture medium, perform a serial dilution. First, dilute the stock into a small volume of serum-free medium, mix gently, and then add this intermediate dilution to your final volume of complete medium.
-
Pre-warm Media: Ensure your cell culture medium is at 37°C before adding the inhibitor.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize solvent-induced precipitation and cellular toxicity.
-
Determine Maximum Soluble Concentration: Before your experiment, perform a simple solubility test. Prepare a series of dilutions of this compound in your specific cell culture medium and incubate them under your experimental conditions (e.g., 37°C, 5% CO₂). Visually inspect for precipitation after a relevant time period to determine the maximum workable concentration.
Troubleshooting Guide: Solution Stability
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in stock solution upon storage at -20°C. | The concentration of this compound may be too high for the solvent at low temperatures. | Before use, warm the stock solution to room temperature or 37°C and vortex to redissolve the precipitate. If the problem persists, consider preparing a slightly more dilute stock solution. |
| Cloudiness or precipitate appears immediately upon dilution in cell culture media. | "Solvent shock" due to rapid change in solvent polarity. The final concentration exceeds the aqueous solubility limit. | Use the optimized serial dilution method described in the FAQs. Ensure the final concentration of this compound is below its solubility limit in the specific medium being used. |
| Precipitate forms over time during a long-term cell culture experiment. | The compound may be slowly coming out of solution as it equilibrates, or there may be interactions with media components. | Determine the maximum soluble and stable concentration for the full duration of your experiment beforehand. Consider the possibility of replenishing the media with freshly diluted inhibitor at regular intervals for very long experiments. |
| Inconsistent experimental results. | Potential degradation of this compound in the working solution. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid using diluted solutions that have been stored for extended periods at 4°C or room temperature. |
Data Presentation: Solubility and Stock Solutions
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥42.6 mg/mL | [1] |
| Ethanol | ≥46.1 mg/mL | [1] |
| Water | Insoluble | [1] |
Table 2: Recommended Stock Solution Preparation (Example for 10 mM)
| Parameter | Value |
| Molecular Weight | 391.5 g/mol |
| Desired Stock Concentration | 10 mM |
| Mass of this compound | 1 mg |
| Volume of DMSO | 255.4 µL |
Experimental Protocols
In Vitro Cell-Based Assay Protocol
This protocol provides a general guideline for treating cultured cells with this compound.
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store aliquots at -20°C.
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for your cell line and experiment duration. Allow cells to adhere and reach the desired confluency.
-
Prepare Working Solution:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution and bring it to room temperature.
-
Pre-warm your complete cell culture medium to 37°C.
-
Perform a serial dilution. For a final concentration of 10 µM, you can first dilute the 10 mM stock 1:100 in serum-free medium to create a 100 µM intermediate solution.
-
Add the required volume of the intermediate solution to your complete medium to achieve the final desired concentration. Ensure the final DMSO concentration is below 0.5%.
-
-
Treatment: Remove the existing media from your cells and replace it with the media containing the desired concentration of this compound. Include a vehicle control with the same final concentration of DMSO.
-
Incubation and Analysis: Incubate the cells for the desired period. Proceed with your downstream analysis (e.g., Western blot, qPCR, cell viability assay).
In Vivo Formulation and Administration Protocol
The following protocol is based on a published study using this compound in a mouse model of traumatic brain injury.[2]
-
Formulation Preparation:
-
Prepare a vehicle solution of 25% DMSO in 0.1 M sodium carbonate (Na₂CO₃).
-
Dissolve this compound in the vehicle solution to achieve the desired final concentration for injection. For a dose of 100 mg/kg, the final concentration will depend on the injection volume.
-
-
Administration:
-
The study cited administered this compound via intraperitoneal (i.p.) injection.
-
The dosage used was 100 mg/kg body weight.
-
Injections were given at specific time points relative to the induced injury (e.g., 30 minutes and 24 hours post-injury).[2]
-
-
Controls: A control group should receive the vehicle solution (25% DMSO in 0.1 M Na₂CO₃) following the same injection schedule and volume.
Note: This in vivo protocol is an example. The optimal formulation, route of administration, and dosage may vary depending on the animal model and experimental design. It is crucial to perform pilot studies to determine the tolerability and efficacy of the chosen regimen.
Mandatory Visualizations
ADAM10-Mediated Notch Signaling Pathway
Caption: Workflow of ADAM10-mediated canonical Notch signaling and the inhibitory action of this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow for troubleshooting precipitation issues with this compound in cell culture media.
References
Technical Support Center: Troubleshooting Inconsistent Results with GI254023X
This guide is intended for researchers, scientists, and drug development professionals using the ADAM10 inhibitor GI254023X. It provides troubleshooting advice and frequently asked questions to address potential inconsistencies in experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective hydroxamate-based inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10).[1][2] Its primary mechanism of action involves chelating the zinc ion within the active site of the ADAM10 enzyme, thereby blocking its proteolytic activity.[1] ADAM10 is a key sheddase involved in the cleavage of various cell surface proteins, playing a role in processes like neurogenesis, inflammation, and cancer.[3][4]
Q2: I am observing high variability in my results. What are the potential sources of inconsistency when using this compound?
Inconsistent results with this compound can arise from several factors:
-
Compound Quality and Synthesis: Early syntheses of this compound may have resulted in diastereomeric intermediates and lower stability.[3][4] An improved synthesis method has been developed to enhance purity, stability, and reproducibility.[3][4] It is crucial to use a high-quality, single-batch source.
-
Inhibitor Selectivity: While this compound is highly selective for ADAM10, it does exhibit some off-target inhibition of other metalloproteinases, most notably ADAM17, albeit with a significantly lower potency (approximately 100-fold less).[3][5] The relative expression levels of ADAM10 and ADAM17 in your experimental system could influence the outcome.
-
Cellular Response to Inhibition: Prolonged exposure to this compound can lead to the internalization and lysosomal degradation of mature ADAM10 from the cell surface.[6][7] This can result in a time-dependent loss of the target protein, affecting the interpretation of longer-term experiments.
-
Experimental Conditions: Factors such as inhibitor concentration, treatment duration, cell type, and the specific ADAM10 substrate being investigated can all contribute to variability.
Q3: Does this compound cross the blood-brain barrier?
No, this compound does not cross the blood-brain barrier.[1] This is a critical consideration for in vivo studies targeting the central nervous system. For such experiments, alternative delivery methods or different inhibitors may be necessary.
Troubleshooting Guide
Problem 1: Lack of expected inhibitory effect.
-
Possible Cause 1: Compound Degradation.
-
Possible Cause 2: Insufficient Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type and substrate. The IC50 for ADAM10 is in the nanomolar range, but higher concentrations may be needed in cellular assays.[1]
-
-
Possible Cause 3: Low ADAM10 Expression.
-
Solution: Confirm the expression of ADAM10 in your experimental model (e.g., via Western blot or qPCR). If ADAM10 levels are low, the effect of the inhibitor may be minimal.
-
Problem 2: Inconsistent results between experimental repeats.
-
Possible Cause 1: Variability in Treatment Time.
-
Possible Cause 2: Batch-to-Batch Variability of the Inhibitor.
-
Possible Cause 3: Off-Target Effects.
-
Solution: Consider the potential role of other metalloproteinases, such as ADAM17, in your system. If ADAM17 is highly expressed, even the low-level inhibition by this compound could contribute to the observed phenotype.[3][5] You may need to use a more specific inhibitor or a genetic approach (e.g., siRNA) to confirm that the observed effect is ADAM10-dependent.
-
Problem 3: Unexpected or off-target effects observed.
-
Possible Cause 1: Inhibition of Other Metalloproteinases.
-
Possible Cause 2: Cellular Toxicity.
-
Solution: High concentrations of any compound can lead to toxicity. Perform a cell viability assay (e.g., MTT or LDH release) to ensure that the observed effects are not due to cell death.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on published literature.
Table 1: Inhibitory Potency (IC50) of this compound
| Target | IC50 | Notes |
| ADAM10 | ~13.67 nM | In vitro enzymatic assay with a fluorogenic ADAM substrate.[1] |
| ADAM17 | ~1673 nM | In vitro enzymatic assay with a fluorogenic ADAM substrate.[1] |
Table 2: Reported Effective Concentrations in Cellular and Ex Vivo Assays
| Cell/Tissue Type | Effective Concentration Range | Observed Effect |
| Corticostriatal brain slices (mouse) | 1 - 1000 nM | Prevention of excessive N-cadherin C-terminal fragment production.[1] |
| Human tonsillar B cells | 1 - 15 µM | Reduction of mCD23 shedding and sCD23 release.[9] |
| Hodgkin lymphoma cells | 10 µM | Reduction in cell viability and enhancement of brentuximab-vedotin effect.[8] |
| Monocytic THP-1 cells | 10 µM | Reduction of surface-detectable ADAM10 after 24 hours.[6][7] |
Experimental Protocols
General Protocol for In Vitro Inhibition of ADAM10 Shedding
This protocol provides a general framework. Specific details may need to be optimized for your experimental system.
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and reach the desired confluency.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Inhibitor Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period. This should be optimized based on the specific substrate and expected biological response. Be mindful that long incubation times can lead to ADAM10 downregulation.[6][7]
-
Sample Collection and Analysis:
-
Supernatant: Collect the conditioned medium to measure the concentration of the shed substrate ectodomain (e.g., by ELISA or Western blot).
-
Cell Lysate: Wash the cells with cold PBS and lyse them in an appropriate buffer. Analyze the cell lysate by Western blot to measure the levels of the full-length substrate, the C-terminal fragment (CTF), and ADAM10 itself.
-
-
Data Analysis: Quantify the levels of the shed ectodomain and the CTF relative to the vehicle control. Normalize to a loading control for Western blots.
Visualizations
Signaling Pathway Diagram
Caption: Inhibition of ADAM10 by this compound blocks substrate cleavage.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent this compound results.
References
- 1. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Improved synthesis of ADAM10 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Downregulation of the metalloproteinases ADAM10 or ADAM17 promotes osteoclast differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The metalloproteinase ADAM10 requires its activity to sustain surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of ADAM10 reduce Hodgkin lymphoma cell growth in 3D microenvironments and enhance brentuximab-vedotin effect | Haematologica [haematologica.org]
- 9. researchgate.net [researchgate.net]
how to prevent GI254023X precipitation in media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of GI254023X in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture medium can manifest as visible particles, cloudiness, or a film at the bottom of the culture vessel. This can negatively impact your experiments by altering the effective concentration of the inhibitor and potentially causing cellular stress. This guide provides a step-by-step approach to identify and resolve these issues.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of this compound precipitation in cell culture media?
A1: The most common causes for this compound precipitation are:
-
High Final Concentration: Exceeding the solubility limit of this compound in the aqueous cell culture medium.
-
Improper Dilution: Adding a highly concentrated DMSO stock solution directly to the culture medium can cause the compound to crash out of solution.
-
Temperature Shock: Mixing a cold stock solution with warm culture medium can decrease the solubility of the compound.
-
Solvent Quality: Using DMSO that has absorbed moisture can reduce its ability to effectively dissolve this compound.[1]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] It is crucial to use fresh DMSO to avoid solubility issues.[1]
Q3: How can I prevent my this compound stock solution from precipitating when I add it to my aqueous culture medium?
A3: To prevent precipitation, it is recommended to perform a serial dilution.[2] First, create an intermediate dilution of your DMSO stock solution in a small volume of pre-warmed (37°C) culture medium or phosphate-buffered saline (PBS). Then, add this intermediate dilution to the final volume of your culture medium. This gradual decrease in solvent concentration helps to keep the compound in solution.
Q4: What is the maximum recommended final concentration of DMSO in my cell culture?
A4: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should typically be kept below 0.5%, with many cell lines tolerating up to 1%. However, it is always best practice to perform a vehicle control experiment to ensure the DMSO concentration used does not affect your experimental results.
Q5: Can the type of cell culture medium or the presence of serum affect the solubility of this compound?
A5: Yes, the composition of the cell culture medium and the presence of serum can influence the solubility of small molecules. Serum proteins can sometimes bind to compounds, which may affect their availability and solubility. If you suspect an issue, you can test the solubility of this compound in your specific medium with and without serum.
Quantitative Data Summary
The solubility of this compound can vary between different solvents and suppliers. The following table summarizes the reported solubility data.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Source |
| DMSO | 100 | 255.43 | TargetMol[3] |
| DMSO | 79 | 201.78 | MCE[1] |
| DMSO | 7.83 | 20 | Tocris Bioscience |
| Ethanol | 79 | 201.78 | MCE[1] |
| Water | Insoluble | Insoluble | MCE[1] |
Note: The molecular weight of this compound is approximately 391.5 g/mol .
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes to ensure the compound is fully dissolved.[4]
-
Visually inspect the solution to confirm there is no undissolved material.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[5]
-
Protocol for Diluting this compound into Cell Culture Medium
-
Materials:
-
Prepared this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required)
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the cell culture medium to 37°C in a water bath.
-
Stepwise Dilution: a. In a sterile tube, prepare an intermediate dilution of the this compound stock solution by adding a small volume of the stock to a larger volume of the pre-warmed culture medium (e.g., a 1:10 dilution). b. Gently mix the intermediate dilution by pipetting or brief vortexing.
-
Add the required volume of the intermediate dilution to the final volume of pre-warmed cell culture medium to achieve the desired final concentration of this compound.
-
Gently swirl the culture flask or plate to ensure even distribution of the compound.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Signaling Pathway
This compound is a selective inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10) and also exhibits inhibitory activity against Matrix Metalloproteinase 9 (MMP9).[3] ADAM10 is a key enzyme involved in the shedding of the ectodomains of various cell surface proteins, including the Notch receptor and the Amyloid Precursor Protein (APP). By inhibiting ADAM10, this compound can modulate these signaling pathways.
Caption: Simplified signaling pathway showing the role of ADAM10 and its inhibition by this compound.
References
refining GI254023X delivery method for in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the selective ADAM10 inhibitor, GI254023X, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound for in vivo studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly reported solvent for initially dissolving this compound.[1][2] For in vivo administration, this DMSO stock solution is typically further diluted in a vehicle solution to minimize toxicity.
Q2: What are some established vehicle formulations for in vivo delivery of this compound?
A2: Several vehicle formulations have been successfully used for intraperitoneal (i.p.) injection in mice. A common formulation involves diluting a DMSO stock solution to a final concentration of 25% DMSO in 0.1 M sodium carbonate (Na₂CO₃).[3] Another reported vehicle consists of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] The choice of vehicle may depend on the specific experimental requirements and animal model.
Q3: What is the recommended administration route for this compound in mice?
A3: Intraperitoneal (i.p.) injection is a frequently used and effective route for administering this compound in mice.[1][2][3]
Q4: What are the suggested storage conditions for this compound stock solutions?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for several months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[2] For long-term storage of over a year, -80°C is recommended.[2][4]
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution in aqueous buffer.
-
Possible Cause: this compound has low aqueous solubility. Direct dilution of a concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate.
-
Solution:
-
Use a co-solvent system: Employ a vehicle formulation containing co-solvents like PEG300 and surfactants like Tween 80 to improve solubility. A step-wise dilution method is recommended. For example, first, dilute the DMSO stock in PEG300, then add Tween 80, and finally, add the aqueous component (e.g., saline or PBS) gradually while mixing.[2][4]
-
Warm the solutions: Gently warming the vehicle components to 37°C before mixing can help prevent precipitation.[4]
-
Sonication: Use of an ultrasonic bath can aid in the dissolution of the compound in the vehicle.[1][4]
-
Issue 2: Inconsistent or lower-than-expected efficacy in vivo.
-
Possible Cause 1: Suboptimal bioavailability.
-
Troubleshooting:
-
Ensure the vehicle formulation is appropriate and the compound is fully dissolved before administration.
-
Verify the accuracy of the administered dose and the injection technique. For intraperitoneal injections, ensure proper placement to avoid injection into the gut or other organs.
-
-
-
Possible Cause 2: Degradation of the compound.
-
Possible Cause 3: Insufficient dose.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | >10 mM | [1] |
| DMSO | Soluble to 20 mM | |
| DMSO | 15 mg/mL | |
| DMSO | 78-79 mg/mL (~199-202 mM) | [2] |
| DMSO | 100 mg/mL (~255 mM) | [4] |
Table 2: In Vivo Administration Protocols for this compound in Mice
| Dose | Administration Route | Vehicle | Animal Model | Reference |
| 100 mg/kg | Intraperitoneal (i.p.) | 25% DMSO in 0.1 M Na₂CO₃ | Traumatic Brain Injury | [3] |
| 200 mg/kg | Intraperitoneal (i.p.) | Not specified | Alzheimer's Disease Model | [2][6] |
| Not Specified | Intraperitoneal (i.p.) | DMSO | S. aureus infection | [1] |
Experimental Protocols & Visualizations
Experimental Workflow for In Vivo Administration of this compound
The following diagram outlines a general workflow for the preparation and administration of this compound for in vivo studies.
Caption: Workflow for this compound in vivo experiments.
Signaling Pathway Inhibition by this compound
This compound is a selective inhibitor of ADAM10, a metalloproteinase that cleaves the extracellular domain of various transmembrane proteins. This process, known as "shedding," releases soluble ectodomains and leaves a membrane-bound remnant.
Caption: Inhibition of ADAM10-mediated shedding by this compound.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | MMP9 | ADAM10 Inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.glpbio.com [file.glpbio.com]
Technical Support Center: GI254023X Blood-Brain Barrier Permeability Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing GI254023X in blood-brain barrier (BBB) permeability experiments.
Troubleshooting Guides
Researchers investigating the blood-brain barrier permeability of this compound may encounter several challenges. This section provides guidance on common issues, from unexpected experimental results to protocol deviations.
Issue 1: Low or Inconsistent In Vitro BBB Permeability of this compound
Possible Causes & Troubleshooting Steps:
-
Suboptimal In Vitro Model: The integrity of your in vitro BBB model is crucial.[1][2][3]
-
Actionable Advice:
-
Regularly measure the Trans-Endothelial Electrical Resistance (TEER) to ensure a tight barrier. TEER values can be influenced by cell type and culture conditions.
-
Consider co-culturing endothelial cells with astrocytes and pericytes to enhance barrier properties.[1]
-
Ensure your chosen endothelial cell line expresses the necessary tight junction proteins.[4]
-
-
-
Efflux Pump Activity: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump compounds out of the brain.
-
Actionable Advice:
-
Perform permeability assays in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp) to determine if efflux is a significant factor.
-
-
-
Compound Solubility and Stability: Poor solubility of this compound in your assay buffer can lead to inaccurate permeability measurements. The solubility in DMSO is reported to be >10 mM.[5]
-
Actionable Advice:
-
Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[5]
-
Ensure the final concentration of the solvent in your assay medium is low (typically <0.1%) and does not affect cell viability or barrier integrity.
-
If solubility issues persist, consider warming the solution to 37°C or using an ultrasonic bath.[5]
-
-
Issue 2: this compound Compromising BBB Integrity
Possible Causes & Troubleshooting Steps:
-
Cytotoxicity: At high concentrations, this compound may be toxic to the endothelial cells forming the barrier. It has been shown to inhibit cell proliferation and increase apoptosis in Jurkat cells in a concentration-dependent manner.[5]
-
Actionable Advice:
-
Perform a dose-response cell viability assay (e.g., MTT or LDH assay) with your specific endothelial cell line to determine the non-toxic concentration range of this compound.
-
-
-
ADAM10 Inhibition Effects: this compound is a potent inhibitor of ADAM10, a key enzyme involved in the shedding of various cell surface proteins, including those that may be involved in cell-cell adhesion.[5][6]
-
Actionable Advice:
-
Monitor TEER values throughout the experiment. A significant drop in TEER after the addition of this compound could indicate a compromise of tight junctions.
-
Analyze the expression and localization of key tight junction proteins (e.g., claudins, occludin, ZO-1) via immunocytochemistry or Western blotting.[4]
-
-
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative data for this compound.
| Parameter | Value | Source |
| IC50 (ADAM10) | 5.3 nM | [5][6] |
| IC50 (ADAM17) | 541 nM | [6][7] |
| IC50 (MMP9) | 2.5 nM | [6][8] |
| Solubility | >10 mM in DMSO | [5] |
Experimental Protocols
A detailed methodology for a standard in vitro BBB permeability assay is provided below.
In Vitro Transwell Permeability Assay
This protocol assesses the passage of this compound across a monolayer of brain endothelial cells.
-
Cell Culture:
-
Seed brain endothelial cells (e.g., hCMEC/D3 or primary cells) onto the apical side of a Transwell® insert with a microporous membrane.
-
If using a co-culture model, seed astrocytes and/or pericytes on the basolateral side of the well.
-
Culture the cells until a confluent monolayer is formed and a stable, high TEER value is achieved.
-
-
TEER Measurement:
-
Before and after the experiment, measure the TEER of the cell monolayer using an epithelial voltohmmeter.
-
-
Permeability Assay:
-
Replace the medium in the apical chamber with fresh medium containing a known concentration of this compound.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
Replace the collected volume with fresh medium.
-
-
Quantification:
-
Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
Where dQ/dt is the rate of compound appearance in the basolateral chamber, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10).[5] It has over 100-fold selectivity for ADAM10 over ADAM17.[5][7] ADAM10 is a "sheddase" enzyme responsible for the cleavage of the extracellular domains of various transmembrane proteins.[5]
Q2: Does this compound cross the blood-brain barrier in vivo?
A2: While direct BBB permeability studies are not widely published, in vivo studies in mouse models suggest that this compound can cross the BBB and exert pharmacological effects within the central nervous system. For instance, acute treatment in an Alzheimer's disease mouse model led to a reduction in brain LRP1 shedding and an increase in plasma Aβ40 levels, indicating enhanced transit of Aβ from the brain to the periphery.[7] Another study showed that intraperitoneal injection of this compound could protect against vascular injury in mice.[5]
Q3: How might ADAM10 inhibition by this compound affect the blood-brain barrier?
A3: ADAM10 is involved in the cleavage of various cell surface proteins, including those that play a role in cell adhesion and signaling. For example, this compound has been shown to inhibit the cleavage of VE-cadherin in human pulmonary artery endothelial cells, which could potentially impact the integrity of the endothelial barrier.[5] It also blocks the constitutive release of CX3CL1 (fractalkine) and CXCL16.[5][6] Therefore, inhibition of ADAM10 could modulate BBB permeability, though the exact effects require further investigation.
Q4: What are some key substrates of ADAM10 that might be relevant in BBB studies?
A4: Besides VE-cadherin and fractalkine, ADAM10 is involved in the shedding of numerous other proteins, including the amyloid precursor protein (APP), Notch1, and IL-6R.[5][7][9] The inhibition of APP processing and Notch1 signaling by this compound has been observed in various cell types.[5][9]
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as an ADAM10 inhibitor.
Caption: Experimental workflow for an in vitro BBB permeability assay.
Caption: Troubleshooting logic for low BBB permeability of this compound.
References
- 1. Blood-brain barrier modeling: challenges and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In-vitro blood–brain barrier modeling: A review of modern and fast-advancing technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | MMP9 | ADAM10 Inhibitor | TargetMol [targetmol.com]
- 9. Inhibition of Amyloid Precursor Protein Processing Enhances Gemcitabine-mediated Cytotoxicity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of ADAM10 Inhibitors: GI254023X vs. GW280264X
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent inhibitors of A Disintegrin and Metalloproteinase 10 (ADAM10): the selective inhibitor GI254023X and the dual ADAM10/ADAM17 inhibitor GW280264X. This document summarizes key performance data, details relevant experimental methodologies, and visualizes associated biological pathways to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
Introduction to ADAM10 and its Inhibition
A Disintegrin and Metalloproteinase 10 (ADAM10) is a transmembrane zinc-dependent metalloprotease that plays a crucial role in the "shedding" of the ectodomains of a wide array of cell surface proteins. This process is integral to various physiological and pathological processes, including cell-cell adhesion, signaling, and inflammation. Notably, ADAM10 is the principal α-secretase involved in the non-amyloidogenic processing of the amyloid precursor protein (APP) and is essential for the activation of Notch signaling, a critical pathway in development and disease.
Given its central role in numerous biological pathways, the pharmacological inhibition of ADAM10 is a key area of research for therapeutic intervention in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. This compound and GW280264X are two widely used small molecule inhibitors that target ADAM10, but with distinct selectivity profiles.
Comparative Analysis of Inhibitor Performance
The inhibitory activities of this compound and GW280264X against ADAM10 and the closely related ADAM17 (also known as Tumor Necrosis Factor-α Converting Enzyme or TACE) are summarized below. This data highlights the key difference between the two compounds: the high selectivity of this compound for ADAM10 versus the dual inhibitory nature of GW280264X.
Table 1: In Vitro Inhibitory Activity (IC50)
| Inhibitor | Target | IC50 (nM) | Selectivity (ADAM17/ADAM10) |
| This compound | ADAM10 | 5.3[1][2][3] | >100-fold[1] |
| ADAM17 | 541[3] | ||
| MMP9 | 2.5[3] | ||
| GW280264X | ADAM10 | 11.5[4][5][6] | ~0.7 |
| ADAM17 | 8.0[4][5][6] |
Table 2: Comparison of Cellular and In Vivo Effects
| Feature | This compound | GW280264X |
| Primary Target(s) | ADAM10 | ADAM10 and ADAM17 |
| Effect on Constitutive Shedding (e.g., IL-6R, CX3CL1) | Potent inhibition[1][7] | Potent inhibition |
| Effect on PMA-Induced Shedding (ADAM17-dependent) | No significant effect | Potent inhibition |
| Effect on Notch Signaling | Downregulates cleaved Notch1[2] | Not explicitly detailed |
| In Vivo Efficacy (Spinal Cord Injury Model) | No significant effect on functional recovery | Significantly improved functional recovery |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize ADAM10 inhibitors.
Protocol 1: Determination of IC50 using a Fluorogenic Substrate Cleavage Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human ADAM10.
Materials:
-
Recombinant Human ADAM10 (e.g., R&D Systems, Cat# 936-AD)
-
Fluorogenic Peptide Substrate (e.g., Mca-Lys-Pro-Leu-Gly-Leu-DPA-Ala-Arg-NH2, R&D Systems, Cat# ES010)
-
Assay Buffer: 25 mM Tris, 2.5 µM ZnCl2, 0.005% (w/v) Brij-35, pH 9.0
-
Test Inhibitor (this compound or GW280264X) dissolved in DMSO
-
96-well black microplate
-
Fluorometric microplate reader with excitation at 320 nm and emission at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute recombinant human ADAM10 to a final concentration of 2 ng/µL in Assay Buffer.
-
Dilute the fluorogenic peptide substrate to a final concentration of 20 µM in Assay Buffer.
-
Prepare a serial dilution of the test inhibitor in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add 50 µL of the diluted ADAM10 enzyme solution.
-
For control wells, add 50 µL of Assay Buffer without the enzyme.
-
Add 5 µL of the diluted test inhibitor to the respective wells. For control wells, add 5 µL of Assay Buffer with the corresponding DMSO concentration.
-
Incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 45 µL of the diluted fluorogenic substrate to all wells.
-
Immediately place the plate in the microplate reader and measure the fluorescence intensity kinetically at 37°C for 30 minutes, with readings taken every 60 seconds.
-
-
Data Analysis:
-
Determine the rate of substrate cleavage (RFU/min) from the linear portion of the kinetic curve for each inhibitor concentration.
-
Plot the rate of reaction against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: Cellular Substrate Shedding Assay
This protocol describes a method to assess the effect of inhibitors on the shedding of a cell surface substrate of ADAM10.
Materials:
-
Human cell line expressing the substrate of interest (e.g., HEK293 cells transfected with a plasmid encoding the substrate)
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Test Inhibitor (this compound or GW280264X) dissolved in DMSO
-
Opti-MEM I Reduced Serum Medium
-
ELISA kit for the detection of the shed ectodomain of the substrate
-
96-well tissue culture plate
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well tissue culture plate at a density that will result in a confluent monolayer on the day of the experiment.
-
The following day, replace the culture medium with Opti-MEM I containing the desired concentrations of the test inhibitor or vehicle control (DMSO).
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, carefully collect the conditioned medium from each well.
-
Centrifuge the collected medium at 1,000 x g for 10 minutes to pellet any detached cells.
-
Transfer the supernatant to a new tube for analysis.
-
-
Quantification of Shed Substrate:
-
Quantify the amount of the shed ectodomain in the supernatant using a specific ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the amount of shed substrate to the total protein concentration of the corresponding cell lysate to account for any differences in cell number.
-
Plot the normalized amount of shed substrate against the logarithm of the inhibitor concentration to determine the dose-response relationship.
-
Signaling Pathways and Experimental Workflows
ADAM10-Mediated Notch Signaling Pathway
ADAM10 is the key protease responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of the Notch signaling pathway. Upon ligand binding, ADAM10 cleaves the extracellular domain of Notch, which is a prerequisite for the subsequent intramembrane cleavage by the γ-secretase complex. This releases the Notch intracellular domain (NICD), which translocates to the nucleus to regulate gene expression.
Caption: ADAM10 in Notch Signaling and points of inhibition.
General Experimental Workflow for Inhibitor Characterization
The following diagram illustrates a typical workflow for the characterization of ADAM10 inhibitors, from initial in vitro screening to in vivo validation.
Caption: Workflow for ADAM10 inhibitor characterization.
Conclusion
The choice between this compound and GW280264X fundamentally depends on the specific research question. This compound, with its high selectivity for ADAM10, is an invaluable tool for dissecting the specific roles of ADAM10 in biological processes, without the confounding effects of ADAM17 inhibition. In contrast, GW280264X is a potent dual inhibitor of both ADAM10 and ADAM17, making it suitable for studies where the combined inhibition of both sheddases is desired, or where the relative contributions of each are being investigated.
Researchers should carefully consider the substrate repertoire of both ADAM10 and ADAM17 in their experimental system to make an informed decision. The data and protocols presented in this guide are intended to provide a solid foundation for the rational selection and use of these important pharmacological tools.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. The good, the bad and the ugly substrates for ADAM10 and ADAM17 in brain pathology, inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Active site determinants of substrate recognition by the metalloproteinases TACE and ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. eurogentec.com [eurogentec.com]
A Head-to-Head Comparison of GI254023X and TAPI-1 for ADAM Inhibition in Research
A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and selectivity of two prominent ADAM inhibitors.
In the landscape of research targeting A Disintegrin and Metalloproteinase (ADAM) family enzymes, the selection of an appropriate inhibitor is critical for elucidating specific biological pathways and for the development of targeted therapeutics. This guide provides an objective comparison of two widely used ADAM inhibitors, GI254023X and TAPI-1, focusing on their performance, selectivity, and the experimental data supporting their use.
At a Glance: Key Differences
This compound is a potent and highly selective inhibitor of ADAM10, often referred to as α-secretase for its role in the non-amyloidogenic processing of amyloid precursor protein (APP). In contrast, TAPI-1 is a broad-spectrum metalloproteinase inhibitor with a preference for ADAM17, also known as Tumor Necrosis Factor-α Converting Enzyme (TACE). This fundamental difference in their primary targets dictates their application in studying distinct physiological and pathological processes.
Performance and Selectivity: A Quantitative Comparison
The inhibitory activity of this compound and TAPI-1 has been characterized against various ADAMs and other related metalloproteinases, such as Matrix Metalloproteinases (MMPs). The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters to quantify their potency and selectivity.
Table 1: Inhibitory Activity (IC50/Ki in nM) of this compound against a Panel of Metalloproteinases
| Protease | IC50 (nM) | Ki (nM) |
| ADAM10 | 5.3[1][2][3] | 16.4 ± 0.6 |
| ADAM17 | 541[1][2][3] | - |
| ADAM9 | 280[1] | - |
| MMP1 | 108 | 131 ± 82 |
| MMP9 | 2.5[2][4] | - |
Table 2: Inhibitory Activity (IC50/Ki) of TAPI-1 against a Panel of Metalloproteinases
| Protease | IC50 | Ki |
| ADAM17 (TACE) | 128.0 ± 0.9 nM | - |
| sAPPα release (cellular) | 3.61 µM (M3-stimulated)[5] | - |
| sAPPα release (cellular) | 8.09 µM (constitutive)[5] | - |
| TNF-α release (cellular) | 50-100 µM[5] | - |
| IL-6R release (cellular) | 5-10 µM[5] | - |
Note: Data for TAPI-1's direct enzymatic inhibition against a broad panel of ADAMs and MMPs is less consistently reported in the literature, with many studies relying on cellular assays for ectodomain shedding.
From the data, this compound demonstrates over 100-fold selectivity for ADAM10 over ADAM17.[1][3][6] It is also a potent inhibitor of MMP9.[2][4] TAPI-1, while being a potent inhibitor of ADAM17 in in vitro assays, shows significantly lower potency in cellular assays for substrate shedding, with IC50 values in the micromolar range.[5] It is also recognized as a general MMP inhibitor.[5]
Signaling Pathways and Cellular Processes
The distinct inhibitory profiles of this compound and TAPI-1 translate to their differential effects on cellular signaling pathways.
ADAM10 and the Notch Signaling Pathway
ADAM10 is the primary sheddase responsible for the S2 cleavage of the Notch receptor, a critical step in the activation of Notch signaling. This pathway is fundamental for cell fate decisions during development and in adult tissue homeostasis. Inhibition of ADAM10 by this compound can therefore be used to probe the role of Notch signaling in various biological contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Intriguing Roles for Endothelial ADAM10/Notch Signaling in the Development of Organ-Specific Vascular Beds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
GI254023X: A Sharpshooter in the Metalloproteinase World, Outperforming Broad-Spectrum MMP Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly specific enzyme inhibitors is paramount to minimizing off-target effects and enhancing therapeutic efficacy. In the realm of matrix metalloproteinase (MMP) inhibitors, GI254023X emerges as a selective agent, offering a distinct advantage over its broad-spectrum counterparts. This guide provides a comprehensive comparison of this compound's specificity against that of widely used broad-spectrum MMP inhibitors, supported by experimental data and detailed methodologies.
This compound distinguishes itself as a potent inhibitor of a disintegrin and metalloproteinase 10 (ADAM10) and matrix metalloproteinase-9 (MMP-9).[1][2][3] This specificity is in stark contrast to broad-spectrum MMP inhibitors, such as Marimastat and Batimastat, which exhibit potent inhibition across a wide range of MMPs.[4][5][6][7][8][9] Such broad activity, while effective in blocking MMP-driven processes, can lead to undesirable side effects due to the essential physiological roles of many MMPs.
Unveiling the Specificity: A Quantitative Comparison
The inhibitory activity of this compound and several broad-spectrum MMP inhibitors has been quantified using in vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) serving as key metrics. The lower the IC50 or Ki value, the more potent the inhibitor.
This compound: A Profile of High Selectivity
This compound demonstrates remarkable potency against ADAM10 and MMP-9, with significantly less activity against other metalloproteinases like ADAM17.[1] This selectivity is a critical attribute for research applications and targeted therapeutic development.
| Target | IC50 (nM) | Reference(s) |
| MMP-9 | 2.5 | [1] |
| ADAM10 | 5.3 | [1] |
| ADAM9 | 280 | [3] |
| ADAM17 (TACE) | 541 | [1] |
| MMP-1 | >1000 | [10] |
| MMP-2 | >1000 | [10] |
| MMP-14 (MT1-MMP) | >1000 | [10] |
Broad-Spectrum MMP Inhibitors: A Wider Net
In contrast to the focused activity of this compound, broad-spectrum inhibitors cast a much wider net, potently inhibiting a multitude of MMPs.
| Target | IC50 (nM) | Reference(s) |
| MMP-1 | 5 | [4] |
| MMP-2 | 6 | [4] |
| MMP-3 | 230 | [11] |
| MMP-7 | 13 | [4] |
| MMP-9 | 3 | [4] |
| MMP-14 | 9 | [4] |
| Target | IC50 (nM) | Reference(s) |
| MMP-1 | 3 | [5][6][7][8][9] |
| MMP-2 | 4 | [5][6][7][8][9] |
| MMP-3 | 20 | [5][6][7][8][9] |
| MMP-7 | 6 | [6][7][9] |
| MMP-9 | 4 | [5][6][7][8][9] |
| Target | Ki (nM) | IC50 (nM) | Reference(s) |
| MMP-1 | 0.4 | 1.5 | [12][13] |
| MMP-2 | 0.5 | 1.1 | [12][13] |
| MMP-3 | 27 | 1.9 | [12][13] |
| MMP-7 | 3.7 | - | [13] |
| MMP-8 | 0.1 | - | [13] |
| MMP-9 | 0.2 | 0.5 | [12][13] |
| MMP-12 | 3.6 | - | [13] |
| MMP-14 | 13.4 | - | [13] |
| MMP-26 | 0.36 | - | [13] |
Doxycycline is a tetracycline antibiotic that also exhibits broad-spectrum MMP inhibitory activity, albeit at much higher concentrations (micromolar range) compared to the synthetic hydroxamate inhibitors.
| Target | IC50 (µM) | Reference(s) |
| MMP-1 | 280 | [14] |
| MMP-8 | 16-18 | [14] |
| MMP-9 | 30-50 | [14] |
Note: IC50 and Ki values can vary between different studies and experimental conditions.
Experimental Protocols: Measuring MMP Inhibition
The determination of inhibitor potency is typically achieved through in vitro enzymatic assays. A common and robust method involves the use of a fluorogenic peptide substrate.
Fluorogenic MMP Inhibition Assay Protocol
This protocol outlines the general steps for determining the IC50 of an inhibitor against a specific MMP.
1. Reagents and Materials:
- Recombinant active human MMP enzyme of interest.
- Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).
- Assay buffer (e.g., Tris-HCl, CaCl2, NaCl, ZnCl2, Brij-35).
- Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).
- Broad-spectrum MMP inhibitor as a positive control (e.g., Marimastat).
- 96-well black microplates.
- Fluorescence microplate reader.
2. Assay Procedure:
- Prepare serial dilutions of the test inhibitor and the positive control inhibitor in assay buffer.
- In a 96-well plate, add the diluted inhibitors to the respective wells. Include wells with solvent only as a negative control (100% enzyme activity) and wells with a high concentration of a known inhibitor as a background control.
- Add the recombinant MMP enzyme to all wells except the background control wells.
- Incubate the plate at 37°C for a pre-determined time (e.g., 30-60 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic MMP substrate to all wells.
- Immediately begin monitoring the increase in fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm for the Mca/Dpa FRET pair).
3. Data Analysis:
- Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
- Normalize the velocities to the negative control (100% activity).
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Impact: MMPs in Signaling Pathways
MMPs are key players in various signaling pathways that regulate both physiological and pathological processes, including cancer progression and inflammation. Their ability to cleave a wide array of substrates, including extracellular matrix components, growth factors, and cytokines, allows them to exert profound effects on cellular behavior.
MMPs in Cancer Progression
In cancer, MMPs are critically involved in tumor growth, invasion, and metastasis. They degrade the extracellular matrix, creating pathways for cancer cells to invade surrounding tissues and enter the bloodstream. They also release and activate growth factors that promote tumor proliferation and angiogenesis.
Caption: Role of MMPs in cancer progression.
MMPs in Inflammation
During inflammation, MMPs contribute to tissue remodeling and the migration of immune cells to the site of injury or infection. They can process cytokines and chemokines, thereby modulating the inflammatory response.
Caption: MMPs' role in the inflammatory cascade.
Conclusion
The data clearly demonstrates that this compound is a highly selective inhibitor of ADAM10 and MMP-9, offering a focused tool for investigating the specific roles of these enzymes. In contrast, broad-spectrum MMP inhibitors, while potent, lack this specificity, which can confound experimental results and has been a significant hurdle in their clinical development. For researchers aiming to dissect the intricate functions of individual metalloproteinases or to develop targeted therapies, the superior specificity of this compound makes it a more precise and valuable instrument. This guide underscores the importance of inhibitor selectivity in advancing our understanding of metalloproteinase biology and in the pursuit of more effective and safer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MMP9 | ADAM10 Inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. apexbt.com [apexbt.com]
- 5. Batimastat | Matrix Metalloproteases | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. ADAM10 new selective inhibitors reduce NKG2D ligand release sensitizing Hodgkin lymphoma cells to NKG2D-mediated killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Doxycycline inhibits neutrophil (PMN)-type matrix metalloproteinases in human adult periodontitis gingiva - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of GI254023X: A Cross-Cell Line Validation of an ADAM10 Inhibitor
A comprehensive guide for researchers, scientists, and drug development professionals on the experimental effects and therapeutic potential of GI254023X, a selective ADAM10 inhibitor. This guide provides a comparative analysis of its activity across various cell lines, alternative compounds, and detailed experimental protocols.
This compound is a potent and selective small-molecule inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10), a key enzyme involved in the shedding of a wide array of cell surface proteins.[1][2] Dysregulation of ADAM10-mediated shedding is implicated in numerous pathologies, including cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling target for therapeutic intervention.[3][4] This guide synthesizes the cross-validation of this compound's effects in diverse cellular contexts, offering a comparative perspective with alternative inhibitors and detailing the experimental methodologies employed in its characterization.
Mechanism of Action
This compound exerts its inhibitory effect by chelating the zinc ion within the catalytic domain of ADAM10.[5] This action blocks the enzyme's proteolytic activity, preventing the cleavage and release of the extracellular domains of its substrates.[5] Notably, this compound displays a high degree of selectivity for ADAM10 over other metalloproteinases, such as ADAM17 (also known as TACE), with a reported 100-fold higher potency for ADAM10.[1][2][6] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window. While highly selective, it's worth noting that this compound can also inhibit Matrix Metalloproteinase 9 (MMP-9) and, to a lesser extent, ADAM9.[1][7]
Signaling Pathway of ADAM10 Inhibition
The inhibition of ADAM10 by this compound has profound effects on multiple signaling pathways by preventing the shedding of key cell surface molecules. This leads to the stabilization of these molecules on the cell surface, thereby modulating downstream signaling cascades.
Caption: Simplified signaling pathway illustrating the inhibitory action of this compound on ADAM10-mediated substrate shedding.
Cross-Validation of this compound Effects in Diverse Cell Lines
The efficacy and mechanism of this compound have been investigated across a multitude of cell lines, providing a robust cross-validation of its biological activities.
| Cell Line | Cancer Type / Disease Model | Key Findings with this compound | References |
| A549 | Lung Cancer | Prevents E-cadherin cleavage. | [2][5] |
| H1299 | Lung Cancer | Inhibits ADAM10 function. | [5] |
| MDA-MB-231, BT20 | Triple-Negative Breast Cancer | Decreased in vitro cell migration. | [8][9] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Inhibited cell proliferation and increased apoptosis in a concentration-dependent manner. Down-regulated cleaved Notch1. | [6] |
| L428, L540, KMH2 | Hodgkin Lymphoma | Reduced shedding of NKG2D ligands (MIC-A, MIC-B, ULBP2, ULBP3), sensitizing cells to NKG2D-mediated killing. | [10] |
| RB355, Y79 | Retinoblastoma | Inhibited L1CAM shedding. | [11] |
| HCA-7 | Colon Carcinoma | Potently blocks the constitutive release of IL-6R, CX3CL1, and CXCL16. | [1] |
| A2780 | Ovarian Cancer | Prevents CXCL16 shedding. | [7] |
| IMPE | Immortalized Mouse Prostate Epithelial | Inhibits calcium ionophore-induced betacellulin shedding. | [2] |
| ECV-304 | Endothelial-like | Reduced constitutive cleavage of fractalkine (CX3CL1). | [6] |
| HPAECs | Human Pulmonary Artery Endothelial Cells | Inhibited VE-cadherin cleavage and protected from Hla-mediated barrier disruption. | [6] |
Comparison with Alternative ADAM10 Inhibitors
While this compound is a widely used and well-characterized ADAM10 inhibitor, several other compounds have been developed with similar or broader specificities.
| Compound | Target(s) | Key Comparative Features | References |
| GW280264X | ADAM10 and ADAM17 | Dual inhibitor, often used to differentiate between ADAM10- and ADAM17-mediated shedding. Blocks both constitutive and PMA-inducible shedding. | [1][5][9] |
| INCB7839 | ADAM10 | Another selective ADAM10 inhibitor used in preclinical cancer models. | [8][9] |
| TAPI-1 | Broad-spectrum metalloproteinase inhibitor | Inhibits ADAM17 with higher potency than ADAM10. Used to distinguish ADAM17-dependent shedding. | [11] |
| Marimastat | Pan-metalloprotease inhibitor | Broad-spectrum inhibitor used as a control to demonstrate general metalloproteinase involvement. | [1] |
| LT4 and MN8 | ADAM10 | Novel, highly selective ADAM10 inhibitors reported to be more efficient than this compound in reducing NKG2D ligand shedding in Hodgkin lymphoma cell lines. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to assess the effects of this compound.
Cell Viability and Proliferation Assays
-
Objective: To determine the effect of this compound on cell growth and survival.
-
Methodology:
-
Cells are seeded in 96-well plates at a predetermined density.
-
After 24 hours of incubation, cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Plates are incubated for a specified period (e.g., 24, 48, 72 hours).
-
Cell viability is assessed using assays such as MTT, XTT, or CellTiter-Glo, which measure metabolic activity, or by direct cell counting using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Results are typically expressed as a percentage of viable cells relative to the vehicle-treated control. IC50 values (the concentration of inhibitor that reduces cell viability by 50%) can be calculated.
Apoptosis Assays
-
Objective: To quantify the induction of programmed cell death by this compound.
-
Methodology:
-
Cells are treated with this compound as described for viability assays.
-
Apoptosis can be measured by several methods:
-
Annexin V/Propidium Iodide (PI) Staining: Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and PI (a fluorescent intercalating agent that stains the DNA of late apoptotic and necrotic cells with compromised membranes). Stained cells are analyzed by flow cytometry.
-
Caspase Activity Assays: The activity of key executioner caspases (e.g., caspase-3, -7) is measured using colorimetric or fluorometric substrates.
-
-
-
Data Analysis: Flow cytometry data is quantified to determine the percentage of early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).
Western Blotting for Protein Cleavage and Signaling
-
Objective: To detect changes in protein levels and cleavage products following this compound treatment.
-
Methodology:
-
Cells are treated with this compound.
-
Cell lysates are prepared using appropriate lysis buffers containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA or Bradford assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for the target protein (e.g., full-length and cleaved forms of a substrate, signaling proteins).
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
-
Data Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).
Caption: A generalized workflow for Western blot analysis to assess protein expression and cleavage.
Shedding Assays (ELISA)
-
Objective: To quantify the amount of a shed ectodomain in the cell culture supernatant.
-
Methodology:
-
Cells are cultured and treated with this compound.
-
The cell culture supernatant is collected.
-
The concentration of the shed protein of interest in the supernatant is measured using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis: The concentration of the shed protein is calculated based on a standard curve and normalized to the number of cells or total protein content.
Conclusion
The body of research on this compound provides substantial evidence for its role as a selective and effective inhibitor of ADAM10. Cross-validation of its effects across a diverse range of cell lines has consistently demonstrated its ability to modulate key cellular processes such as proliferation, apoptosis, migration, and cell adhesion by preventing the shedding of critical cell surface proteins. The comparative data with other metalloproteinase inhibitors further solidifies the understanding of its specific mechanism of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to investigate the therapeutic potential of ADAM10 inhibition in various disease models. While preclinical studies are promising, it is important to note that clinical trials with this compound were discontinued in Phase I/II due to hepatotoxicity, highlighting the need for the development of next-generation ADAM10 inhibitors with improved safety profiles.[9]
References
- 1. selleckchem.com [selleckchem.com]
- 2. GI 254023X | ADAMs | Tocris Bioscience [tocris.com]
- 3. Improved synthesis of ADAM10 inhibitor this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | Targeting ADAM10 in Cancer and Autoimmunity [frontiersin.org]
- 9. Targeting ADAM10 in Cancer and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADAM10 new selective inhibitors reduce NKG2D ligand release sensitizing Hodgkin lymphoma cells to NKG2D-mediated killing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of GI254023X and siRNA Knockdown for ADAM10 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two widely used methods for inhibiting the activity of A Disintegrin and Metalloproteinase 10 (ADAM10): the selective small molecule inhibitor GI254023X and siRNA-mediated gene knockdown. This comparison aims to assist researchers in selecting the most appropriate technique for their experimental needs by presenting performance data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.
At a Glance: this compound vs. siRNA Knockdown of ADAM10
| Feature | This compound | siRNA Knockdown |
| Mechanism of Action | A competitive inhibitor that reversibly binds to the active site of the ADAM10 enzyme. | Post-transcriptional gene silencing by targeting ADAM10 mRNA for degradation. |
| Speed of Onset | Rapid, typically within minutes to hours of administration. | Slower, requires time for mRNA and existing protein degradation (typically 24-72 hours). |
| Reversibility | Reversible upon removal of the compound. | Long-lasting, but transient. Duration depends on cell division rate and siRNA stability. |
| Specificity | Highly selective for ADAM10 over ADAM17, but can inhibit other metalloproteinases like MMP9 at higher concentrations.[1][2] | Highly specific to the target mRNA sequence, but can have off-target effects by silencing unintended genes with partial sequence homology.[3][4][5] |
| Ease of Use | Simple to apply to cell cultures or in vivo models by adding the compound to the medium or through injection. | Requires transfection optimization for each cell type to ensure efficient delivery of siRNA. |
| Control | Dose-dependent inhibition allows for fine-tuning of ADAM10 activity. | Knockdown efficiency can be variable and difficult to titrate precisely. |
Quantitative Performance Comparison
The following tables summarize quantitative data on the efficacy and specificity of this compound and siRNA-mediated knockdown of ADAM10, compiled from various studies. It is important to note that these values are derived from different experimental systems and should be considered as representative examples rather than a direct head-to-head comparison.
Table 1: Efficacy of this compound and siRNA in Reducing ADAM10 Function
| Method | Parameter | Value | Cell Type/System | Reference |
| This compound | IC50 (ADAM10) | 5.3 nM | Recombinant enzyme | [1] |
| IC50 (MMP9) | 2.5 nM | Recombinant enzyme | [2] | |
| Effective Concentration | 1-10 µM | Various cell lines | [1][6][7] | |
| siRNA | Knockdown Efficiency | ~80-90% reduction in mRNA/protein | Various cell lines | [8][9] |
Table 2: Specificity and Off-Target Effects
| Method | Off-Target Profile | Notes | References |
| This compound | 100-fold selectivity for ADAM10 over ADAM17 (IC50 = 541 nM). Also inhibits MMP9. | The degree of off-target inhibition is concentration-dependent. | [1][2] |
| siRNA | Can induce off-target gene silencing through miRNA-like seed region binding. This can lead to unintended phenotypes. | The extent of off-target effects is sequence-dependent and can be mitigated by using modified siRNAs or pooling multiple siRNAs. | [3][4][5] |
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical experimental workflow for comparing the effects of this compound and siRNA knockdown on ADAM10.
Caption: Experimental workflow for comparing this compound and siRNA knockdown of ADAM10.
ADAM10 Signaling Pathway
ADAM10 is a key sheddase involved in various signaling pathways, most notably the Notch signaling pathway, which is crucial for cell fate decisions. It also cleaves a wide range of other cell surface proteins, influencing processes like cell adhesion, migration, and proliferation.
Caption: Simplified ADAM10 signaling pathway and points of inhibition.
Experimental Protocols
Western Blot for ADAM10 Protein Levels
This protocol is used to determine the abundance of ADAM10 protein in cell lysates following treatment with this compound or transfection with ADAM10 siRNA.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ADAM10
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-ADAM10 antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
Quantitative RT-PCR (qRT-PCR) for ADAM10 mRNA Levels
This protocol is used to measure the levels of ADAM10 mRNA to assess the efficiency of siRNA-mediated knockdown.
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for ADAM10 and a reference gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from cells using a commercial kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.[1]
-
qPCR: Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.
-
Amplification: Run the qPCR program on a real-time PCR instrument.[1][10]
-
Analysis: Analyze the amplification data to determine the relative expression of ADAM10 mRNA, normalized to the reference gene, using the ΔΔCt method.[10]
ADAM10 Substrate Shedding Assay
This assay measures the activity of ADAM10 by quantifying the amount of a specific substrate's ectodomain released into the cell culture medium.
Materials:
-
Cell line expressing the ADAM10 substrate of interest (e.g., N-cadherin, APP)
-
ELISA kit specific for the shed ectodomain of the substrate
-
or Western blot materials to detect the shed ectodomain in the conditioned medium
Procedure (ELISA-based):
-
Cell Culture and Treatment: Plate cells and treat with this compound or transfect with ADAM10 siRNA.
-
Conditioned Medium Collection: After the desired incubation time, collect the cell culture supernatant.
-
ELISA: Perform an ELISA according to the manufacturer's instructions to quantify the concentration of the shed ectodomain in the collected medium.[1]
-
Normalization: Normalize the amount of shed ectodomain to the total cell number or total protein content.
Cell Viability Assay (e.g., MTT Assay)
This assay is performed to assess the cytotoxicity of this compound or the siRNA transfection process.
Materials:
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with different concentrations of this compound or transfect with siRNA.
-
MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
References
- 1. The metalloproteinase ADAM10 requires its activity to sustain surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. horizondiscovery.com [horizondiscovery.com]
- 4. scitepress.org [scitepress.org]
- 5. The siRNA Off-Target Effect Is Determined by Base-Pairing Stabilities of Two Different Regions with Opposite Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting ADAM10 in Cancer and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADAM10 mediates shedding of carbonic anhydrase IX ectodomain non-redundantly to ADAM17 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gene-quantification.de [gene-quantification.de]
Validating the Neuroprotective Effects of GI254023X: A Comparative Guide
This guide provides a comprehensive comparison of the neuroprotective effects of GI254023X, a selective inhibitor of A Disintegrin and Metalloproteinase 10 (ADAM10), against alternative neuroprotective strategies. The content is tailored for researchers, scientists, and drug development professionals, offering objective analysis supported by experimental data to validate its therapeutic potential.
Introduction to this compound and its Neuroprotective Mechanism
This compound is a potent, cell-permeable, hydroxamate-based inhibitor with high selectivity for ADAM10 over other metalloproteinases, such as ADAM17.[1][2][3] ADAM10 is a key sheddase in the central nervous system, cleaving the extracellular domains of numerous transmembrane proteins. While this activity is crucial for various physiological processes, including Notch signaling, its overactivation is implicated in the pathophysiology of several neurodegenerative diseases and acute brain injury.[1][4]
The neuroprotective effects of this compound are primarily attributed to its inhibition of pathologically active ADAM10.[1][2] In conditions like Huntington's disease, excessive ADAM10 activity at the synapse leads to the abnormal cleavage of synaptic proteins like N-cadherin (N-CAD), compromising synaptic stability and function.[1] In traumatic brain injury (TBI), ADAM10 inhibition has been shown to reduce brain tissue loss, axonal injury, and neuroinflammation.[2] Furthermore, in the context of Alzheimer's disease, inhibiting ADAM10-mediated shedding of the Low-Density Lipoprotein Receptor-Related Protein 1 (LRP1) at the blood-brain barrier (BBB) may enhance the clearance of amyloid-β (Aβ) from the brain.[5]
Signaling Pathways of this compound-Mediated Neuroprotection
The mechanism of action for this compound involves the direct inhibition of ADAM10's catalytic activity, which in turn prevents the cleavage of its downstream substrates. This intervention leads to several neuroprotective outcomes.
Comparative Performance Data
The efficacy of this compound has been demonstrated across various preclinical models. The following tables summarize key quantitative data comparing this compound treatment with control conditions and alternative interventions.
Table 1: In Vitro and Ex Vivo Efficacy of this compound
| Parameter | Model System | This compound Effect | Control/Alternative | Finding | Reference |
| Enzyme Inhibition (IC₅₀) | In vitro enzymatic assay | 13.67 nM (for ADAM10) | 1673 nM (for ADAM17) | 122.4-fold greater selectivity for ADAM10 over ADAM17. | [1] |
| N-Cadherin Cleavage | R6/2 Huntington's mouse brain slices | Significant reduction in N-CAD C-terminal fragment (CTF) at 1-1000 nM | Vehicle-treated R6/2 slices | Dose-dependently prevents excessive proteolysis of N-cadherin. | [1] |
| Aβ Transcytosis | In vitro blood-brain barrier model | Dose-dependent increase in fluorescein-Aβ transcytosis | Vehicle control | Abrogates Aβ-induced LRP1 shedding, enhancing Aβ clearance. | [5] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Parameter | Disease Model | This compound Treatment | Control/Alternative | Key Outcome | Reference |
| Brain Lesion Volume | Traumatic Brain Injury (CCI) in mice | 100 mg/kg IP at 30 min & 24h post-TBI | Vehicle-treated mice | Significantly smaller brain lesions at 7 days post-injury. | [2] |
| Axonal Injury (SBDPs) | Traumatic Brain Injury (CCI) in mice | 100 mg/kg IP | Vehicle-treated mice | Attenuated generation of spectrin breakdown products (SBDPs). | [2] |
| Pro-inflammatory Gene Expression | Traumatic Brain Injury (CCI) in mice | 100 mg/kg IP | Vehicle-treated mice | Mitigated upregulation of Il6 and Tnfa mRNA. | [2] |
| Cognitive Decline | R6/2 Huntington's mouse model | N/A (this compound does not cross BBB) | Genetic reduction of ADAM10 | Genetic ADAM10 reduction corrects cognitive decline, supporting the therapeutic target. | [1] |
| Plasma Aβ Levels | Alzheimer's Disease mouse model | Acute treatment | Vehicle-treated mice | 1.45-fold increase in plasma Aβ40, indicating enhanced brain-to-periphery transit. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Western Blot for N-Cadherin Proteolysis
-
Tissue Preparation: Corticostriatal brain slices from R6/2 mice (11-weeks-old) were acutely treated with this compound (1, 10, 100, and 1000 nM) or vehicle for 45 minutes.
-
Protein Extraction: Slices were lysed in appropriate buffers to extract total protein.
-
Quantification: Protein concentration was determined using a standard assay (e.g., BCA).
-
Electrophoresis & Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against the C-terminus of N-Cadherin to detect the 36 kDa C-terminal fragment (CTF). An antibody for a loading control (e.g., α-Tubulin) was also used.
-
Detection & Analysis: After incubation with secondary antibodies, bands were visualized using chemiluminescence. Densitometry was performed to quantify the levels of N-CAD CTF relative to the loading control.[1]
Controlled Cortical Impact (CCI) Model of TBI
-
Animal Model: C57BL/6N mice were used.
-
Surgical Procedure: Mice were anesthetized, and a craniotomy was performed over the parietal cortex. A controlled cortical impact was delivered using a pneumatic piston.
-
Drug Administration: this compound (100 mg/kg) or vehicle (25% DMSO, 0.1 M Na2CO3) was administered intraperitoneally at 30 minutes and 24 hours post-TBI.
-
Outcome Measures:
-
Histopathology: At 7 days post-injury, brains were collected, sectioned, and stained (e.g., with cresyl violet) to determine lesion volume.
-
Biochemical Analysis: Brain tissue was processed for quantitative PCR to measure mRNA expression of inflammatory markers (Il6, Tnfa) or for Western blotting to measure spectrin breakdown products as a marker of axonal injury.[2]
-
Comparative Analysis with Alternatives
This compound represents a pharmacological approach to a strategy that has also been validated genetically.
-
Genetic Inhibition: Studies using conditional heterozygous deletion of ADAM10 in the forebrain of Huntington's disease mice show recovery of synaptic defects and cognitive dysfunction.[6] This provides strong validation for ADAM10 as a therapeutic target and suggests that the effects of this compound are on-target.
-
Other ADAM10 Inhibitors: While other ADAM10 inhibitors exist (e.g., INCB7839), this compound is one of the most well-characterized in neurodegenerative and injury models.[7] Its high selectivity is a key advantage, minimizing potential off-target effects that could arise from inhibiting related proteases like ADAM17, which also cleaves numerous substrates.[1]
-
Alternative Pathways: Other neuroprotective strategies may target different pathways. For instance, memantine, an NMDA receptor antagonist, has been shown to upregulate ADAM10 expression, suggesting a potential synergistic effect but a different primary mechanism.[8] Unlike broad-spectrum anti-inflammatory drugs, this compound offers a more targeted approach to reducing neuroinflammation in TBI by mitigating the upregulation of specific cytokines like IL-6 and TNFα.[2]
Logical Relationships of Neuroprotective Strategies
This compound fits within a class of enzyme inhibitors for neuroprotection. Understanding its position relative to other strategies is key for designing combination therapies or selecting the appropriate treatment based on disease etiology.
Conclusion
The available preclinical data strongly support the neuroprotective effects of this compound through the selective inhibition of ADAM10. In models of both chronic neurodegeneration (Huntington's disease) and acute injury (TBI), this compound has been shown to effectively target key pathological mechanisms, including synaptic protein degradation, neuroinflammation, and impaired Aβ clearance. Its high selectivity for ADAM10 over ADAM17 is a significant advantage, potentially reducing the risk of off-target effects. While challenges such as blood-brain barrier permeability need to be addressed for broader CNS applications, the validation of ADAM10 inhibition as a neuroprotective strategy positions this compound and similar molecules as promising candidates for further therapeutic development.
References
- 1. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Pharmacologic Inhibition of ADAM10 Attenuates Brain Tissue Loss, Axonal Injury and Pro-inflammatory Gene Expression Following Traumatic Brain Injury in Mice [frontiersin.org]
- 4. Metalloprotease Adam10 suppresses epilepsy through repression of hippocampal neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. Targeting ADAM10 in Cancer and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of ADAM10 modulation in Alzheimer’s disease: a review of the current evidence - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Identity and Activity of GI254023X and GI4023: A Comparative Guide
For Immediate Release
A comprehensive analysis of the scientific literature and supplier databases confirms that the product nomenclatures GI254023X and GI4023 refer to the identical chemical compound, a potent and selective inhibitor of the metalloproteinase ADAM10. This guide provides an objective comparison of its biochemical and cellular activities, detailed experimental protocols, and visualizations of its mechanism of action for researchers, scientists, and drug development professionals.
Nomenclature and Equivalence: A Clarification
The terms this compound and GI4023 are used interchangeably in scientific literature and commercial listings to denote the same molecule. This is unequivocally verified by the consistent assignment of the CAS number 260264-93-5 to both designations.[1][2][3][4] For all research and development purposes, this compound and GI4023 are to be considered equivalent.
Quantitative Performance Analysis
This compound is a highly selective inhibitor of ADAM10, demonstrating significantly greater potency for this enzyme compared to the closely related ADAM17. It also exhibits potent inhibition of Matrix Metalloproteinase-9 (MMP9).
Table 1: In Vitro Inhibitory Potency of this compound
| Target Enzyme | IC50 (nM) |
| ADAM10 | 5.3[5][6][7] |
| MMP9 | 2.5[5][7] |
| ADAM9 | 280[6] |
| ADAM17 (TACE) | 541[5][6] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In cellular assays, this compound effectively inhibits the shedding of various cell surface proteins mediated by ADAM10.
Table 2: Cellular Activity of this compound in Inhibiting TNFα Shedding
| Cell Line | IC50 (µM) |
| Human L428 cells | 5[6] |
| Human L540 cells | 7[6] |
| Human KM-H2 cells | 10[5][6] |
Furthermore, this compound has been shown to potently block the constitutive release of other ADAM10 substrates, including Interleukin-6 receptor (IL-6R), CX3CL1 (Fractalkine), and CXCL16 in various cell-based experiments.[6]
Key Experimental Methodologies
Reproducibility is paramount in scientific research. The following sections detail the core experimental protocols for evaluating the efficacy of this compound.
Jurkat Cell Apoptosis Assay
This assay quantifies the induction of programmed cell death in the Jurkat human T-lymphocyte cell line upon treatment with this compound.
Protocol:
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Seed cells at a density of 1 x 10^6 cells/mL and treat with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) or vehicle control (DMSO) for 24-48 hours.
-
Staining: Harvest the cells by centrifugation and wash with cold phosphate-buffered saline (PBS). Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and 7-Aminoactinomycin D (7-AAD). Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and detect emission at 530 nm. Excite 7-AAD at 488 nm and detect emission at 647 nm.
-
Data Analysis: Differentiate cell populations based on staining:
-
Live cells: Annexin V-negative and 7-AAD-negative.
-
Early apoptotic cells: Annexin V-positive and 7-AAD-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and 7-AAD-positive. Quantify the percentage of apoptotic cells for each treatment condition.
-
CX3CL1 Shedding Assay by ELISA
This protocol measures the inhibitory effect of this compound on the shedding of the chemokine CX3CL1 from the cell surface.
Protocol:
-
Cell Culture: Plate HEK293T cells and transfect with a CX3CL1 expression vector using a suitable transfection reagent. Allow cells to express the protein for 24-48 hours.
-
Treatment: Replace the culture medium with serum-free medium containing various concentrations of this compound or vehicle control. Incubate for a defined period (e.g., 4-24 hours).
-
Sample Collection: Collect the conditioned medium from each well.
-
ELISA (Enzyme-Linked Immunosorbent Assay):
-
Coat a 96-well plate with a capture antibody specific for human CX3CL1 and incubate overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Add standards and collected conditioned media to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody specific for human CX3CL1.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution.
-
-
Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the concentration of soluble CX3CL1 in the samples based on the standard curve. Determine the percentage of inhibition of CX3CL1 shedding for each this compound concentration compared to the vehicle control.
Visualizing the Mechanism of Action
ADAM10-Mediated Notch Signaling Pathway and its Inhibition
ADAM10 plays a crucial role in the activation of the Notch signaling pathway by mediating the S2 cleavage of the Notch receptor. This compound inhibits this critical step.
Caption: Inhibition of ADAM10 by this compound blocks Notch receptor cleavage.
General Experimental Workflow for Inhibitor Profiling
The following diagram outlines a standardized workflow for assessing the activity of this compound.
Caption: Standard workflow for evaluating the efficacy of this compound.
References
- 1. This compound | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. glpbio.com [glpbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound | MMP9 | ADAM10 Inhibitor | TargetMol [targetmol.com]
Unveiling the Selectivity of GI254023X: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the inhibitory activity of GI254023X against two closely related metalloproteases, ADAM10 and ADAM17. The data presented herein confirms the high selectivity of this compound for ADAM10, a crucial piece of information for researchers in cellular biology, pharmacology, and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the relevant biological pathways to offer a clear and objective resource.
Quantitative Comparison of this compound Inhibition
This compound demonstrates a significant and selective inhibitory effect on ADAM10 over ADAM17. This selectivity is quantified by the half-maximal inhibitory concentration (IC50), with a nearly 100-fold lower concentration required to inhibit ADAM10 compared to ADAM17.[1][2][3] The compound acts as a hydroxamate-based inhibitor, chelating the zinc ion essential for the catalytic activity of these metalloproteases.
| Inhibitor | Target | IC50 (nM) | Selectivity (ADAM17 IC50 / ADAM10 IC50) |
| This compound | ADAM10 | 5.3[1][2][3] | ~102-fold |
| ADAM17 | 541[3] |
Experimental Protocols
In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate-Based)
This protocol outlines the methodology for determining the IC50 values of this compound against recombinant human ADAM10 and ADAM17.
Materials:
-
Recombinant Human ADAM10 (catalytic domain)
-
Recombinant Human ADAM17 (TACE, catalytic domain)
-
ADAM10-selective fluorogenic substrate (e.g., based on the TENtide sequence)
-
ADAM17-selective fluorogenic substrate (e.g., based on the TACEtide peptide)
-
This compound
-
Assay Buffer (e.g., 25 mM Tris, pH 8.0, 10 mM CaCl₂, 0.005% Brij-35 for ADAM10; 25 mM Tris, pH 9.0, 2.5 µM ZnCl₂, 0.005% Brij-35 for ADAM17)
-
DMSO (for inhibitor dilution)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in the respective assay buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Enzyme Preparation: Dilute recombinant ADAM10 and ADAM17 to the working concentration in their respective pre-warmed assay buffers.
-
Assay Reaction:
-
Add the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 96-well plate.
-
Add the diluted enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence microplate reader. The rate of substrate cleavage is proportional to the increase in fluorescence.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Cell-Based Shedding Assay
This assay confirms the selective inhibition of ADAM10-mediated shedding in a cellular context.
Materials:
-
Cell line expressing ADAM10 and a known ADAM10 substrate (e.g., HEK293 cells transfected with Notch or N-cadherin)
-
Cell culture medium and supplements
-
This compound
-
Phorbol 12-myristate 13-acetate (PMA) as a potent activator of ADAM17
-
Lysis buffer
-
Antibodies for Western blotting or ELISA kit for the shed substrate
-
96-well cell culture plates
Procedure:
-
Cell Culture and Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with increasing concentrations of this compound or vehicle control for a specified period. For comparison, a set of wells can be treated with PMA to stimulate ADAM17-mediated shedding.
-
Sample Collection: After the incubation period, collect the conditioned medium, which contains the shed ectodomain of the substrate. Lyse the cells to obtain the cell lysate containing the full-length, uncleaved substrate.
-
Quantification of Shedding:
-
Western Blotting: Analyze the amount of the shed substrate in the conditioned medium and the amount of full-length substrate in the cell lysate using specific antibodies.
-
ELISA: Quantify the concentration of the shed substrate in the conditioned medium using a specific ELISA kit.
-
-
Data Analysis: Determine the effect of this compound on the constitutive (ADAM10-mediated) and PMA-induced (ADAM17-mediated) shedding of the substrate. A selective inhibitor will significantly reduce constitutive shedding with minimal effect on PMA-induced shedding.
Signaling Pathways and Experimental Workflow
To understand the biological context of this compound's selectivity, it is crucial to visualize the distinct roles of ADAM10 and ADAM17 in cellular signaling.
Caption: Overview of ADAM10 and ADAM17 signaling pathways and the inhibitory action of this compound.
The diagram above illustrates the distinct primary signaling pathways of ADAM10 and ADAM17. ADAM10 is a key enzyme in the Notch signaling pathway, where it mediates the S2 cleavage of the Notch receptor, a critical step for the subsequent release of the Notch intracellular domain (NICD) and activation of target gene expression.[1][4][5][6][7] In contrast, ADAM17, also known as TNF-alpha converting enzyme (TACE), is the primary sheddase for pro-TNF-α, releasing the soluble, active form of this pro-inflammatory cytokine.[8][9][10] this compound effectively blocks the ADAM10-mediated Notch signaling at low nanomolar concentrations, while having a much weaker effect on the ADAM17-mediated shedding of pro-TNF-α.
References
- 1. Selective Use of ADAM10 and ADAM17 in Activation of Notch1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Intriguing Roles for Endothelial ADAM10/Notch Signaling in the Development of Organ-Specific Vascular Beds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. A Disintegrin and Metalloproteinase10 (ADAM10) Regulates NOTCH Signaling during Early Retinal Development | PLOS One [journals.plos.org]
- 8. ADAM17 Activity and IL-6 Trans-Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADAM17-mediated shedding of the IL6R induces cleavage of the membrane stub by gamma-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Short-term TNFα shedding is independent of cytoplasmic phosphorylation or furin cleavage of ADAM17 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for GI254023X
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe and compliant working environment. This document provides essential, immediate safety and logistical information for the proper disposal of GI254023X, a potent metalloproteinase inhibitor. Adherence to these procedural, step-by-step guidelines is critical for operational safety and environmental protection.
Hazard and Safety Data
This compound is classified with several hazards that necessitate careful handling during all stages of use and disposal.
| Hazard Classification | GHS Code | Description |
| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
To mitigate the risks associated with this compound, the following personal protective equipment and handling protocols are mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Protective Clothing: A lab coat or other protective clothing is required.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Face Protection: A face shield may be necessary for splash hazards.
Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke when using this product.
-
Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound and its containers must be managed as hazardous waste in accordance with federal, state, and local regulations. Under no circumstances should this chemical be disposed of down the drain.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), must be treated as hazardous waste.
-
Segregate this compound waste from other incompatible chemical waste streams to prevent dangerous reactions.
-
-
Container Management:
-
Use a designated, leak-proof, and compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
The container must be kept closed at all times, except when adding waste.
-
Store the waste container in a designated and secure satellite accumulation area near the point of generation.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound") and a description of the contents (e.g., "solid waste," "solution in DMSO"). Abbreviations are not acceptable.
-
Indicate the date when waste was first added to the container.
-
Mark the appropriate hazard pictograms on the label.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in the designated hazardous waste container.
-
After triple-rinsing and allowing the container to air dry, deface or remove the original label before disposing of it as regular laboratory waste, if permitted by your institution's policies.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.
-
Do not attempt to transport hazardous waste off-site yourself. All transportation and final disposal must be handled by a licensed hazardous waste disposal service.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
